Technical Whitepaper: Physiochemical Profiling, Safety Data, and Synthetic Applications of 2-Methylmorpholine-3-Carboxylic Acid
Executive Summary In modern drug discovery, the morpholine ring is a privileged scaffold, offering an optimal balance of aqueous solubility, metabolic stability, and predictable hydrogen-bonding interactions. When functi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the morpholine ring is a privileged scaffold, offering an optimal balance of aqueous solubility, metabolic stability, and predictable hydrogen-bonding interactions. When functionalized as an alpha-amino acid—specifically 2-methylmorpholine-3-carboxylic acid —the molecule introduces two contiguous stereocenters (C2 and C3).
As a Senior Application Scientist, I frequently leverage this dense stereochemical information to establish precise vector trajectories in complex Active Pharmaceutical Ingredients (APIs). Recently, this chiral building block has proven critical in the synthesis of Hepatitis B Virus (HBV) capsid assembly modulators 1[1] and advanced PROTAC degraders targeting Cyclin-Dependent Kinase 2 (CDK2) 2[2]. This whitepaper outlines the core physiochemical data, safety protocols, and field-proven synthetic methodologies for handling and incorporating this compound.
Chemical Identification & Physiochemical Profiling
The stereochemistry of 2-methylmorpholine-3-carboxylic acid dictates its binding affinity within target protein pockets. Consequently, identifying the correct CAS registry number for the required enantiomer is the first critical step in any procurement or synthetic workflow.
Solid (Typically supplied as a hydrochloride salt or free base)
Safety Data Sheet (SDS) & Handling Protocols
Handling 2-methylmorpholine-3-carboxylic acid requires strict adherence to GHS protocols. The presence of the secondary amine and carboxylic acid moieties renders the compound an irritant to mucous membranes and dermal tissues.
Data sourced from authoritative SDS documentation for morpholine-3-carboxylic acid derivatives 6[6].
Causality in Safety Protocols
Why do we mandate specific respiratory and ocular PPE? The zwitterionic nature of the free base (or the acidity of the HCl salt) allows fine dust particulates to rapidly dissolve in the moisture of the eyes and respiratory tract, causing immediate localized pH shifts that trigger H319 and H335 irritation pathways.
Fig 1. Safety and spill response logic for 2-Methylmorpholine-3-carboxylic acid handling.
A protocol is only as robust as its validation checkpoints. When incorporating (2R,3S)-2-methylmorpholine-3-carboxylic acid into an API framework, the primary risk is the epimerization of the C3 alpha-proton under basic conditions. The following self-validating methodology is engineered to prevent racemization during N-alkylation and subsequent amide coupling.
Step-by-Step Methodology: N-Alkylation and Amide Coupling
Objective: To functionalize the morpholine nitrogen (C4) and couple the carboxylic acid (C3) while maintaining >99% enantiomeric excess (ee).
Phase 1: N-Alkylation of the Morpholine Nitrogen
Preparation: Dissolve 1.0 equivalent of (2R,3S)-2-methylmorpholine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).
Causality: A mild, non-nucleophilic base like DIPEA is strictly selected over stronger bases (e.g., NaH or tert-butoxides) to prevent deprotonation of the C3 alpha-proton, which would lead to irreversible epimerization of the stereocenter.
Electrophile Addition: Cool the reaction mixture to 0°C. Slowly add 1.05 equivalents of the target alkyl halide (e.g., a bromomethyl-dihydropyrimidine derivative 1[1]).
Causality: The C2-methyl group provides steric shielding; cooling to 0°C controls the reaction kinetics, suppressing O-alkylation of the carboxylate and favoring the more nucleophilic secondary amine.
Self-Validation Checkpoint 1 (LC-MS): After 4 hours at room temperature, sample the reaction. Confirm the disappearance of the starting material mass (
[M+H]+=146.2
)[1] and the appearance of the target intermediate mass.
Phase 2: Amide Coupling of the C3-Carboxylic Acid
Activation: To the crude N-alkylated intermediate in DMF, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 10 minutes.
Causality: HATU is utilized because its azabenzotriazole leaving group is highly efficient for sterically hindered carboxylic acids (due to the adjacent C2-methyl and N-alkyl groups). It ensures rapid formation of the active ester, minimizing the lifetime of the racemization-prone intermediate compared to standard EDC/HOBt systems.
Amine Addition: Add 1.1 equivalents of the target primary amine. Stir at room temperature for 12 hours.
Self-Validation Checkpoint 2 (Chiral HPLC): Post-workup (EtOAc/Water extraction), analyze the organic layer via chiral stationary phase HPLC to ensure the enantiomeric excess (ee) remains >99%.
Fig 2. Self-validating synthetic workflow for N-alkylation and amide coupling.
References
AK Scientific - 2-Methylmorpholine-3-carboxylic acid Product Detail (CAS 1449136-37-1). Available at: 3
Sigma-Aldrich - (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride (CAS 2287237-73-2). Available at:5
Sigma-Aldrich - trans-2-Methylmorpholine-3-carboxylic acid hydrochloride Safety Data Sheet. Available at: 6
Google Patents (AU2014356986B2) - Synthesis of HBV Capsid Inhibitors utilizing (2R,3S)-2-methylmorpholine-3-carboxylic acid. Available at: 1
Google Patents (WO2025043225A2) - Degraders of Cyclin-Dependent Kinase 2. Available at: 2
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methylmorpholine-3-carboxylic Acid
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methylmorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methylmorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors influencing the NMR spectrum of this important heterocyclic amino acid analog. The guide synthesizes predicted data with foundational NMR principles and data from analogous structures to offer a comprehensive interpretation.
Introduction: The Significance of 2-Methylmorpholine-3-carboxylic Acid
2-Methylmorpholine-3-carboxylic acid is a substituted morpholine derivative, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The incorporation of a methyl group and a carboxylic acid function introduces chirality and the potential for zwitterionic states, making a thorough structural elucidation by NMR spectroscopy essential for its characterization, stereochemical assignment, and the study of its conformational dynamics in solution.
Understanding the NMR landscape of this molecule is crucial for confirming its synthesis, assessing its purity, and gaining insights into its three-dimensional structure, which ultimately governs its interaction with biological targets.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra for 2-methylmorpholine-3-carboxylic acid, the following ¹H and ¹³C NMR chemical shifts have been predicted for the cis-stereoisomer using advanced computational algorithms. These predictions are based on a combination of empirical data from extensive spectral libraries and quantum mechanical calculations, providing a reliable foundation for spectral interpretation. The data presented here assumes a neutral pH in a deuterated solvent such as D₂O, where the molecule would likely exist in its zwitterionic form.
Table 1: Predicted ¹H NMR Chemical Shifts for cis-2-Methylmorpholine-3-carboxylic Acid
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H2
~3.5 - 3.7
Quartet (q)
~6.5
H3
~3.2 - 3.4
Doublet (d)
~4.0
H5ax
~3.8 - 4.0
Multiplet (m)
-
H5eq
~3.6 - 3.8
Multiplet (m)
-
H6ax
~2.9 - 3.1
Multiplet (m)
-
H6eq
~3.3 - 3.5
Multiplet (m)
-
CH₃
~1.2 - 1.4
Doublet (d)
~6.5
NH
Broad singlet
-
-
COOH
Broad singlet
-
-
Table 2: Predicted ¹³C NMR Chemical Shifts for cis-2-Methylmorpholine-3-carboxylic Acid
Carbon
Predicted Chemical Shift (ppm)
C2
~58 - 62
C3
~65 - 69
C5
~68 - 72
C6
~45 - 49
CH₃
~15 - 19
COOH
~175 - 180
Spectral Analysis and Interpretation
The predicted chemical shifts can be rationalized by considering the interplay of inductive effects, stereochemistry, and the conformational preferences of the morpholine ring.
¹H NMR Spectrum Analysis
The proton spectrum is characterized by a series of multiplets in the upfield region, corresponding to the protons of the morpholine ring and the methyl group.
Methyl Protons (CH₃): The methyl group protons are expected to appear as a doublet around 1.2-1.4 ppm due to coupling with the adjacent proton at C2.
Morpholine Ring Protons:
H2: The proton at C2, being adjacent to both the methyl group and the nitrogen atom, is predicted to be a quartet in the range of 3.5-3.7 ppm. Its chemical shift is influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.
H3: The proton at C3, deshielded by the adjacent carboxylic acid group and the nitrogen atom, is expected to be a doublet around 3.2-3.4 ppm, coupling with H2.
H5 and H6: The methylene protons at C5 and C6 will exhibit complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons are diastereotopic and will have different chemical shifts. Typically, protons on carbons adjacent to the oxygen (C5) are found at a lower field (3.6-4.0 ppm) compared to those adjacent to the nitrogen (C6, 2.9-3.5 ppm). The chair conformation of the morpholine ring leads to distinct axial-axial, axial-equatorial, and equatorial-equatorial coupling constants, which can be used to confirm the ring's conformation.[1]
Labile Protons (NH and COOH): The protons of the amine and carboxylic acid groups are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectrum Analysis
The ¹³C spectrum provides a clear picture of the carbon framework of the molecule.
Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at a characteristic downfield shift of approximately 175-180 ppm.
Morpholine Ring Carbons:
C2 and C3: These carbons, being directly attached to the electron-withdrawing nitrogen atom, are deshielded. C3 is further deshielded by the carboxylic acid group, placing it in the 65-69 ppm range. C2, bearing the methyl group, is expected around 58-62 ppm.
C5 and C6: The carbon adjacent to the oxygen atom (C5) is more deshielded (~68-72 ppm) than the carbon adjacent to the nitrogen (C6, ~45-49 ppm) due to the higher electronegativity of oxygen.
Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon in the molecule, resonating in the upfield region of 15-19 ppm.
The Influence of Stereochemistry and Solution pH
The NMR spectrum of 2-methylmorpholine-3-carboxylic acid is significantly influenced by its stereochemistry and the pH of the solution.
Stereoisomerism: cis vs. trans
The relative orientation of the methyl and carboxylic acid groups (cis or trans) will have a pronounced effect on the chemical shifts and coupling constants.
In the cis-isomer, both substituents can potentially occupy equatorial positions in the preferred chair conformation to minimize steric strain.
In the trans-isomer, one substituent would be axial and the other equatorial. This would lead to different dihedral angles between adjacent protons and, consequently, different vicinal coupling constants as described by the Karplus equation.[1] For example, the coupling constant between H2 and H3 would be expected to differ significantly between the cis and trans isomers.
The diagram below illustrates the logical workflow for using NMR to distinguish between the cis and trans isomers.
Caption: Workflow for stereochemical assignment using ¹H NMR.
pH and Zwitterionic Form
As an amino acid, 2-methylmorpholine-3-carboxylic acid can exist in different ionization states depending on the pH of the solution.
Low pH (Cationic form): Both the amine and carboxylic acid groups are protonated (-NH₂⁺- and -COOH).
Neutral pH (Zwitterionic form): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₂⁺-).
High pH (Anionic form): Both groups are deprotonated (-COO⁻ and -NH-).
These changes in protonation state significantly alter the electron density around the nuclei, leading to changes in their chemical shifts.[2][3] For instance, protonation of the nitrogen atom causes a downfield shift for the adjacent protons and carbons (H2, H3, H6, C2, C3, C6). Conversely, deprotonation of the carboxylic acid group leads to an upfield shift of the carbonyl carbon.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-methylmorpholine-3-carboxylic acid, the following experimental protocol is recommended:
Sample Preparation:
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will influence the chemical shifts and the observation of labile protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
¹H NMR Spectroscopy:
Acquire a standard one-dimensional ¹H NMR spectrum.
To aid in structural elucidation, perform two-dimensional correlation spectroscopy (COSY) to identify proton-proton coupling networks.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine through-space proximities of protons, which is invaluable for stereochemical assignments.
¹³C NMR Spectroscopy:
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
Perform a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Two-dimensional heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the proton and carbon signals by identifying one-bond and multiple-bond C-H correlations, respectively.
The following diagram outlines the comprehensive NMR experimental workflow.
Caption: Recommended workflow for comprehensive NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 2-methylmorpholine-3-carboxylic acid are rich in structural information. A thorough analysis of chemical shifts, multiplicities, and coupling constants, in conjunction with two-dimensional NMR techniques, allows for the complete assignment of all proton and carbon signals. This detailed spectral characterization is fundamental for confirming the molecular structure, determining the relative stereochemistry, and understanding the conformational and electronic properties of this valuable synthetic building block. The predicted data and analytical strategies presented in this guide serve as a robust framework for researchers working with this and related morpholine derivatives.
Wishart, D. S. (2011). Chemical Shift Variations in Common Metabolites. Metabolomics, 7(3), 335-345. Retrieved from [Link]
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Retrieved from [Link]
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
JEOL. (n.d.). Natural Product NMR-DB "CH-NMR-NP". Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-133. Retrieved from [Link]
Plavec, J., & Kojic-Prodic, B. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230784. Retrieved from [Link]
Wiley. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. Retrieved from [Link]
ResearchGate. (n.d.). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... Retrieved from [Link]
Duddeck, H. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
Physical and chemical properties of 2-Methylmorpholine-3-carboxylic acid
An In-depth Technical Guide to 2-Methylmorpholine-3-carboxylic Acid: Physicochemical Properties and Analytical Characterization Introduction 2-Methylmorpholine-3-carboxylic acid is a heterocyclic organic compound that ho...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 2-Methylmorpholine-3-carboxylic Acid: Physicochemical Properties and Analytical Characterization
Introduction
2-Methylmorpholine-3-carboxylic acid is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] The incorporation of a methyl group and a carboxylic acid moiety at the 2 and 3 positions, respectively, introduces chirality and provides a handle for further chemical modifications, making it a valuable building block for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methylmorpholine-3-carboxylic acid. As a Senior Application Scientist, the following sections are structured to offer not only a compilation of data but also practical insights into the experimental methodologies required for its characterization, grounded in established scientific principles.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-Methylmorpholine-3-carboxylic acid, its physicochemical properties are largely based on computational predictions and extrapolation from analogous structures. These predictions are valuable for guiding experimental design and for in-silico screening in drug discovery pipelines.[2]
Expert Insight: The predicted pKa values suggest that 2-Methylmorpholine-3-carboxylic acid will exist as a zwitterion over a broad pH range. The low predicted LogP value indicates high hydrophilicity, which is often a desirable trait for drug candidates to improve their pharmacokinetic profiles.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet around 1.2-1.5 ppm), the morpholine ring protons (a complex multiplet system between 2.5 and 4.5 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm, which is D₂O exchangeable).[6] The coupling patterns of the morpholine protons would be crucial for determining the relative stereochemistry of the substituents.
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carboxylic carbon in the range of 170-180 ppm.[6] The methyl carbon would appear upfield (around 15-25 ppm), while the carbons of the morpholine ring would resonate between 40 and 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylmorpholine-3-carboxylic acid will be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[6] A strong C=O stretching absorption is expected around 1700-1730 cm⁻¹, and C-O and C-N stretching vibrations will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.08. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 144.07 would be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis and Reactivity
The synthesis of 2-Methylmorpholine-3-carboxylic acid can be approached through several synthetic strategies. A plausible route involves the cyclization of an appropriate amino alcohol precursor. The reactivity of this molecule is dominated by the carboxylic acid and the secondary amine of the morpholine ring.
Proposed Synthetic Workflow
A potential synthetic route could start from a commercially available amino acid, followed by N-alkylation and subsequent cyclization. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual synthetic workflow for 2-Methylmorpholine-3-carboxylic acid.
Chemical Reactivity
Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a means to conjugate other molecules or modify the pharmacokinetic properties.
Morpholine Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions. This allows for the introduction of various substituents on the morpholine ring.
Experimental Protocols
To ensure the scientific integrity of any research involving 2-Methylmorpholine-3-carboxylic acid, a rigorous characterization is essential. The following are detailed, step-by-step methodologies for key analytical experiments.
Protocol 1: Determination of Melting Point
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
Apparatus: Use a calibrated digital melting point apparatus.
Procedure:
Load a small amount of the crystalline sample into a capillary tube, sealed at one end.
Place the capillary tube in the heating block of the apparatus.
Set the heating rate to a rapid scan (e.g., 10 °C/min) to get an approximate melting range.
Repeat the measurement with a fresh sample, using a slower heating rate (1-2 °C/min) around the approximate melting point to obtain an accurate value.
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Protocol 2: Acquisition of NMR Spectra
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Tune and shim the NMR spectrometer.
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly decrease in intensity.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Mobile Phase Preparation: Prepare a mobile phase system suitable for a polar, acidic compound. A common choice would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
Column: Use a C18 reverse-phase HPLC column.
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
HPLC Method:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 210 nm
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC workflow for purity analysis of 2-Methylmorpholine-3-carboxylic acid.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 2-Methylmorpholine-3-carboxylic acid is not widely available, general precautions for handling laboratory chemicals should be followed.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methylmorpholine-3-carboxylic acid represents a valuable and versatile building block in the field of drug discovery. Although comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a robust framework based on computational predictions and established analytical principles. The detailed protocols for characterization offer a clear path for researchers to validate the properties of this compound and to confidently incorporate it into their synthetic and screening programs. As with any chemical entity in the early stages of investigation, a thorough and systematic experimental approach is paramount to unlocking its full potential.
References
ProtoQSAR. Computational methods for predicting properties. [Link]
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Lumen Learning. Physical Properties of Carboxylic Acids. [Link]
Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2261. [Link]
UniSZA Journal. Predictive Toxicity of Carboxylic Acid Models by Using Machine Learning Algorithms. [Link]
A Technical Guide to 2-Methylmorpholine-3-carboxylic Acid: Properties, Analysis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Methylmorpholine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its core mol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive overview of 2-Methylmorpholine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its core molecular attributes, including its precise molecular formula and exact mass, explores its stereochemical complexity, and outlines authoritative analytical methodologies for its characterization. Specifically, a detailed protocol for exact mass determination via high-resolution mass spectrometry is presented. The guide also touches upon the broader significance of the morpholine scaffold in pharmaceutical sciences, offering insights for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel molecular entities.
Core Molecular Attributes
2-Methylmorpholine-3-carboxylic acid is a substituted morpholine derivative. The morpholine ring is a saturated heterocycle featuring both an ether and a secondary amine functional group, making it a versatile scaffold in medicinal chemistry. The addition of a methyl group and a carboxylic acid moiety introduces specific stereochemical and physicochemical properties that are critical for its function and application.
The fundamental properties of this compound are summarized below. These values are foundational for all analytical and synthetic work. The monoisotopic mass is the calculated mass using the most abundant isotope of each element and is crucial for high-resolution mass spectrometry analysis.[1]
Table 1: Physicochemical and Structural Identifiers for 2-Methylmorpholine-3-carboxylic acid
The structure of 2-Methylmorpholine-3-carboxylic acid contains two adjacent chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the methyl group (at C2) and the carboxylic acid group (at C3) can be either cis (on the same face of the ring) or trans (on opposite faces).
The specific stereoisomer, such as (2R,3S) or (2S,3R), can dramatically influence the molecule's biological activity, pharmacokinetic properties, and safety profile.[3] Therefore, precise stereochemical control during synthesis and rigorous analytical confirmation of the final product are paramount in any drug development program. Chiral chromatography (e.g., HPLC) is often employed to separate and quantify these isomers.[4]
Caption: Stereoisomers of 2-Methylmorpholine-3-carboxylic acid.
Analytical Characterization: A Validating Workflow
Confirming the identity and purity of 2-Methylmorpholine-3-carboxylic acid requires a suite of analytical techniques. Mass spectrometry is indispensable for confirming the molecular weight and elemental composition, while NMR spectroscopy provides detailed structural information.
3.1. Exact Mass Determination by High-Resolution Mass Spectrometry (HRMS)
The primary objective of this experiment is to verify the elemental formula of the synthesized compound by measuring its monoisotopic mass with high accuracy (typically <5 ppm error).[5] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is the gold standard for this application.[6]
Stereoisomers and Chiral Architecture of 2-Methylmorpholine-3-Carboxylic Acid: A Comprehensive Guide for Drug Discovery
Executive Summary Morpholine is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry due to its unique physicochemical properties. The presence of a weak basic nitrogen atom and an oxygen atom a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Morpholine is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry due to its unique physicochemical properties. The presence of a weak basic nitrogen atom and an oxygen atom at the opposite position provides a specific pKa and a flexible conformation, allowing it to modulate lipophilicity and blood-brain barrier (BBB) permeability[1]. The introduction of chiral centers into the morpholine ring—specifically in the form of 2-methylmorpholine-3-carboxylic acid —provides a rigidified, vector-specific scaffold that is highly sought after in modern drug discovery [2]. This whitepaper explores the stereochemical dynamics, pharmacological causality, and validated synthetic protocols for this critical chiral building block.
2-Methylmorpholine-3-carboxylic acid possesses two adjacent chiral centers at the C2 (methyl-substituted) and C3 (carboxylic acid-substituted) positions. This structural configuration yields four distinct stereoisomers, existing as two pairs of enantiomers.
The presence of the C2-methyl group induces significant steric hindrance, locking the morpholine ring into a preferred chair conformation. This conformational restriction is critical; it dictates the spatial orientation of the C3-carboxylic acid (equatorial vs. axial), thereby controlling the trajectory of any appended pharmacophores during target engagement. In the cis isomers, the bulky substituents typically adopt a diequatorial conformation, making them thermodynamically stable and structurally rigid.
Table 1: Stereoisomers of 2-Methylmorpholine-3-carboxylic acid
Stereoisomer
Relative Configuration
C2-Methyl Orientation
C3-Carboxyl Orientation
Structural Impact
(2R,3R)
trans
Axial / Equatorial
Equatorial / Axial
Induces ring strain; highly specific spatial vector.
(2S,3S)
trans
Axial / Equatorial
Equatorial / Axial
Enantiomer of (2R,3R); used in asymmetric screening.
(2R,3S)
cis
Equatorial
Equatorial
Thermodynamically favored; optimal for peptide coupling.
(2S,3R)
cis
Equatorial
Equatorial
Enantiomer of (2R,3S); prevalent in CNS drug scaffolds.
Pharmacological Relevance & Causality
The strategic selection of 2-methylmorpholine-3-carboxylic acid over an unsubstituted morpholine or a proline ring is driven by three core pharmacological principles:
Vectorization and Target Engagement : The C2-methyl group restricts the morpholine ring from undergoing rapid chair-to-chair flipping. When coupled to a target molecule, the C3-amide bond is projected in a highly specific vector. This rigidification enhances binding affinity to deep hydrophobic pockets, such as those found in BACE-1 (for Alzheimer's disease) or cyclin-dependent kinases (CDK2) [4].
Toxicity Mitigation : Studies on dihydropyrimidine derivatives for Hepatitis B Virus (HBV) treatment demonstrate that the absolute configuration of the morpholine-carboxylic acid directly influences antiviral potency. More importantly, precise stereocontrol at the C2/C3 positions can completely abolish off-target hERG channel inhibition, a primary cause of late-stage cardiotoxicity failures in drug development [3].
Metabolic Stability : The steric bulk of the methyl group adjacent to the heteroatoms shields the morpholine ring from rapid oxidative metabolism by CYP450 enzymes, significantly improving the pharmacokinetic half-life[1].
Caption: Pharmacological impact and target vectorization of the 2-methylmorpholine-3-carboxylic acid scaffold.
Synthetic Methodologies & Resolution Protocols
The synthesis of enantiomerically pure (2R,3S)-2-methylmorpholine-3-carboxylic acid requires meticulous chemoselective reduction and orthogonal deprotection. The following protocol leverages a lactam intermediate to establish the cis stereochemistry, ensuring a self-validating, high-yield workflow [4].
Step-by-Step Protocol: Asymmetric Synthesis of the (2R,3S) Isomer
Phase 1: Chemoselective Lactam Reduction
Causality: Borane (BH₃) is specifically chosen for its high chemoselectivity toward amides/lactams over esters, ensuring the C3-carboxylate remains perfectly intact during the reduction of the morpholine ring.
Preparation : Dissolve benzyl (2R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (0.3 M concentration) under an inert N₂ atmosphere.
Reduction : Cool the reaction mixture to -10 °C. Add a 1.0 M solution of Borane-THF complex (BH₃·THF, 1.5 eq) dropwise over a period of 1 hour.
Reaction : Warm the mixture to 25 °C and stir continuously for 16 hours.
Quenching : Cool the flask back to -10 °C. Carefully add methanol dropwise until gas evolution (H₂ release) ceases, followed by the addition of a small volume of water (approx. 0.1 eq volume).
Workup : Concentrate the mixture in vacuo. Dissolve the resulting residue in EtOAc, and wash with 2M NaOH solution and brine. Purify the organic phase via silica gel flash chromatography (0-30% EtOAc in petroleum ether) to yield benzyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate .
Phase 2: Global Deprotection via Hydrogenolysis
Causality: Palladium on Carbon (Pd/C) under an H₂ atmosphere is utilized to simultaneously cleave both the N-benzyl protecting group and the benzyl ester. This provides the free amino acid in a single, atom-economical step without the need for harsh acidic or basic hydrolysis that could cause epimerization at the C3 chiral center.
Preparation : Dissolve the purified intermediate from Phase 1 (1.0 eq) in methanol (0.15 M concentration).
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C, 1.0 eq by weight) carefully under an argon blanket to prevent ignition.
Hydrogenolysis : Evacuate the reaction flask and backfill with H₂ gas (balloon pressure). Stir the mixture at 25 °C for 16 hours.
Isolation : Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford enantiopure (2R,3S)-2-methylmorpholine-3-carboxylic acid .
Caption: Synthetic workflow for (2R,3S)-2-methylmorpholine-3-carboxylic acid.
Analytical Validation & Stereochemical Purity
To ensure >99% enantiomeric excess (ee) and validate the structural integrity of the synthesized stereoisomers, a robust analytical framework is required:
Chiral Supercritical Fluid Chromatography (SFC) : Utilized for the baseline resolution of the four stereoisomers. SFC is preferred over traditional HPLC due to its higher resolution efficiency for polar chiral building blocks.
2D NMR Spectroscopy (NOESY/ROESY) : Essential for confirming the relative cis or trans stereochemistry. Strong NOESY cross-peaks between the C2-methyl protons and the C3-proton definitively confirm the cis relationship in the (2R,3S) and (2S,3R) isomers.
LC-MS : Confirms the exact mass (m/z 146.1 [M+H]⁺) and ensures the absence of unreacted lactam or partially deprotected intermediates [4].
References
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
Source: nih.gov1
A Technical Guide to the Pharmacokinetic Profiling of 2-Methylmorpholine-3-carboxylic Acid Derivatives
Introduction: The Promise and Challenge of a Novel Scaffold The 2-methylmorpholine-3-carboxylic acid scaffold represents a compelling starting point for the design of novel therapeutic agents. The morpholine ring is a we...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise and Challenge of a Novel Scaffold
The 2-methylmorpholine-3-carboxylic acid scaffold represents a compelling starting point for the design of novel therapeutic agents. The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1][2] The addition of a methyl group and a carboxylic acid moiety at the 2 and 3 positions, respectively, introduces specific stereochemical and electronic features that can be exploited to achieve desired biological activity and selectivity. However, the successful translation of any promising new chemical entity from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile—the journey of the drug through the body.
Currently, specific and detailed pharmacokinetic data for the class of 2-Methylmorpholine-3-carboxylic acid derivatives are not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the essential principles and methodologies required to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel compounds. By leveraging established protocols for morpholine-containing drugs and carboxylic acids, this document provides a robust roadmap for generating the critical data needed for informed decision-making in drug discovery and development.
Part 1: The Interplay of Structure, Physicochemical Properties, and Pharmacokinetics
The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties, which are dictated by its chemical structure. For 2-Methylmorpholine-3-carboxylic acid derivatives, several key structural features will govern their ADME profile:
The Morpholine Ring: This saturated heterocycle is known to improve aqueous solubility and metabolic stability.[3] Its basic nitrogen atom (pKa of the parent morpholine is ~8.5) can be protonated at physiological pH, enhancing solubility and potentially influencing interactions with transporters and metabolizing enzymes.[2][4]
The Carboxylic Acid Group: This acidic functional group will be largely ionized at physiological pH, which significantly increases hydrophilicity and water solubility.[5] This feature can also influence absorption, distribution (particularly plasma protein binding), and excretion pathways.[5][6]
The 2-Methyl Group: The stereochemistry of this group (R or S configuration) can profoundly impact how the molecule interacts with enzymes and transporters, potentially leading to stereoselective metabolism and distribution.[7]
Substituents: The nature of the substituent on the morpholine nitrogen will be a primary determinant of the overall lipophilicity (logP/logD) of the molecule, which in turn strongly influences membrane permeability, plasma protein binding, and volume of distribution.
A critical first step in the pharmacokinetic evaluation is the determination of these fundamental physicochemical properties, as they provide the basis for interpreting subsequent ADME data.
Parameter
Experimental Method
Significance for Pharmacokinetics
pKa
Potentiometric titration, UV-spectroscopy
Determines the ionization state at different physiological pH values, impacting solubility, permeability, and binding.
logP / logD
Shake-flask method, HPLC-based methods
Measures lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability.
Aqueous Solubility
Kinetic or thermodynamic solubility assays
Crucial for dissolution and absorption after oral administration; poor solubility can limit bioavailability.[8]
Part 2: A Workflow for In Vitro Pharmacokinetic Profiling
A systematic in vitro evaluation is essential to predict in vivo behavior, identify potential liabilities early, and guide medicinal chemistry efforts.[9][10] The following sections detail key assays and the rationale behind their application to 2-Methylmorpholine-3-carboxylic acid derivatives.
Caption: In Vitro ADME Screening Cascade for Novel Drug Candidates.
Absorption: Assessing Gut Wall Permeability
For orally administered drugs, crossing the intestinal epithelium is the first major hurdle.
Principle: This high-throughput assay assesses passive transcellular permeability by measuring the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[11]
Protocol:
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
The test compound is dissolved in a buffer at a relevant intestinal pH (e.g., 6.5) and added to the donor wells.
The acceptor plate, containing buffer at physiological pH (7.4), is placed in contact with the donor plate.
After a defined incubation period (e.g., 4-16 hours), the concentrations of the compound in both donor and acceptor wells are determined by LC-MS/MS.
The permeability coefficient (Pe) is calculated.
Causality: PAMPA is a cost-effective initial screen. High permeability in this assay suggests that passive diffusion is a likely mechanism of absorption. Low permeability may indicate the need for active uptake transporters or suggest that the compound will be poorly absorbed.
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing both influx and efflux transporters (e.g., P-glycoprotein). This assay provides a more biologically relevant model of intestinal absorption.[12]
Protocol:
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a confluent monolayer.
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
The test compound is added to either the apical (A, gut lumen side) or basolateral (B, blood side) chamber.
Samples are taken from the opposing chamber at various time points and analyzed by LC-MS/MS.
The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A).
Causality: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter, which could limit its oral bioavailability. This self-validating system directly identifies potential absorption barriers.
Distribution: Where Does the Drug Go?
Principle: The extent to which a drug binds to plasma proteins (primarily albumin for acidic drugs and alpha-1-acid glycoprotein for basic drugs) determines the unbound fraction (fu), which is free to distribute to tissues and interact with its target.[13][14]
Protocol (Equilibrium Dialysis):
An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.
Plasma is added to one chamber, and the test compound is added to either the plasma or the buffer-filled opposing chamber.
The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality: High plasma protein binding (>99%) can limit the free drug concentration, potentially reducing efficacy and tissue penetration. The carboxylic acid moiety in the scaffold suggests binding to albumin is likely.[6]
Metabolism: Biotransformation and Clearance
Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions.
Principle: These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically from the liver. The results are expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[15][16]
Protocol (Liver Microsomes):
Liver microsomes (containing Phase I enzymes like cytochrome P450s) are incubated with the test compound at 37°C.[1]
The reaction is initiated by adding the cofactor NADPH.
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
The remaining concentration of the parent compound is quantified by LC-MS/MS.
The rate of disappearance is used to calculate the in vitro half-life and CLint.
Protocol (Hepatocytes):
The protocol is similar, but uses suspended cryopreserved hepatocytes, which contain both Phase I and Phase II (conjugation) enzymes.[15] This provides a more complete picture of hepatic metabolism.
Causality: A short half-life (high CLint) suggests the compound is rapidly metabolized and may have a short duration of action in vivo. Conversely, a very long half-life may lead to drug accumulation. These results are crucial for predicting in vivo hepatic clearance and guiding structural modifications to improve stability.
Caption: Potential Metabolic Pathways for Morpholine-Carboxylic Acid Derivatives.
Part 3: In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (e.g., rats or mice) are necessary to understand the compound's behavior in a whole organism.[17]
Study Design:
The compound is administered to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.
Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
Plasma is separated and the concentration of the drug is measured using a validated LC-MS/MS method.
Key Parameters Derived:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t½ (Half-life): Time for plasma concentration to decrease by half.
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).
Part 4: Data Integration and Human Prediction
The ultimate goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans. This is achieved through allometric scaling and in vitro-in vivo extrapolation (IVIVE). For example, the in vitro intrinsic clearance from human hepatocytes can be used in models like the "well-stirred" liver model to predict human hepatic blood clearance and the maximum achievable bioavailability.[1]
Conclusion
While specific pharmacokinetic data for 2-Methylmorpholine-3-carboxylic acid derivatives are yet to be widely published, this guide provides a comprehensive and scientifically rigorous framework for their evaluation. By systematically applying the in vitro and in vivo methodologies described, researchers can build a detailed ADME profile for their compounds of interest. This data-driven approach is fundamental for identifying candidates with favorable pharmacokinetic properties, optimizing lead compounds, and ultimately increasing the probability of success in the challenging journey of drug development.
References
BenchChem. (n.d.). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
CN Bio. (2026, January 25). Human Relevant | 3D DMPK / ADME In Vitro Assays.
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Journal of Drug Delivery and Therapeutics. (2021, July 3). Drug metabolic stability in early drug discovery to develop potential lead compounds.
MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
PubMed. (1987, February). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids.
An In-depth Technical Guide to the Solubility of 2-Methylmorpholine-3-carboxylic Acid in Aqueous and Organic Solvents
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Methylmorpholine-3-carboxylic acid. As direct public data for this specific molecule is limited, this doc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Methylmorpholine-3-carboxylic acid. As direct public data for this specific molecule is limited, this document emphasizes the foundational principles governing the solubility of cyclic amino acid derivatives and furnishes detailed, field-proven protocols for its empirical characterization. This approach equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data, a critical parameter in medicinal chemistry and formulation development.
Theoretical Framework: Understanding the Physicochemical Landscape
2-Methylmorpholine-3-carboxylic acid is a heterocyclic compound possessing both a basic secondary amine (the morpholine nitrogen) and an acidic carboxylic acid group. This amphoteric nature dictates that in aqueous solution, it primarily exists as a zwitterion, a molecule with both a positive and a negative charge.[1][2] This zwitterionic character is the cornerstone of its solubility behavior.
1.1 The Dominance of the Zwitterion and pH-Dependent Solubility
The solubility of amphoteric compounds like 2-Methylmorpholine-3-carboxylic acid is profoundly dependent on the pH of the aqueous medium.[3] The molecule can exist in three primary states: a cationic form at low pH, a zwitterionic form near its isoelectric point (pI), and an anionic form at high pH.
At Low pH (pH < pKa1): The carboxylic acid group is protonated (-COOH), and the morpholine nitrogen is also protonated (-NH2+), resulting in a net positive charge.
At Intermediate pH (pKa1 < pH < pKa2): The carboxylic acid deprotonates to a carboxylate (-COO-), while the nitrogen remains protonated (-NH2+). This is the zwitterionic form, which has no net charge.
At High pH (pH > pKa2): The morpholine nitrogen is deprotonated (-NH-), and the carboxyl group remains as a carboxylate (-COO-), resulting in a net negative charge.
Typically, zwitterionic compounds exhibit their minimum solubility at the isoelectric point (pI), where the net charge is zero.[1] As the pH moves away from the pI, either by adding acid or base, the molecule becomes a charged species (cation or anion). These charged forms interact more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[4] This characteristic U-shaped pH-solubility profile is fundamental to understanding and formulating such compounds.
Diagram 1: pH-Dependent Equilibrium of 2-Methylmorpholine-3-carboxylic Acid
Caption: A systematic workflow for solubility profiling.
Detailed Experimental Protocols
The following protocols describe validated methods for determining the necessary parameters to fully characterize the solubility of 2-Methylmorpholine-3-carboxylic acid.
3.1 Protocol 1: pKa Determination by Potentiometric Titration
Rationale: The pKa values are essential for understanding the pH-solubility profile. Potentiometric titration is a precise and widely accepted method for their determination.
[5][6][7]
Methodology:
Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [8]Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Accurately prepare a ~5 mM solution of 2-Methylmorpholine-3-carboxylic acid in deionized water with a constant ionic strength maintained by 0.15 M KCl.
[6]2. Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.
Titration: Place the solution in a temperature-controlled vessel (25°C or 37°C) on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of 0.1 M NaOH.
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.
[6]5. Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the curve (or more accurately from the peaks of the first derivative plot, dpH/dV).
[9]
3.2 Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility. [10][11]It ensures that the solution is truly saturated with the compound.
Methodology:
System Preparation (Aqueous): Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0).
System Preparation (Organic): Select a range of representative organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane).
Incubation: Add an excess amount of solid 2-Methylmorpholine-3-carboxylic acid to vials containing each buffer or solvent. The excess solid is crucial to ensure equilibrium is reached.
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). [12][13]A preliminary experiment can determine the time to equilibrium.
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).
pH Verification: For aqueous samples, measure the pH of the final saturated solution to confirm it did not change during the experiment.
[11]
Data Presentation and Interpretation
The data generated should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of 2-Methylmorpholine-3-carboxylic Acid
Interpretation:
The results will likely demonstrate the classic U-shaped solubility curve in aqueous media, with the lowest point near the calculated pI. The zwitterionic form is expected to have higher solubility than a neutral, non-zwitterionic polymorph if one were to exist, due to stronger interactions with water molecules. [14][15][16]In organic solvents, solubility is expected to decrease significantly as the solvent polarity and hydrogen bonding capability decrease. This comprehensive dataset is invaluable for guiding formulation strategies, from selecting appropriate solvent systems for synthesis and purification to developing oral or parenteral dosage forms.
References
DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available from: [Link]
ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q6 Specifications and Test Methods. Available from: [Link]
West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Available from: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Available from: [Link]
U.S. Food and Drug Administration (FDA). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
ResearchGate. Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Available from: [Link]
Pharmaceutical Sciences. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Available from: [Link]
RSU Research Portal. Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Available from: [Link]
World Health Organization (WHO). Annex 4: Biopharmaceutics Classification System-based biowaiver. Available from: [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
PubMed. Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. Available from: [Link]
ACS Publications. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available from: [Link]
ACS Publications. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Available from: [Link]
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
PubMed. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Available from: [Link]
Nature. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Available from: [Link]
Al al-Bayt University. Amino acid titration. Available from: [Link]
Cheméo. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Available from: [Link]
NextSDS. trans-2-Methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. Available from: [Link]
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. Available from: [Link]
Academia.edu. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available from: [Link]
PubMed. Zwitterions and pH-dependent solubility. Available from: [Link]
ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available from: [Link]
PubChem. 2-Methylthiophene-3-carboxylic acid. Available from: [Link]
Melting point and boiling point of 2-Methylmorpholine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methylmorpholine-3-carboxylic acid: Melting and Boiling Point Determination For Distribution to: Researchers, Scientists, and Drug Development Prof...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methylmorpholine-3-carboxylic acid: Melting and Boiling Point Determination
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the melting and boiling points of 2-Methylmorpholine-3-carboxylic acid. In the absence of established literature values for this specific molecule, this document serves as a foundational resource, detailing the theoretical underpinnings and practical execution of essential thermophysical analyses. We will explore a range of techniques from classical capillary-based methods to modern thermal analysis, providing researchers with the necessary protocols to accurately characterize this and similar heterocyclic carboxylic acids. The causality behind experimental choices, the establishment of self-validating systems, and a robust framework for data interpretation are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Melting and Boiling Points in Drug Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are critical physicochemical parameters that influence its entire lifecycle, from synthesis and purification to formulation and storage stability. For a novel molecule like 2-Methylmorpholine-3-carboxylic acid, a substituted morpholine derivative with potential applications in medicinal chemistry, the precise determination of these properties is a fundamental first step in its characterization.
The melting point provides insights into the purity and crystalline structure of a solid substance. A sharp melting range is indicative of a pure compound, whereas a broad and depressed range often suggests the presence of impurities.[1] The boiling point, on the other hand, is a key indicator of a liquid's volatility and is essential for purification processes such as distillation.[2][3][4][5]
2-Methylmorpholine-3-carboxylic acid possesses both a carboxylic acid and a secondary amine group within a morpholine ring. This structure allows for strong intermolecular hydrogen bonding, which is expected to result in a relatively high melting point and boiling point compared to non-hydrogen bonding molecules of similar molecular weight.[6][7][8][9][10] The carboxylic acid moiety, in particular, can form stable hydrogen-bonded dimers, further increasing the energy required to transition from the solid to liquid and liquid to gaseous phases.[6][7][10]
This guide will provide detailed, step-by-step protocols for the experimental determination of these crucial parameters, enabling researchers to generate reliable and accurate data for 2-Methylmorpholine-3-carboxylic acid.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
2.1. Capillary-Based Methods
The capillary method is a widely used and accessible technique for melting point determination.[11] It involves heating a small sample of the solid in a thin-walled capillary tube and observing the temperature range over which it melts.[11]
The Thiele tube is a simple and effective apparatus for manual melting point determination.[1][12][13][14] It is designed to provide uniform heating of a liquid bath (typically silicone oil) through convection currents.[13]
Experimental Protocol:
Sample Preparation: Finely powder the dry sample of 2-Methylmorpholine-3-carboxylic acid. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[15]
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.
Heating: Insert the thermometer and attached capillary tube into the Thiele tube containing the heating oil. The sample should be positioned in the center of the main body of the tube.
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[12] Observe the sample through the magnifying lens.
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the sample.[12] For accurate results, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.
Caption: Workflow for Melting Point Determination using a Thiele Tube.
Modern digital melting point instruments offer a more automated and precise method for determining melting points.[16][17][18][19] These devices typically use a heated metal block and a digital camera or photoelectric detection to observe the melting process.[17][20]
Experimental Protocol:
Sample Preparation: Prepare the capillary tube with 2-Methylmorpholine-3-carboxylic acid as described for the Thiele tube method.
Instrument Setup: Place the capillary tube into the heating block of the apparatus.
Programming: Set the starting temperature, the heating rate (a slower rate of 1-2°C/min for high accuracy), and the end temperature. Many instruments also have a "plateau" function to rapidly heat to a temperature just below the expected melting point.[18]
Measurement: Initiate the heating program. The instrument will automatically detect and record the onset and clear points of melting, displaying the melting range on the screen.[20]
Data Output: The results are digitally displayed and can often be saved or printed for record-keeping.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] DSC can provide highly accurate melting points, as well as information on the enthalpy of fusion.[21]
Principle: As the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram.[21][22] The onset of the peak corresponds to the melting point.
Experimental Protocol:
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2-Methylmorpholine-3-carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Measurement: Program the instrument with the desired temperature range and heating rate (e.g., 5-10°C/min). The experiment is typically run under an inert atmosphere, such as nitrogen.
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point.
Caption: Workflow for Melting Point Determination using DSC.
2.3. Data Presentation
The melting point data for 2-Methylmorpholine-3-carboxylic acid should be presented in a clear and organized manner.
Method
Onset of Melting (°C)
Completion of Melting (°C)
Melting Range (°C)
Notes
Thiele Tube
Experimental Value
Experimental Value
Calculated Value
Visual observation
Digital Apparatus
Experimental Value
Experimental Value
Calculated Value
Automated detection
DSC
Experimental Value
-
-
Onset of endotherm
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[23]
3.1. Distillation Method
Simple distillation can be used to determine the boiling point of a liquid when a sufficient quantity is available (typically >5 mL).[3][23][24]
Experimental Protocol:
Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, a condenser, a receiving flask, and a thermometer. The top of the thermometer bulb should be level with the bottom of the side arm of the distilling flask.
Sample Addition: Place the sample of 2-Methylmorpholine-3-carboxylic acid and a few boiling chips or a magnetic stir bar into the distilling flask.
Heating: Gently heat the distilling flask.
Data Recording: As the liquid boils and the vapor condenses, the temperature on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[2][4] Record the atmospheric pressure at the time of the measurement.
3.2. Small-Scale Methods
For smaller sample quantities, alternative methods are more suitable.
The Thiele tube can also be adapted for boiling point determination on a microscale.[24]
Experimental Protocol:
Sample Preparation: Place a small amount of the liquid sample into a small test tube. Invert a sealed-end capillary tube and place it open-end down into the test tube.
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube.
Heating: Heat the Thiele tube until a rapid and continuous stream of bubbles emerges from the capillary tube.
Observation and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[24][25]
While DSC can be used to determine boiling points, specialized sealed pans with a pinhole are often required to allow for vapor-liquid equilibrium to be established. Thermogravimetric Analysis (TGA) is another valuable technique that measures the change in mass of a sample as a function of temperature.[26][27] For a boiling point determination, the temperature at which a sharp mass loss occurs due to vaporization corresponds to the boiling point. TGA is also useful for determining if the compound decomposes before it boils.[26][28]
Experimental Protocol (TGA):
Sample Preparation: Place a small amount of the liquid sample into a TGA pan.
Instrument Setup: Place the pan onto the TGA balance.
Measurement: Heat the sample at a controlled rate under an inert atmosphere.
Data Analysis: The TGA curve will show a sharp drop in mass corresponding to the boiling of the sample. The onset temperature of this mass loss is the boiling point.
3.4. Data Presentation
Method
Observed Boiling Point (°C)
Atmospheric Pressure (mmHg)
Notes
Distillation
Experimental Value
Measured Value
Requires larger sample volume
Thiele Tube
Experimental Value
Measured Value
Microscale method
TGA
Experimental Value
-
Onset of mass loss
Causality and Self-Validation in Experimental Design
Causality: The choice of method for determining melting and boiling points is dictated by the amount of sample available, the required accuracy, and the available instrumentation. For initial characterization, classical methods like the Thiele tube are often sufficient. For regulatory filings or in-depth studies, the higher precision of digital melting point apparatuses and thermal analysis techniques like DSC and TGA is necessary.
Self-Validation: To ensure the trustworthiness of the obtained data, it is crucial to calibrate the thermometer or the instrument using certified reference standards with known melting or boiling points. Running a known standard alongside the unknown sample can also validate the experimental setup and procedure. For melting point determination, a mixed melting point experiment can confirm the identity of a compound.[29] If the unknown sample is mixed with a known pure sample and the melting point is depressed and broadened, the two compounds are not identical.[29]
Conclusion
References
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler-Toledo International Inc. [Link]
Melting point determination. (n.d.). University of Calgary. [Link]
15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.). Lumen Learning. [Link]
Distillation - Organic Chemistry - Jack Westin. (n.d.). Jack Westin. [Link]
Determination of Melting Point - Wired Chemist. (n.d.). Wired Chemist. [Link]
The Pharmacophoric Role and Biological Activity of 2-Methylmorpholine-3-Carboxylic Acid Derivatives In Vitro
Executive Summary In contemporary medicinal chemistry, 2-Methylmorpholine-3-carboxylic acid (and its protected derivatives, such as Fmoc- or Boc-protected variants) is rarely deployed as a standalone active pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, 2-Methylmorpholine-3-carboxylic acid (and its protected derivatives, such as Fmoc- or Boc-protected variants) is rarely deployed as a standalone active pharmaceutical ingredient. Instead, it serves as a "privileged chiral scaffold." Its unique spatial geometry—driven by the morpholine ring's conformational rigidity and the specific stereocenters at C2 and C3—makes it a critical building block for synthesizing highly potent in vitro modulators.
This technical guide dissects the in vitro biological activity of compounds derived from this scaffold, focusing on two primary pharmacological domains: Hepatitis B Virus (HBV) inhibition (via capsid assembly and polymerase disruption) and Casein Kinase 1 Delta (CSNK1D) modulation (via circadian rhythm regulation).
Stereospecificity and Target Engagement
The biological efficacy of morpholine-3-carboxylic acid derivatives is heavily dictated by their chirality. The spatial orientation of the methyl group and the carboxylic acid dictates how the resulting derivative docks into enzymatic pockets or allosteric sites.
Research indicates that the absolute configuration of the carboxylic acid group directly influences target binding affinity without necessarily increasing off-target liabilities (such as hERG channel inhibition) (1[1]). For instance, in HBV capsid inhibitors, the C4 R-configuration combined with an S-morpholine-3-carboxylic acid moiety yields profoundly superior in vitro potency compared to its stereoisomers.
Quantitative Efficacy of Stereoisomers In Vitro
To illustrate the causality between structural chirality and biological activity, the following table summarizes the in vitro performance of different morpholine-3-carboxylic acid configurations against HBV targets:
Scaffold Configuration
Target Mechanism
IC₅₀ (μM)
Relative Potency
Biological Outcome
(S)-morpholine-3-carboxylic acid
HBV Capsid Assembly
0.0057
Baseline (Optimal)
Potent viral nucleocapsid misassembly
(R)-morpholine-3-carboxylic acid
HBV Capsid Assembly
0.292
~50x Weaker
Sub-optimal target engagement
(2R,3S)-2-methylmorpholine
CSNK1D Kinase
< 0.150
N/A
Robust PER2 nuclear retention
Pathway Analysis 1: HBV Capsid and Polymerase Inhibition
Derivatives of 2-methylmorpholine-3-carboxylic acid, particularly dihydropyrimidines, act as potent HBV inhibitors (2[2]). Rather than directly destroying the virus, these compounds bind allosterically to HBV core protein (Cp) dimers. This binding accelerates the assembly kinetics but misdirects the structural formation, resulting in non-infectious, aberrant capsid polymers devoid of pregenomic RNA.
Fig 1. Disruption of HBV nucleocapsid assembly by morpholine-3-carboxylic acid derivatives.
Self-Validating Protocol: In Vitro Anti-HBV Assay (HepG2.2.15)
To accurately measure anti-HBV activity, researchers must decouple true antiviral efficacy from generalized cytotoxicity. A self-validating system achieves this by running parallel qPCR (for viral load) and CCK-8 (for cell viability) assays.
Rationale for Cell Line: HepG2.2.15 cells are utilized because they harbor a stably integrated HBV genome, ensuring a continuous, baseline secretion of Dane particles and viral DNA, which is essential for reproducible in vitro testing (2[2]).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 40,000 cells/well in DMEM supplemented with 10% FBS and 400 μg/mL G418 (to maintain selection pressure for the HBV plasmid). Incubate for 24 hours at 37°C, 5% CO₂.
Compound Administration: Aspirate media and apply serial dilutions of the morpholine derivative (starting at 30 μM, 3-fold dilutions). Include Lamivudine (3-TC) as a positive control and DMSO as a vehicle control.
Incubation & Media Refresh: Incubate for 72 hours. On Day 3, carefully replace the media with fresh compound-containing media to maintain drug pressure. Continue incubation until Day 6.
Viral DNA Quantification (Efficacy): Harvest the cell culture supernatant. Extract HBV DNA using a commercial viral DNA extraction kit. Perform qPCR targeting the HBV core gene to calculate the IC₅₀ (concentration inhibiting 50% of viral replication).
Viability Counter-Screen (Cytotoxicity): To the remaining adherent cells, add CCK-8 reagent. Incubate for 2 hours and read absorbance at 450 nm to determine the CC₅₀ (concentration killing 50% of cells).
System Validation: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A valid, non-toxic antiviral hit must demonstrate an SI > 10. If Lamivudine fails to show an IC₅₀ near its known ~300 nM baseline, the assay plate is invalidated.
Pathway Analysis 2: CSNK1D Modulation and Circadian Rhythms
The (2R,3S)-2-methylmorpholine-3-carboxylic acid scaffold is also utilized in the synthesis of Casein Kinase 1 Delta (CSNK1D) modulators (3[3]). CSNK1D is a critical regulator of the mammalian circadian clock. It phosphorylates the PER2 protein, marking it for proteasomal degradation. Inhibiting CSNK1D prevents this phosphorylation, leading to the nuclear retention of PER2, which subsequently lengthens the circadian period.
Self-Validating Protocol: In Vitro CSNK1D Kinase Activity Assay
To validate the direct mechanistic inhibition of CSNK1D, a cell-free radiometric or luminescent assay (e.g., ADP-Glo) is required. This isolates the kinase-inhibitor interaction from cellular variables like membrane permeability.
Rationale for ADP-Glo: Measuring the accumulation of ADP (the byproduct of ATP consumption during PER2 phosphorylation) provides a direct, highly sensitive, and interference-free quantification of kinase activity.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Prepare a master mix containing recombinant human CSNK1D (catalytic domain) and a proprietary PER2-derived peptide substrate in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
Compound Addition: Dispense the morpholine-derived inhibitor at varying concentrations into a 384-well white microplate. Add the enzyme/substrate master mix. Include PF-670462 as a positive control inhibitor.
Reaction Initiation: Add ultra-pure ATP (final concentration 10 μM) to initiate the phosphorylation event. Centrifuge briefly and incubate the plate at 30°C for exactly 60 minutes.
Signal Generation: Terminate the reaction by adding ADP-Glo™ Reagent, which simultaneously stops kinase activity and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.
Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
System Validation: Read luminescence using a microplate reader. The luminescence signal is directly proportional to kinase activity. Calculate the IC₅₀ based on the quenching of the luminescent signal relative to the vehicle control. If the positive control (PF-670462) does not yield its established IC₅₀ (~14 nM), the ATP degradation curve is considered compromised and the assay is repeated.
References
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid
Source: ACS Publications
URL:1
2,4,5,6-Substituted 3,6-dihydropyrimidine derivatives as hepatitis B virus (HBV) polymerase inhibitors for the treatment of e.g.
Source: Google APIs (European Patent Office)
URL:2
Application Notes & Protocols: 2-Methylmorpholine-3-carboxylic Acid as a Strategic Building Block in Drug Discovery
Introduction: The Value of Conformational Constraint In modern drug discovery, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of Conformational Constraint
In modern drug discovery, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Moving beyond simple morpholine decorations, medicinal chemists are increasingly turning to conformationally constrained analogs to impart greater potency and selectivity. 2-Methylmorpholine-3-carboxylic acid emerges as a particularly valuable building block in this context. It acts as a constrained, non-natural amino acid that can be viewed as a bioisostere of proline, offering a unique three-dimensional architecture that can precisely orient key pharmacophoric elements.[2][3]
The strategic introduction of the methyl group at the 2-position and the carboxylic acid at the 3-position creates a rigidified scaffold with defined stereochemical relationships. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. Furthermore, the morpholine oxygen can act as a hydrogen bond acceptor, while the carboxylic acid and secondary amine provide versatile handles for further synthetic elaboration. This guide provides a comprehensive overview of the applications and detailed protocols for leveraging 2-Methylmorpholine-3-carboxylic acid in drug discovery campaigns.
Structural Features and Physicochemical Properties
The utility of 2-Methylmorpholine-3-carboxylic acid stems from its distinct structural and chemical characteristics. The trans and cis diastereomers present different spatial arrangements of the methyl and carboxyl groups, which can be exploited to fine-tune interactions within a binding pocket.
Table 1: Physicochemical Properties of 2-Methylmorpholine-3-carboxylic acid
Property
Value (Predicted)
Significance in Drug Design
Molecular Weight
145.16 g/mol
Low molecular weight contributes favorably to ligand efficiency metrics.
pKa (Amine)
~8.5
Allows for salt formation and potential for ionic interactions.
pKa (Acid)
~3.5
Can engage in hydrogen bonding or ionic interactions as a carboxylate.[4][5]
cLogP
~ -1.0
Indicates high hydrophilicity, which can improve aqueous solubility.
Low number of rotatable bonds leads to conformational rigidity.
The inherent three-dimensionality of this building block is a key advantage over planar structures, which are often associated with poor solubility and off-target effects.[6]
Synthesis and Chiral Resolution
The enantiopure forms of 2-Methylmorpholine-3-carboxylic acid are crucial for stereospecific interactions with chiral biological targets. While several synthetic routes exist, a common approach involves multi-step sequences starting from readily available chiral precursors.[7][8]
Due to the presence of two stereocenters, four stereoisomers are possible: (2R,3S), (2S,3R), (2R,3R), and (2S,3R). Accessing the desired single isomer often requires a robust chiral resolution strategy.[9] A highly effective method involves the formation of diastereomeric esters with a chiral auxiliary, such as L-menthol, which can then be separated by chromatography.[10][11][12]
Protocol 1: Diastereomeric Resolution via L-Menthol Esterification
This protocol describes a general method for resolving racemic trans-2-Methylmorpholine-3-carboxylic acid.
Step 1: N-Protection
Dissolve racemic trans-2-Methylmorpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and cool the mixture to 0 °C.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (3x).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.
Step 2: Diastereomeric Ester Formation
To a solution of N-Boc-protected acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add L-(-)-menthol (1.2 eq), EDCI (1.5 eq), and DMAP (0.1 eq).
Stir the reaction at room temperature for 16 hours.
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
The resulting diastereomeric mixture can be separated by silica gel column chromatography using a hexane/ethyl acetate gradient.[11]
Step 3: Deprotection
The separated diastereomeric esters are individually subjected to hydrolysis. Dissolve the ester in a 3:1 mixture of MeOH/H₂O.
Add lithium hydroxide (LiOH·H₂O, 3.0 eq) and heat the reaction to 60 °C for 4 hours.[13]
Cool the reaction, acidify with 1 M HCl, and extract with ethyl acetate.
Remove the Boc protecting group by treating with 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
Concentrate under reduced pressure to yield the enantiomerically pure hydrochloride salt of 2-Methylmorpholine-3-carboxylic acid.
Core Application: Amide Bond Formation
The most common application of this building block is its incorporation into a larger molecule via amide bond formation. The secondary amine of the morpholine ring can be acylated, or the carboxylic acid can be coupled with a primary or secondary amine. The latter is often more challenging due to the steric hindrance around the C3-carboxylic acid, especially with the adjacent C2-methyl group.
For sterically hindered couplings, standard reagents like HATU or HBTU may be sluggish.[14] Alternative, more potent coupling reagents or protocols, such as those forming acyl fluorides in situ, can be highly effective.[14]
Protocol 2: General Procedure for Sterically Hindered Amide Coupling
This protocol provides a robust method for coupling the carboxylic acid of N-Boc-2-Methylmorpholine-3-carboxylic acid with a primary or secondary amine.
Dissolve the N-Boc protected acid in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add pyridine, followed by the dropwise addition of cyanuric fluoride. A white precipitate may form.
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the acyl fluoride intermediate.
Add the amine coupling partner to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel chromatography.
Causality Note: The in-situ formation of the highly reactive acyl fluoride intermediate overcomes the steric hindrance presented by the C2-methyl group, enabling efficient coupling where standard carbodiimide or phosphonium-based reagents might fail.[14]
Case Study: Delamanid, an Anti-Tuberculosis Agent
A prominent example showcasing the application of a related scaffold is the anti-tuberculosis drug Delamanid.[15] While not containing the exact 2-methyl-3-carboxy moiety, Delamanid features a (R)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole structure, which is synthesized from a chiral 2-methyloxirane precursor that imparts critical stereochemistry.[16][17][18] This highlights the importance of substituted, chiral morpholine-like heterocycles in defining the shape and activity of modern therapeutics. Delamanid functions as a prodrug, inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[15][19]
The principles learned from the synthesis of Delamanid, particularly the control of stereochemistry in the heterocyclic core, are directly applicable to the use of 2-Methylmorpholine-3-carboxylic acid as a building block for new chemical entities.[16]
Visualization and Workflow
General Workflow Diagram
The following diagram illustrates the general workflow for incorporating 2-Methylmorpholine-3-carboxylic acid into a target molecule.
Caption: General workflow for utilizing 2-Methylmorpholine-3-carboxylic acid.
Diversification Points
The building block offers multiple points for diversification to explore structure-activity relationships (SAR).
Note: As I cannot generate images, the DOT script above uses a placeholder. A proper diagram would show the chemical structure with arrows pointing to the N-H and COOH groups as diversification points.
Caption: Key diversification points on the 2-Methylmorpholine-3-carboxylic acid scaffold.
Conclusion
2-Methylmorpholine-3-carboxylic acid is a powerful and versatile building block for medicinal chemistry. Its constrained, three-dimensional structure serves as an excellent proline bioisostere, enabling the synthesis of molecules with improved potency, selectivity, and pharmacokinetic properties. By understanding its synthesis, chiral resolution, and reactivity—particularly in sterically demanding amide coupling reactions—researchers can effectively unlock its potential to accelerate the discovery of novel therapeutics.
References
BenchChem. Bioisosteric Replacement of Proline with Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Comparative Guide.
Ghafari, M., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology. Available from: [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]
Kumar, D., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry. Available from: [Link]
ResearchGate. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Available from: [Link]
RSC Publishing. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Available from: [Link]
ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
PubMed. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][2][15][19]triazine inhibitors of IGF-1R kinase and IR kinase. Available from: [Link]
ACS Publications. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Available from: [Link]
Cheméo. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Available from: [Link]
ACS Publications. Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Available from: [Link]
ACS Publications. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]
PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]
Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]
ResearchGate. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]
The Organic Chemistry Portal. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]
PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
Der Pharma Chemica. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available from: [Link]
Wikipedia. Chiral resolution. Available from: [Link]
ACS Publications. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]
Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]
NextSDS. trans-2-Methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. Available from: [Link]
Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Available from: [Link]
ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]
Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available from: [Link]
Amide bond formation using 2-Methylmorpholine-3-carboxylic acid
Application Note: Strategic Amide Bond Formation Using 2-Methylmorpholine-3-carboxylic Acid in Peptidomimetic Synthesis Introduction & Mechanistic Overview The incorporation of cyclic secondary amino acids into peptidomi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Amide Bond Formation Using 2-Methylmorpholine-3-carboxylic Acid in Peptidomimetic Synthesis
Introduction & Mechanistic Overview
The incorporation of cyclic secondary amino acids into peptidomimetics and small-molecule therapeutics is a proven strategy for inducing conformational restriction and improving pharmacokinetic (PK) profiles. Among these, 2-methylmorpholine-3-carboxylic acid has emerged as a highly valuable building block, frequently utilized in the synthesis of advanced drug candidates, including CDK2 degraders and HBV inhibitors[1][2].
However, utilizing 2-methylmorpholine-3-carboxylic acid in amide bond formation presents two distinct mechanistic challenges:
Severe Steric Hindrance: The molecule features a secondary amine (morpholine nitrogen) flanked by a methyl group at C2 and a carboxylic acid at C3. This dual steric bulk severely reduces the nucleophilicity of the amine and hinders the electrophilic activation of the carboxylic acid[3].
High Risk of Epimerization: The C3 stereocenter (typically the
(2R,3S)
isomer) is highly susceptible to base-catalyzed epimerization. When the carboxylic acid is activated, the
α
-proton becomes highly acidic. In the presence of strong bases, the activated ester can cyclize into an oxazolone intermediate or undergo direct enolization, leading to the loss of chiral integrity[4][5].
To successfully deploy this building block, researchers must adopt a highly strategic approach to protecting groups, coupling reagents, and reaction conditions.
Strategic Workflow & Decision Matrix
The dual nature of 2-methylmorpholine-3-carboxylic acid requires a bifurcated approach depending on whether it acts as the electrophile (carboxylic acid) or the nucleophile (secondary amine).
Caption: Decision matrix for amide coupling based on the functional role of 2-methylmorpholine-3-carboxylic acid.
Quantitative Data: Coupling Reagent Efficacy
To mitigate epimerization while overcoming steric barriers, the choice of coupling reagent and base is critical. Uronium salts like [6] and[7] generate highly reactive HOAt and Oxyma active esters, respectively. These accelerate the rate of amine attack, allowing it to outcompete the slower epimerization pathway.
Table 1: Comparison of Coupling Conditions for Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid (C-Coupling)
Coupling Reagent
Base
Solvent
Yield (%)
Epimerization (%)
Mechanistic Rationale
EDC / HOBt
DIPEA
DMF
45
>15
Slow activation allows extended exposure to base, promoting enolization.
HATU
DIPEA
DMF
82
8
Fast coupling, but DIPEA's strong basicity promotes oxazolone formation.
HATU
2,4,6-Collidine
DMF
88
<2
Collidine's steric bulk prevents
α
-proton abstraction while allowing activation.
COMU
2,4,6-Collidine
DMF
91
<1
Oxyma leaving group is highly reactive; strictly non-basic conditions preserve chirality.
T3P
Pyridine
EtOAc
85
<1
Mild activation; pyridine prevents strong basic conditions, ideal for scale-up[4].
Mechanistic Pathway of Epimerization
Understanding the causality of epimerization is essential for troubleshooting. The diagram below illustrates how excess or overly strong bases divert the reaction from the desired amide formation toward chiral inversion.
Caption: Competing pathways of desired amide bond formation vs. base-catalyzed epimerization at the C3 position.
Experimental Protocols (Self-Validating Systems)
Protocol A: C-Terminal Activation (Coupling the Carboxylic Acid)
This protocol utilizes Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid[3]. The goal is to maximize the reaction rate while suppressing oxazolone formation.
Step-by-Step Methodology:
Pre-activation: In an oven-dried flask under inert atmosphere, dissolve Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M).
Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive OAt-ester. Limiting HATU to 1.05 eq prevents the excess uronium salt from capping the incoming amine nucleophile[6].
Base Addition: Cool the mixture to 0 °C. Add 2,4,6-collidine (3.0 eq) dropwise and stir for exactly 2 minutes.
Causality: 2,4,6-collidine is sterically hindered and less basic than standard bases like DIPEA. This prevents the abstraction of the C3
α
-proton, shutting down the oxazolone-mediated epimerization pathway. The 0 °C temperature kinetically favors ester activation over enolization.
Amine Addition: Add the primary/secondary amine nucleophile (1.1 eq) in one portion. Remove the ice bath, warm to room temperature, and stir for 2 hours.
Causality: The amine must be added rapidly post-activation to intercept the OAt-ester before any side reactions occur.
Validation Checkpoint:
Action: Quench a 10
μ
L aliquot in 1 mL of
H2O/MeCN
(1:1).
Analysis: Analyze via LC-MS to confirm mass conversion. Crucially , run Chiral SFC or Chiral HPLC to confirm the diastereomeric ratio (dr). LC-MS alone cannot distinguish between the
(2R,3S)
product and its
(2R,3R)
epimer. A successful run will yield a dr > 98:2.
Protocol B: N-Terminal Acylation (Coupling the Secondary Amine)
This protocol utilizes Methyl (2R,3S)-2-methylmorpholine-3-carboxylate. The morpholine nitrogen is highly sterically hindered, making standard HOBt/HOAt active esters sluggish and low-yielding.
Step-by-Step Methodology:
Acyl Fluoride Generation: Dissolve the incoming carboxylic acid (1.2 eq) in anhydrous DCM. Add DAST or TFFH (1.2 eq) and pyridine (2.0 eq). Stir for 30 minutes at room temperature.
Causality: Acyl fluorides are exceptionally small, highly reactive, and resistant to hydrolysis. Their lack of steric bulk allows them to easily access the hindered morpholine nitrogen, a feat impossible for bulky HOBt-esters.
Amine Addition: Add Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride (1.0 eq) and DIPEA (3.0 eq). Heat the reaction to 40 °C and stir for 12 hours.
Causality: Heating provides the necessary thermal energy to overcome the high activation energy barrier caused by the steric clash between the incoming acyl group and the C2-methyl/C3-ester substituents.
Validation Checkpoint:
Action: Monitor the reaction via TLC (stained with Ninhydrin).
Analysis: The secondary amine of the starting material will stain yellow/brown. The reaction is complete when this spot entirely disappears, validating complete acylation.
References
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.[Link][3]
Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968-3971.[Link][7]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.[Link][4]
Jadhav, et al. (2021). Epimerisation in Peptide Synthesis. PMC - NIH.[Link][5]
Application Note: HPLC Method Development for 2-Methylmorpholine-3-carboxylic Acid Analysis
Target Audience: Analytical Chemists, Method Development Scientists, and Peptidomimetic Researchers Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Chiral Building Blocks The Analytical Challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Method Development Scientists, and Peptidomimetic Researchers
Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Chiral Building Blocks
The Analytical Challenge
2-Methylmorpholine-3-carboxylic acid is a cyclic amino acid analog frequently utilized in the synthesis of peptidomimetics and conformationally restricted drug candidates[1]. From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:
Extreme Polarity: The presence of both a secondary amine (morpholine ring) and a carboxylic acid makes the underivatized molecule highly hydrophilic. It exhibits negligible retention on standard C18 reversed-phase (RP) columns.
Amphoteric/Zwitterionic Nature: Depending on the mobile phase pH, the molecule shifts between cationic, zwitterionic, and anionic states, leading to complex secondary interactions with residual silanols on silica-based columns.
Lack of a Strong Chromophore: The molecule lacks conjugated pi-systems or aromatic rings. UV detection is only viable at low wavelengths (e.g., 205–210 nm), which is highly susceptible to baseline drift from mobile phase absorbance.
To achieve a robust, self-validating analytical method, we must abandon traditional RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection techniques such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
Mechanistic Rationale & Method Selection
Why Zwitterionic HILIC?
HILIC is the gold standard for separating underivatized polar metabolites and amino acids[2][3]. The retention mechanism in HILIC relies on the partitioning of the analyte between a bulk organic-rich mobile phase and a water-enriched layer partially immobilized on the polar stationary phase[3].
For 2-Methylmorpholine-3-carboxylic acid, a Zwitterionic stationary phase (e.g., ZIC-HILIC or superficially porous HILIC-Z) is optimal. These columns possess covalently bonded ligands with both positive and negative charges (e.g., sulfoalkylbetaine). This balanced charge distribution provides a highly hydrophilic surface for water adsorption while allowing for tunable, weak electrostatic interactions with the zwitterionic analyte[4][5].
Fig 1: HILIC retention mechanism for zwitterionic analytes via partitioning and electrostatic forces.
The Causality of Mobile Phase pH and Buffer Strength
In HILIC, buffer selection is not merely for pH control; it directly dictates the thickness of the water layer and shields secondary electrostatic repulsions[4].
pH Optimization: We select pH 3.0 using ammonium formate. At pH 3.0, the carboxylic acid (pKa ~2.5) is partially protonated, and the secondary amine (pKa ~8.5) is fully protonated. This drives the molecule into a predominantly cationic state, which yields sharper peak shapes and superior ionization efficiency for positive-mode ESI-MS[2][5].
Buffer Concentration: A minimum of 10–20 mM ammonium formate is required in both Mobile Phase A (aqueous) and Mobile Phase B (organic). Pure acetonitrile cannot be used as Mobile Phase B because it causes buffer precipitation and fails to shield electrostatic repulsions between the analyte and the stationary phase[3][4].
Experimental Protocol: HILIC-MS/CAD
This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria fail, the method execution must be halted and the equilibration state investigated.
Reagents and Sample Preparation
Diluent: 75% Acetonitrile / 25% Water. Critical Insight: Never dissolve HILIC samples in 100% water. Injecting a highly aqueous sample plug into a HILIC column disrupts the immobilized water layer, causing severe peak splitting and loss of retention[3].
Sample Concentration: 0.1 mg/mL for CAD; 1–10 µg/mL for LC-MS.
20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B
20 mM Ammonium Formate in 90% Acetonitrile / 10% Water
Flow Rate
0.40 mL/min
Column Temperature
30 °C (Crucial for reproducible partitioning thermodynamics)
Injection Volume
1.0 µL
Table 1: HILIC Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Elution State
0.0
10
90
Initial hold (High organic)
1.0
10
90
Isocratic focusing
6.0
40
60
Gradient elution of polar analytes
8.0
40
60
Column wash
8.1
10
90
Return to initial conditions
15.0
10
90
Column re-equilibration
Note: HILIC columns require significantly longer equilibration times than RP columns to rebuild the hydration layer. The 7-minute re-equilibration (~15 column volumes) is mandatory[3].
Detection Parameters (ESI-MS)
MS Parameter
Setting
Rationale
Polarity
Positive Ion Mode (+ESI)
Analyte amine is protonated at pH 3.0
Target m/z
146.2 [M+H]+
Exact mass of 2-Methylmorpholine-3-carboxylic acid is ~145.16
Capillary Voltage
3.0 kV
Standard for low-flow HILIC
Drying Gas Temp
300 °C
Facilitates desolvation of high-aqueous eluent
Alternative Approach: Derivatization & RP-HPLC
If HILIC or universal detectors are unavailable, researchers can leverage the molecule's secondary amine for derivatization. Reacting 2-Methylmorpholine-3-carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) yields an Fmoc-protected derivative[1].
This transformation adds a massive, highly hydrophobic, and strongly UV-absorbing fluorenyl group to the molecule. The resulting Fmoc-morpholine-3-carboxylic acid can be easily retained on a standard C18 column and detected at 254 nm or 265 nm[1].
Fig 2: Decision tree for HPLC method development based on detector availability.
System Suitability Testing (SST) & Troubleshooting
To ensure the method is self-validating, the following criteria must be met prior to sample analysis:
Table 3: SST Acceptance Criteria
Parameter
Acceptance Criteria
Troubleshooting Causality if Failed
Retention Factor (
k′
)
>2.0
If
k′<2.0
, the water layer is depleted. Ensure Mobile Phase B contains at least 5-10% water to maintain hydration[3].
Tailing Factor (
Tf
)
0.8−1.5
High tailing indicates unshielded electrostatic interactions. Verify buffer concentration is
≥20
mM[4].
Retention Time %RSD
≤1.0%
(n=5)
Drifting RTs indicate insufficient column equilibration. Increase the post-run equilibration time to
≥15
column volumes[3].
References
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Link
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid.
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis.
Application Notes and Protocols for the Scale-up Manufacturing of 2-Methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylmorpholine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its constrained mor...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylmorpholine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its constrained morpholine scaffold and the presence of both a secondary amine and a carboxylic acid functional group make it a versatile synthon for the synthesis of a wide range of biologically active molecules. The stereochemistry at the 2- and 3-positions adds a layer of complexity and opportunity for creating specific molecular architectures.
This document provides a comprehensive guide to the scale-up manufacturing of 2-Methylmorpholine-3-carboxylic acid, offering a plausible synthetic strategy and addressing key challenges encountered during the transition from laboratory to production scale. The protocols and considerations outlined herein are designed to ensure a robust, safe, and efficient manufacturing process, yielding a final product of high purity and quality.
Proposed Synthetic Pathway and Reaction Mechanism
A viable and scalable synthetic route to 2-Methylmorpholine-3-carboxylic acid can be envisioned through a multi-step process starting from readily available precursors. The following proposed pathway involves the formation of the morpholine ring via a key cyclization step, followed by the hydrolysis of an ester to yield the final carboxylic acid.
The overall transformation can be summarized as follows:
Caption: Proposed synthetic pathway for 2-Methylmorpholine-3-carboxylic acid.
The key step in this proposed synthesis is the formation of the morpholine ring. This can be achieved through various methods described in the literature for morpholine synthesis, often involving the reaction of an amino alcohol with a suitable dielectrophile.[1] For the synthesis of the target molecule, a plausible approach would be the reaction of an alanine ester derivative (to introduce the methyl and carboxylic acid precursor groups at the correct positions) with a suitable diepoxide or a related dielectrophile.
The final step is the hydrolysis of the ester intermediate to the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[2][3][4]
This protocol describes a representative lab-scale synthesis to produce the intermediate ester and its subsequent hydrolysis.
Part 1: Synthesis of the Intermediate Ester (e.g., Ethyl 2-methylmorpholine-3-carboxylate)
Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser is charged with a solution of ethyl 2-aminopropanoate (1 equivalent) in a suitable solvent such as ethanol.
Reagent Addition: A solution of a suitable diepoxide (e.g., 1,2:5,6-dianhydro-3,4-di-O-tosyl-D-mannitol) or a dielectrophile like bis(2-chloroethyl) ether (1.05 equivalents) is added dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain the reaction temperature below 40°C.
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
Purification: The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Hydrolysis to 2-Methylmorpholine-3-carboxylic acid
Reaction Setup: The purified intermediate ester (1 equivalent) is dissolved in a mixture of methanol and water (e.g., a 3:1 mixture) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
Hydrolysis: To this solution, a stoichiometric excess of a base, such as lithium hydroxide (LiOH·H₂O, 3 equivalents) or sodium hydroxide (NaOH), is added.[2][3] The mixture is then heated to reflux (approximately 80-90°C) and stirred until the starting material is consumed, as monitored by TLC or HPLC.
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted ester or non-acidic impurities.
Acidification and Precipitation: The aqueous layer is then carefully acidified to a pH of approximately 2-3 with a suitable acid, such as 1 M hydrochloric acid (HCl).[3] The acidification should be done slowly and with cooling in an ice bath to control the exotherm. The precipitated solid product, 2-Methylmorpholine-3-carboxylic acid, is then collected by vacuum filtration.
Purification and Drying: The collected solid is washed with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[5][6] The purified solid is then dried under vacuum to a constant weight.
Process Parameters and Optimization for Scale-up
The transition from a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration and optimization of several critical parameters.
Parameter
Laboratory Scale
Scale-up Considerations and Optimization
Temperature
Flask heating with a heating mantle
Jacketed reactor with precise temperature control (heating/cooling fluids). Exothermic reactions require careful monitoring and cooling capacity.
Agitation
Magnetic stirrer
Mechanical stirrer with appropriate impeller design to ensure homogeneity and efficient heat transfer.
Reagent Addition
Dropping funnel
Metering pumps for controlled and consistent addition rates. Sub-surface addition may be necessary to control localized exotherms.
Solvent Selection
Wide range of solvents
Selection based on safety (flash point, toxicity), cost, and ease of recovery and recycling.
Work-up
Separatory funnel extractions
Liquid-liquid extraction in a larger vessel or a continuous extractor. Phase separation can be slower on a larger scale.
Purification
Column chromatography
Recrystallization is generally preferred for large quantities. If chromatography is necessary, consider medium-pressure or high-pressure liquid chromatography systems.
Drying
Vacuum desiccator
Vacuum oven or a filter-dryer to handle larger quantities of solid product efficiently and safely.
Scale-up Challenges and Mitigation Strategies
Scaling up the synthesis of 2-Methylmorpholine-3-carboxylic acid presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Caption: Workflow for addressing scale-up challenges.
Heat Management: The ring-forming and hydrolysis steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Mitigation: Utilize jacketed reactors with efficient heat transfer fluids, control the rate of reagent addition, and consider using a more dilute reaction mixture.
Mass Transfer: Inadequate mixing can lead to localized "hot spots," side reactions, and lower yields.
Mitigation: Employ appropriately sized and designed agitators. For heterogeneous mixtures, ensure efficient solid suspension or liquid-liquid dispersion.
Safety: The handling of large quantities of flammable solvents, corrosive acids and bases, and potentially reactive intermediates requires stringent safety protocols.
Mitigation: Conduct a thorough hazard and operability (HAZOP) study. Implement appropriate personal protective equipment (PPE) protocols, and ensure the manufacturing facility is equipped with necessary safety features (e.g., emergency showers, fire suppression systems).
Product Isolation and Purification: Filtration and drying of large quantities of solids can be time-consuming and may lead to product losses.
Mitigation: Optimize the crystallization process to obtain easily filterable crystals. Use appropriately sized filtration equipment (e.g., Nutsche filter-dryer).
Analytical Methods for Quality Control
To ensure the final product meets the required specifications, a comprehensive set of analytical methods must be employed for quality control.[7]
Analytical Method
Purpose
Typical Parameters
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification of impurities.[7]
Reverse-phase C18 column, mobile phase of acetonitrile/water with a buffer (e.g., TFA or phosphate buffer), UV detection at a suitable wavelength (e.g., 210 nm).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and identification of impurities.[7]
¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[7]
Mass Spectrometry (MS)
Molecular weight confirmation and identification of impurities.
Electrospray ionization (ESI) is a suitable technique.[7]
Elemental Analysis
Confirmation of the empirical formula.
Determines the percentage of carbon, hydrogen, and nitrogen.
Water Content (Karl Fischer Titration)
Quantification of residual water.
Important for ensuring product stability and accurate dosing in subsequent applications.
Residual Solvents (Gas Chromatography - GC)
Quantification of any remaining solvents from the manufacturing process.[9]
Headspace GC is a common technique for this analysis.
Conclusion
The successful scale-up of the manufacturing process for 2-Methylmorpholine-3-carboxylic acid is achievable through careful planning, process optimization, and a thorough understanding of the underlying chemistry and engineering principles. By addressing the challenges of heat and mass transfer, ensuring process safety, and implementing robust analytical controls, it is possible to produce this valuable building block in a consistent, efficient, and high-quality manner for its application in research and drug development.
References
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. [Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. [Link]
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC. [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]
Application Notes and Protocols for the Functionalization of 2-Methylmorpholine-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Constrained Scaffolds In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Conf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Conformationally constrained amino acids and their mimics have emerged as powerful tools in this endeavor.[1][2] By limiting the conformational flexibility of a molecule, we can pre-organize it into a bioactive conformation, leading to improved binding affinity for its target and often enhanced metabolic stability.[3] 2-Methylmorpholine-3-carboxylic acid is a prime example of such a constrained scaffold, serving as a valuable bioisostere for proline and other amino acids in peptidomimetics and small molecule drug candidates.[4] Its unique structure, featuring a chiral morpholine ring, a secondary amine, a carboxylic acid, and an additional stereocenter at the 2-position, offers a rich platform for diverse functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.
This guide provides a comprehensive overview of the key strategies and detailed protocols for the functionalization of 2-methylmorpholine-3-carboxylic acid, empowering researchers to leverage this versatile building block in their medicinal chemistry programs. We will delve into the selective modification of its three primary reactive sites: the carboxylic acid, the secondary amine, and the C-2 methyl group, underpinned by a robust orthogonal protection strategy.
Orthogonal Protection: A Prerequisite for Selective Functionalization
The presence of multiple reactive functional groups in 2-methylmorpholine-3-carboxylic acid necessitates a well-defined orthogonal protection strategy to achieve selective modification.[5][6] This approach allows for the deprotection and reaction of one functional group without affecting the others.[7]
A common and effective strategy involves:
N-protection with a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group like tert-butyloxycarbonyl (Boc).[6][8]
C-protection as an ester, for instance, a methyl or ethyl ester, which can be removed by saponification, or a benzyl ester, which can be cleaved by hydrogenolysis.
The choice of protecting groups should be tailored to the specific synthetic route and the compatibility with subsequent reaction conditions.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary handle for elaboration, most commonly through the formation of amide bonds to introduce new substituents or to incorporate the scaffold into peptide chains.
Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally inefficient.[9] Therefore, the carboxylic acid must first be activated. A wide array of coupling reagents are available for this purpose.[10][11]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for the formation of an amide bond between N-protected 2-methylmorpholine-3-carboxylic acid and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
N-Protected 2-methylmorpholine-3-carboxylic acid
Amine of interest
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 2-methylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
Add the amine (1.0-1.2 eq) to the solution.
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF and add it to the reaction mixture.
Add DIPEA (2.0 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Coupling Reagent
Base
Typical Solvent
Key Advantages
HATU
DIPEA
DMF, DCM
High efficiency, low racemization, good for hindered substrates.
Table 1: Common Amide Coupling Reagents and Conditions.
Reduction to Primary Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, which serves as a versatile intermediate for further modifications, such as ether formation or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[12]
Protocol 2: Reduction of Carboxylic Acid to a Primary Alcohol
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
Materials:
N-Protected 2-methylmorpholine-3-carboxylic acid
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous sodium sulfate solution
Anhydrous sodium sulfate
Procedure:
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-protected 2-methylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate solution.
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing with THF or ethyl acetate.
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Functionalization of the Secondary Amine
The secondary amine of the morpholine ring is a key site for introducing diversity through N-alkylation or N-arylation reactions.
Reductive Amination
A common and efficient method for N-alkylation is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a C-protected 2-methylmorpholine-3-carboxylate with an aldehyde.
Materials:
C-Protected 2-methylmorpholine-3-carboxylate
Aldehyde or ketone
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
Anhydrous dichloroethane (DCE) or methanol (MeOH)
Acetic acid (catalytic amount, if needed)
Saturated aqueous sodium bicarbonate solution
DCM
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the C-protected 2-methylmorpholine-3-carboxylate (1.0 eq) and the aldehyde or ketone (1.0-1.5 eq) in anhydrous DCE or MeOH.
Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
Stir the mixture at room temperature for 30-60 minutes.
Add the reducing agent (STAB or NaBH₃CN, 1.5-2.0 eq) portion-wise at room temperature.
Stir the reaction for 2-24 hours, monitoring by TLC or LC-MS.
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Reducing Agent
Solvent
pH Considerations
Key Features
Sodium triacetoxyborohydride (STAB)
DCE, THF
Tolerates mildly acidic conditions.
Mild, selective, often used for acid-sensitive substrates.
Sodium cyanoborohydride (NaBH₃CN)
MeOH
Requires slightly acidic pH for optimal reactivity.
Effective but toxic cyanide byproduct.
Table 2: Common Reducing Agents for Reductive Amination.
Illustrative Workflow for a Multi-Step Functionalization
The following diagram illustrates a potential workflow for the sequential functionalization of 2-methylmorpholine-3-carboxylic acid, employing an orthogonal protection strategy.
Caption: A workflow for the sequential functionalization of 2-methylmorpholine-3-carboxylic acid.
Conclusion
2-Methylmorpholine-3-carboxylic acid represents a highly valuable and versatile scaffold for medicinal chemistry. Its constrained nature and multiple points for diversification make it an attractive building block for the synthesis of novel therapeutic agents. The successful functionalization of this scaffold hinges on a strategic application of orthogonal protecting groups and a judicious selection of synthetic methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising core, paving the way for the discovery of new and improved medicines.
References
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
PMC (PubMed Central). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
Canadian Journal of Chemistry. (1983). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. [Link]
PMC (PubMed Central). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
Durham E-Theses. (2010). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]
RSC Publishing. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
Google Patents. (2016).
PubMed. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. [Link]
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]
Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
Google Patents. (2014). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of 2-Methylmorpholine-3-carboxylic Acid and its Metabolites
Introduction 2-Methylmorpholine-3-carboxylic acid is a heterocyclic compound that can be incorporated into various molecular scaffolds in medicinal chemistry.[1] Understanding its metabolic fate is crucial for drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Methylmorpholine-3-carboxylic acid is a heterocyclic compound that can be incorporated into various molecular scaffolds in medicinal chemistry.[1] Understanding its metabolic fate is crucial for drug development, as its metabolites can influence both the efficacy and toxicity of a parent compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the analysis of such metabolites in complex biological matrices.[2] This application note provides a detailed protocol for the detection and quantification of 2-Methylmorpholine-3-carboxylic acid and its potential metabolites, designed for researchers, scientists, and drug development professionals. The methodology emphasizes not just the procedural steps, but the underlying scientific rationale to ensure robust and reproducible results.
Scientific Principles and Methodological Rationale
The successful analysis of polar metabolites like 2-Methylmorpholine-3-carboxylic acid and its derivatives by LC-MS/MS hinges on several key principles. Due to their polar nature, these compounds are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns.[3] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, facilitating the retention of polar analytes.[4]
For detection, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[5] This technique involves selecting a specific precursor ion (the protonated or deprotonated molecule of interest) and then monitoring for a specific fragment ion produced upon collision-induced dissociation (CID). This precursor-product ion transition is highly specific to the target analyte, minimizing interference from the complex biological matrix.
Materials and Reagents
Solvents:
Acetonitrile (ACN), LC-MS grade
Methanol (MeOH), LC-MS grade
Water, LC-MS grade
Formic acid (FA), 99% purity or higher
Reagents:
Ammonium formate, LC-MS grade
2-Methylmorpholine-3-carboxylic acid hydrochloride reference standard
Internal Standard (IS): A stable isotope-labeled analog of 2-Methylmorpholine-3-carboxylic acid (e.g., d4-2-Methylmorpholine-3-carboxylic acid) is highly recommended. If unavailable, a structurally similar compound with a distinct mass can be used after thorough validation.
Sample Preparation Supplies:
Protein precipitation plates (e.g., 96-well format) or microcentrifuge tubes
Syringe filters (0.22 µm, PTFE or other suitable material)
Autosampler vials with inserts
Step-by-Step Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of 2-Methylmorpholine-3-carboxylic acid and the internal standard in a suitable solvent (e.g., 50:50 Methanol:Water).
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to create a calibration curve. The concentration range should encompass the expected concentrations in the study samples.
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent (95:5 Acetonitrile:Water with 0.1% Formic Acid).
Calibration Curve and QC Samples: Spike the appropriate biological matrix (e.g., plasma, urine, cell lysate) with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples, which can interfere with the LC-MS/MS analysis.[6]
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of the biological sample (plasma, urine, etc.).
Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, standard, and QC.
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The cold solvent enhances the precipitation of proteins.
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding the protein pellet.
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step removes any remaining particulate matter that could clog the LC system.[7]
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrument and metabolites of interest.
Table 1: LC-MS/MS Parameters
Parameter
Recommended Setting
Rationale
Liquid Chromatography
LC System
UPLC/UHPLC system
Provides high resolution and fast analysis times.
Column
HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Excellent for retaining and separating polar compounds.[7]
Mobile Phase A
10 mM Ammonium formate in water with 0.1% formic acid
Provides a source of protons for positive ionization and aids in analyte retention on the HILIC column.[7]
Mobile Phase B
Acetonitrile with 0.1% formic acid
The strong organic solvent used to elute analytes in HILIC.[7]
Gradient
95% B to 50% B over 5 minutes, then re-equilibrate
A typical starting gradient for HILIC separations.
Flow Rate
0.4 mL/min
A common flow rate for 2.1 mm ID columns.
Column Temperature
40 °C
Improves peak shape and reproducibility.
Injection Volume
5-10 µL
Mass Spectrometry
MS System
Triple Quadrupole Mass Spectrometer
Ideal for quantitative analysis using MRM.
Ionization Mode
Electrospray Ionization (ESI), Positive
Carboxylic acids and amines are readily protonated in positive mode.[5]
Capillary Voltage
3.0 - 4.0 kV
Optimized for efficient ion generation.
Desolvation Temperature
350 - 450 °C
Facilitates the evaporation of the mobile phase.
Desolvation Gas Flow
800 - 1000 L/hr
Aids in the desolvation process.
Collision Gas
Argon
Commonly used for collision-induced dissociation.
MRM Transitions
To be determined by infusing the standards
See Section 3.4 for details.
MRM Transition Optimization
To establish the optimal MRM transitions, individual solutions of 2-Methylmorpholine-3-carboxylic acid and any available metabolite standards should be infused directly into the mass spectrometer.
Precursor Ion Identification: In full scan mode, identify the m/z of the protonated molecule, [M+H]+. For 2-Methylmorpholine-3-carboxylic acid (MW: 145.16 g/mol ), the expected [M+H]+ is approximately 146.17.
Product Ion Scanning: Perform a product ion scan on the identified precursor ion to determine the most abundant and stable fragment ions. Common fragmentations for carboxylic acids involve the loss of H2O and CO.[2]
MRM Method Creation: Create an MRM method using the most intense and specific precursor-to-product ion transitions. It is advisable to monitor at least two transitions per analyte for confirmation and to mitigate potential interferences.
Data Analysis and Quantification
Peak Integration: The chromatographic peaks for the analyte and internal standard are integrated using the instrument's software.
Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.
Quantification: The concentration of 2-Methylmorpholine-3-carboxylic acid and its metabolites in the unknown samples is then calculated from the regression equation of the calibration curve. The linearity of the curve should be confirmed with a correlation coefficient (r²) of >0.99.[2]
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: Workflow for the LC-MS/MS analysis of 2-Methylmorpholine-3-carboxylic acid.
Troubleshooting
Table 2: Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Poor Peak Shape
Inappropriate mobile phase composition; Column degradation.
Optimize mobile phase pH and organic content; Replace the column.
Low Sensitivity
Inefficient ionization; Matrix effects.
Optimize ESI source parameters; Dilute the sample; Improve sample cleanup.
High Background Noise
Contaminated mobile phase or LC system.
Use fresh, high-purity solvents; Flush the LC system.
Poor Reproducibility
Inconsistent sample preparation; Fluctuations in instrument performance.
Ensure precise and consistent pipetting; Perform system suitability tests.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the reliable detection and quantification of 2-Methylmorpholine-3-carboxylic acid and its metabolites using LC-MS/MS. By understanding the principles behind each step, from sample preparation to data analysis, researchers can develop and validate a robust method tailored to their specific needs. The use of HILIC for separation and MRM for detection ensures the high selectivity and sensitivity required for analyzing these polar compounds in complex biological matrices.
References
DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved from [Link]
Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]
PMC. (2026, February 10). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Retrieved from [Link]
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
PubMed. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Retrieved from [Link]
protocols.io. (2019, October 27). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Retrieved from [Link]
PMC. (n.d.). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Retrieved from [Link]
MDPI. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
PubMed. (n.d.). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]
NextSDS. (n.d.). trans-2-Methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
Repositori UPF. (2018, October 18). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Metabolic activation of carboxylic acids. Retrieved from [Link]
An-Najah Staff. (2020, March 3). Current Analytical Chemistry. Retrieved from [Link]
PubChemLite. (n.d.). 2-methylmorpholine-2-carboxylic acid hydrochloride (C6H11NO3). Retrieved from [Link]
Application Notes and Protocols: Derivatization Techniques for 2-Methylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylmorpholine-3-carboxylic acid is a cyclic amino acid analog of significant interest in medicinal chemistry and drug development.[1] Its...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylmorpholine-3-carboxylic acid is a cyclic amino acid analog of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, including a secondary amine, a carboxylic acid, and a chiral center, make it a valuable scaffold for synthesizing novel therapeutic agents. However, these same functional groups present analytical challenges, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The high polarity and low volatility of 2-Methylmorpholine-3-carboxylic acid often lead to poor peak shape, low sensitivity, and inadequate separation.[2]
Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis.[3] For 2-Methylmorpholine-3-carboxylic acid, derivatization is crucial for improving its chromatographic behavior and enabling accurate quantification and characterization.[4] This guide provides a detailed overview of various derivatization techniques, including the underlying principles, step-by-step protocols, and the rationale behind experimental choices.
The Necessity of Derivatization
The primary reasons for derivatizing 2-Methylmorpholine-3-carboxylic acid are:
Increased Volatility for GC Analysis: The presence of the carboxylic acid and secondary amine groups makes the molecule non-volatile. Derivatization masks these polar groups, increasing the molecule's volatility and making it amenable to GC analysis.[5]
Improved Chromatographic Separation: Derivatization reduces the polarity of the molecule, leading to better peak shapes and improved resolution in both GC and HPLC.[6]
Enhanced Detector Response: By introducing specific chemical groups (e.g., fluorophores or chromophores), derivatization can significantly enhance the sensitivity of detection methods like UV-Visible or fluorescence detection in HPLC.[3][7]
Chiral Resolution: For the separation of enantiomers, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral chromatographic column.[8]
Key Derivatization Strategies
The choice of derivatization strategy depends on the analytical technique to be employed (GC or HPLC) and the specific goals of the analysis (e.g., quantification, chiral separation). The two primary functional groups targeted for derivatization in 2-Methylmorpholine-3-carboxylic acid are the carboxylic acid and the secondary amine.
Silylation for GC Analysis
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids and amines.[5][9] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) or other silyl group.[5]
Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated functional group on the silicon atom of the silylating reagent.[9]
Common Reagents:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent suitable for both carboxylic acids and amines.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent that produces volatile byproducts, which is advantageous in GC analysis.[10]
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the derivatization of sterically hindered groups.
Protocol 1: Silylation of 2-Methylmorpholine-3-carboxylic Acid using BSTFA + 1% TMCS for GC-MS Analysis
Rationale: This protocol utilizes a strong silylating agent (BSTFA) with a catalyst (TMCS) to ensure complete derivatization of both the carboxylic acid and the secondary amine, making the analyte volatile and suitable for GC-MS analysis.
Materials:
2-Methylmorpholine-3-carboxylic acid standard or sample
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous pyridine (or other suitable solvent like acetonitrile)
Reaction vials with screw caps
Heating block or oven
GC-MS system
Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of 2-Methylmorpholine-3-carboxylic acid into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS.
Data Summary Table:
Parameter
Value
Derivatizing Agent
BSTFA + 1% TMCS
Solvent
Anhydrous Pyridine
Reaction Temperature
70°C
Reaction Time
30 minutes
Analytical Technique
GC-MS
Esterification for GC and HPLC Analysis
Esterification specifically targets the carboxylic acid group, converting it into an ester. This is a common derivatization method for carboxylic acids.
Mechanism: The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[11][12]
Common Reagents:
Methanolic HCl or Sulfuric Acid: For the formation of methyl esters.
Alkyl Chloroformates (e.g., Ethyl Chloroformate): React with both carboxylic acids and amines.[13]
Protocol 2: Esterification of 2-Methylmorpholine-3-carboxylic Acid using Methanolic HCl for GC Analysis
Rationale: This protocol converts the carboxylic acid to its methyl ester, increasing its volatility for GC analysis. The secondary amine may or may not be derivatized depending on the reaction conditions. For complete derivatization, a subsequent acylation step is often necessary.
Materials:
2-Methylmorpholine-3-carboxylic acid standard or sample
3 N Methanolic HCl
Reaction vials with screw caps
Heating block or oven
GC-MS system
Procedure:
Sample Preparation: Place approximately 0.5 mg of the sample in a reaction vial.[4]
Reagent Addition: Add 1 mL of 3 N methanolic HCl.[4]
Reaction: Seal the vial and heat at 100°C for 30 minutes.[4]
Solvent Removal: Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Acylation for GC and HPLC Analysis
Acylation targets the secondary amine group, converting it into an amide. It is often performed after esterification to ensure complete derivatization for GC analysis.[10]
Mechanism: The amine reacts with an acylating agent, typically an acid anhydride or an acid chloride, to form an amide.[14]
Common Reagents:
Trifluoroacetic Anhydride (TFAA): A common reagent for acylating amines.[10]
Heptafluorobutyric Anhydride (HFBA): Another fluorinated anhydride that provides volatile and stable derivatives.[10]
Pentafluorobenzoyl Chloride (PFBC): Reacts with primary and secondary amines.[10]
Protocol 3: Two-Step Derivatization (Esterification followed by Acylation) for Chiral GC-MS Analysis
Rationale: This two-step protocol is essential for the chiral analysis of cyclic secondary amino acids by GC.[4] Esterification of the carboxyl group is followed by acylation of the amino group with a chiral acylating agent to form diastereomers that can be separated on a non-polar capillary column.[4]
Materials:
2-Methylmorpholine-3-carboxylic acid standard or sample
Analysis: Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.[4]
Derivatization for HPLC Analysis
For HPLC analysis, derivatization is primarily aimed at introducing a chromophore or fluorophore to enhance UV or fluorescence detection, respectively.[3][7]
Common Reagents:
4-bromomethyl-7-methoxycoumarin (Br-Mmc): A fluorescent labeling agent for carboxylic acids.[7]
2,4'-dibromoacetophenone: A UV-active labeling agent for carboxylic acids.[7]
Chiral Amines (e.g., (S)-(-)-α-methylbenzylamine): React with carboxylic acids to form diastereomeric amides for chiral separation by HPLC.[8]
Protocol 4: Derivatization with a Chiral Amine for Chiral HPLC Analysis
Rationale: This protocol creates diastereomeric amides from the racemic carboxylic acid, allowing for their separation on a standard reversed-phase HPLC column.[8]
Materials:
2-Methylmorpholine-3-carboxylic acid standard or sample
Sample Preparation: Dissolve approximately 1 mg of 2-Methylmorpholine-3-carboxylic acid in 1 mL of anhydrous dichloromethane in a reaction vial.
Reagent Addition: Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine, 1.2 equivalents of DCC, and a catalytic amount of DMAP.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate can be analyzed directly by HPLC or after solvent evaporation and reconstitution in the mobile phase.
Visualization of Workflows
Derivatization Workflow for GC-MS Analysis
Caption: General derivatization workflows for GC-MS analysis.
Chiral Derivatization Workflow for HPLC Analysis
Caption: Workflow for chiral separation by HPLC via diastereomer formation.
Concluding Remarks
The derivatization of 2-Methylmorpholine-3-carboxylic acid is an indispensable step for its reliable and sensitive analysis by chromatographic methods. The choice of the derivatization technique should be carefully considered based on the analytical objective. For GC-based methods, silylation or a two-step esterification/acylation approach is recommended to enhance volatility. For HPLC analysis, derivatization with chromophoric or fluorophoric reagents can significantly improve detection limits, while chiral derivatizing agents are essential for enantiomeric separation. The protocols provided in this guide offer a starting point for developing robust and validated analytical methods for this important class of molecules.
References
King, H. G. C., & White, G. A. (1961). Determination of Carboxylic Acid Anhydrides by Reaction with Morpholine. Journal of the American Chemical Society, 83(14), 3173-3175.
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
Rani, P., & Kumar, V. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 28-33.
International Society for the Study of Xenobiotics. (n.d.). Cutting Edge Peptide Derivatization Approaches. Retrieved from [Link]
Ahn, H. Y., et al. (2016).
Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19.
Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]
Fontanesi, C. (2005). Amino Acid Analysis by Precolumn Derivatization. Methods in Molecular Biology, 299, 291-300.
Kysil, W., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
Li, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8540727.
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
Chromservis. (n.d.). DERIVATIZING REAGENTS. Retrieved from [Link]
Crabb, J. W. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9.
Jain, A., & Sahu, S. K. (2024).
Zenkevich, I. G. (2002). Acids: Derivatization for GC Analysis.
Pace, J. L. (2020).
Toyo'oka, T., et al. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 406(27), 7037-7049.
Neises, B., & Steglich, W. (1978).
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4116-4128.
Paul, B. D. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry, 9(6), 449-460.
Li, Y., et al. (2018). Post-synthetic modification of metal–organic frameworks for chiral gas chromatography.
Li, C., et al. (2020). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 16, 2933-2940.
ResearchGate. (n.d.). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]
Kataoka, H. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(13), 2469.
Pérez-Pérez, F. J., et al. (2020). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites by liquid chromatography-quadrupole time of flight-mass spectrometry. Diva-Portal.org.
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry.
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Zhang, G., et al. (2023). Decarboxylative C–H silylation of N-heteroarenes with silanecarboxylic acids.
Moos, M., et al. (2021).
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 369-381.
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
Sharma, A., et al. (2023).
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide.
Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 2-Methylmorpholine-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral morpholine derivatives. The st...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral morpholine derivatives. The stereochemistry of these scaffolds is often critical for therapeutic efficacy and safety.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the primary challenge in this area: achieving high enantiomeric excess (ee) in the synthesis of 2-Methylmorpholine-3-carboxylic acid and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it a critical parameter?
Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[2] It is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[2]
A 50:50 mixture of two enantiomers is a racemic mixture and has 0% ee, while a pure single enantiomer has 100% ee.[2] In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, producing a single, desired enantiomer (high ee) is often a regulatory and safety requirement.
Q2: What are the principal strategies for obtaining an enantiomerically pure final product?
There are two primary approaches for producing single-enantiomer compounds:
Asymmetric Synthesis: This strategy employs a chiral catalyst, reagent, or auxiliary to directly create the desired stereocenter, preferentially forming one enantiomer over the other.[3] Modern methods like asymmetric hydrogenation are highly efficient and atom-economical.[4]
Chiral Resolution: This method starts with a racemic mixture of the compound. A chiral resolving agent is introduced to form a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like crystallization or chromatography.[3][5] After separation, the chiral agent is removed to yield the pure enantiomers. While effective, the maximum theoretical yield for the desired enantiomer is 50% in a standard resolution.[3]
Q3: What are the most reliable methods for determining enantiomeric excess?
Accurate determination of ee is crucial for validating a synthesis. The most common and reliable methods include:
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques utilize a chiral stationary phase to physically separate the two enantiomers, allowing for their direct quantification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents form temporary diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum that can be integrated for quantification.[2]
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the common and frustrating issue of obtaining low ee in an asymmetric synthesis designed to produce a precursor to 2-Methylmorpholine-3-carboxylic acid.
Problem: My asymmetric hydrogenation/transfer hydrogenation of the morpholine precursor results in low ee. Where should I start troubleshooting?
Low enantioselectivity can stem from multiple factors. A systematic approach is essential for identifying the root cause.[6]
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Detailed Answer & Explanation:
Verify Catalyst & Ligand Integrity: The catalyst is the heart of the asymmetric reaction.
Purity and Source: Ensure the chiral ligand and metal precursor are of high purity and from a reputable supplier. If prepared in-house, rigorously verify its structure and purity.[6]
Handling and Storage: Many catalysts, particularly organometallic complexes like those used in hydrogenation, are sensitive to air and moisture. Strict handling under an inert atmosphere (e.g., in a glovebox) is critical to prevent decomposition.[1][6]
Benchmark Reaction: Run a control reaction using a substrate that is well-documented to give high ee with your catalyst system. If this control also fails, the catalyst is almost certainly the problem.[6]
Optimize Reaction Conditions: Reaction parameters have a profound impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers.
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often enhances enantioselectivity because the reaction becomes more sensitive to small differences in activation energy.[2][6] It is highly recommended to screen a range of temperatures.
Solvent: The choice of solvent can dramatically affect ee by influencing the conformation and stability of the catalyst-substrate complex.[2] Screening a variety of solvents with different polarities (e.g., THF, Toluene, Dichloromethane, Methanol) is a standard optimization step.
Catalyst Loading & Substrate Concentration: Both too little and too much catalyst can sometimes lead to lower ee.[2] Similarly, substrate concentration can play a role; in some cases, more dilute conditions can prevent catalyst aggregation or the formation of off-cycle species, improving selectivity.[6]
Check Reagents and Substrate:
Purity: Impurities in the substrate or solvents can poison the catalyst or interfere with the catalytic cycle.[2] Ensure all reagents are pure and that solvents are anhydrous, as water can deactivate many catalysts.[6]
Problem: Asymmetric synthesis is impractical or consistently gives low ee. How can I resolve a racemic mixture of 2-Methylmorpholine-3-carboxylic acid?
When direct asymmetric synthesis is not viable, chiral resolution of the final racemic product or a late-stage intermediate is a powerful alternative.
Caption: The two primary pathways to obtaining a single enantiomer product.
Detailed Answer & Explanation:
For a carboxylic acid like the target molecule, the most common resolution methods involve forming diastereomers that can be physically separated.
Diastereomeric Salt Formation: This is the classical and often most effective method for resolving chiral acids.
Principle: React the racemic 2-Methylmorpholine-3-carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine).[5] This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).
Separation: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can often be selectively crystallized from the solution.[][8]
Recovery: After separating the crystallized salt, the salt is "cracked" by treating it with a strong acid (like HCl) to protonate the carboxylate and a base wash to remove the chiral amine, thus recovering the enantiomerically pure carboxylic acid.[5]
Derivatization with a Chiral Auxiliary: An alternative is to covalently bond a chiral auxiliary to the carboxylic acid.
Principle: The racemic acid is converted to a mixture of diastereomers by reacting it with an enantiomerically pure alcohol, such as L-menthol, to form diastereomeric esters.[9][10]
Separation: These diastereomeric esters are not salts and are typically separated using standard column chromatography on silica gel.[11]
Recovery: Once separated, the ester is hydrolyzed (e.g., using LiOH) to cleave off the chiral auxiliary, yielding the desired enantiomerically pure carboxylic acid.[12]
Key Methodologies & Data
Data Summary: Asymmetric Synthesis of Chiral Morpholines
Asymmetric hydrogenation and transfer hydrogenation are highly effective for producing chiral morpholines with excellent enantioselectivity.
This protocol is adapted from methodologies reported for the synthesis of 2-substituted chiral morpholines.[1][15]
Catalyst Preparation (in a glovebox): To a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., SKP) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄). Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
Reaction Setup: In a separate dried Schlenk tube or directly within a high-pressure autoclave, dissolve the dehydromorpholine substrate in anhydrous, degassed solvent.
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 atm).[1]
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) until completion (monitored by TLC or LC-MS).
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[1]
This protocol is a representative procedure based on the resolution of carboxylic acids using chiral auxiliaries like L-menthol.[9][10]
Esterification: In a round-bottom flask, dissolve the racemic 2-Methylmorpholine-3-carboxylic acid (1.0 eq.), L-(-)-menthol (1.1 eq.), and a catalytic amount of an acid catalyst (e.g., H₂SO₄ or DMAP/DCC) in a suitable solvent (e.g., toluene). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting acid is consumed.
Work-up: Cool the reaction mixture, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Separation: Purify and separate the resulting diastereomeric esters using preparative flash column chromatography on silica gel. The separation efficiency will depend on the choice of eluent (e.g., a hexane/ethyl acetate gradient).[10] Collect the two separate diastereomer fractions.
Hydrolysis (for each diastereomer): Dissolve one of the purified diastereomeric esters in a mixture of THF/MeOH/H₂O. Add an excess of LiOH·H₂O (e.g., 3.0 eq.).[12] Stir at room temperature or with gentle heating until the ester is fully consumed.
Isolation: Acidify the mixture to pH 3-4 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically pure 2-Methylmorpholine-3-carboxylic acid.
Validation: Confirm the enantiomeric purity of the final product using chiral HPLC.
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health, PMC.[Link]
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications.[Link]
Mouri, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 539–546. [Link]
Kovács, A., et al. (2022). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health, PMC.[Link]
Mouri, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journals.[Link]
LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[Link]
Fu, G. C. (2003). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
Pálovics, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen.[Link]
University of York. (n.d.). Asymmetric Synthesis. University of York, Department of Chemistry.[Link]
Technical Support Center: Troubleshooting Low Yields in 2-Methylmorpholine-3-carboxylic Acid Extraction
This guide provides in-depth troubleshooting strategies and optimized protocols for the extraction of 2-Methylmorpholine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this doc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting strategies and optimized protocols for the extraction of 2-Methylmorpholine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural steps to explain the underlying chemical principles that govern yield and purity. By understanding the causality behind each experimental choice, you can diagnose issues and rationally design solutions to maximize your extraction efficiency.
Section 1: Foundational Chemistry of 2-Methylmorpholine-3-carboxylic Acid
Success in extracting this molecule begins with a firm grasp of its chemical nature. 2-Methylmorpholine-3-carboxylic acid is an amino acid analogue, meaning it possesses both a basic amino group (the morpholine nitrogen) and an acidic carboxylic acid group. This dual functionality, or amphoterism, makes its solubility highly dependent on the pH of the solution.[1][2][3]
At different pH values, the molecule exists in one of three primary forms:
Cationic Form (Low pH): In a strongly acidic solution, the morpholine nitrogen is protonated (-NH2+), while the carboxylic acid remains protonated (-COOH). The molecule carries a net positive charge and is highly soluble in water.
Zwitterionic/Neutral Form (Isoelectric Point, pI): At a specific intermediate pH, known as the isoelectric point (pI), the carboxylic acid is deprotonated (-COO-) and the morpholine nitrogen is protonated (-NH2+). The molecule has no net charge, which typically corresponds to its point of minimum water solubility. This is the ideal state for extraction into an organic solvent.
Anionic Form (High pH): In a strongly basic solution, the carboxylic acid is deprotonated (-COO-), while the morpholine nitrogen is neutral (-NH-). The molecule carries a net negative charge and is, again, highly soluble in water.
Understanding and controlling these charge states is the cornerstone of a successful acid-base extraction.[4][5]
Caption: pH-dependent charge states of 2-Methylmorpholine-3-carboxylic acid.
Section 2: Troubleshooting Guide for Low Extraction Yields
This section directly addresses the most common issues encountered during the extraction process in a question-and-answer format.
Q1: My target compound remains entirely in the aqueous layer, resulting in near-zero yield in the organic phase. Why is this happening?
A: This is the most frequent problem and is almost always due to incorrect pH. If the molecule is in its cationic or anionic state, it will be highly polar and preferentially soluble in the aqueous phase.[6]
Causality: The goal of the extraction is to render the molecule as neutral as possible to encourage it to partition into the less polar organic solvent. This occurs at the isoelectric point (pI). If your aqueous phase is too acidic or too basic, your compound remains a charged salt, effectively trapping it in the water layer.
Solution:
Determine the pI: The pI must be estimated or determined experimentally. For a simple amino acid, it's the average of the two pKa values. For this molecule, a reasonable starting point for optimization is a pH range of 4-6.
Precise pH Adjustment: Use a calibrated pH meter, not pH paper. Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to your aqueous solution until the target pI is reached. You may observe the product precipitating slightly as you approach the pI, which is a good indicator of its minimal solubility.
Verification: Before performing the bulk extraction, take a small aliquot of the pH-adjusted aqueous layer and a sample of the organic solvent, shake them in a test tube, separate the layers, and spot each on a TLC plate to confirm that the compound is partitioning as expected.[7]
Q2: I've adjusted the pH correctly, but my yield in the organic layer is still very low.
A: If the pH is correct, the low yield is likely due to an imbalance in the partitioning equilibrium. Several factors can be optimized here.
Causality: Even in its neutral form, 2-Methylmorpholine-3-carboxylic acid retains significant polarity due to the morpholine ring and carboxylic acid group. Its partition coefficient (LogP) into a non-polar solvent may still be low.
Solutions:
Increase Solvent Polarity: A non-polar solvent like hexane or diethyl ether may be insufficient.[8] Try a more polar organic solvent that is still immiscible with water.
Employ the "Salting Out" Effect: The high polarity of water allows it to solvate your compound effectively. By saturating the aqueous layer with a salt (e.g., NaCl or Na2SO4), you reduce the amount of "free" water available for solvation. This makes the aqueous environment less hospitable for your compound, effectively "pushing" it into the organic phase.[9][10] Add brine or solid salt to the aqueous layer until it is saturated before extraction.
Increase the Number of Extractions: A single extraction rarely removes all of the product. It is far more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. A standard practice is to extract the aqueous layer three to five times (3-5x) with fresh portions of the organic solvent.[10]
Optimize the Volume Ratio: Increase the ratio of organic solvent to the aqueous sample. While a 1:1 ratio is common, for compounds with poor partitioning, a ratio of up to 7:1 (organic:aqueous) may be necessary to achieve high recovery.[9][10]
Troubleshooting Strategy
Underlying Principle
Recommended Action
Incorrect Solvent
Polarity mismatch between solute and solvent.
Switch from non-polar (Hexane) to moderately polar (Ethyl Acetate, DCM) or highly polar (n-Butanol) solvents.
High Water Solubility
Compound has high affinity for the aqueous phase even when neutral.
Add saturated brine or solid NaCl/Na2SO4 to the aqueous layer before extraction ("salting out").[11]
Inefficient Partitioning
A single extraction does not reach completion.
Perform at least 3-5 sequential extractions with fresh organic solvent.
Q3: An intractable emulsion has formed between the layers, making separation impossible.
A: Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extractions. They are often caused by the presence of surfactants, particulate matter, or high concentrations of dissolved substances that stabilize the interface.
Solutions:
"Break" the Emulsion with Brine: The most common method is to add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, often destabilizing the emulsion.[12]
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can remove the particulate matter that is stabilizing the emulsion.
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) will allow the layers to separate on their own.
Q4: My final product is impure. How can I use extraction to improve its purity?
A: If your crude product is contaminated with acidic or basic impurities, a back-extraction is a powerful purification technique.[7][9]
Causality: This technique exploits the same pH-dependent solubility principles in reverse. After your initial extraction, your desired compound is in the organic layer along with any neutral, non-polar impurities. Acidic or basic impurities can be removed by washing the organic layer with a basic or acidic solution, respectively.
Solution (Purification via Back-Extraction):
After extracting your product into the organic layer at its pI, wash this organic layer with a dilute acid (e.g., 1M HCl). This will protonate any basic impurities, pulling them into the aqueous layer, which is then discarded.
Next, wash the organic layer with a dilute base (e.g., 1M NaHCO3). This will deprotonate any acidic impurities, pulling them into the aqueous layer, which is also discarded.
Finally, to isolate your product, you can extract it from the "clean" organic layer by adding a basic aqueous solution (e.g., 1M NaOH). This will convert your product to its anionic form, pulling it into the fresh aqueous layer and leaving the neutral impurities behind in the organic phase. You can then acidify this new aqueous layer to its pI and re-extract with an organic solvent or collect the precipitated solid.[9]
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: Primary Extraction from an Aqueous Reaction Mixture
This protocol is designed to isolate 2-Methylmorpholine-3-carboxylic acid from a crude aqueous reaction mixture.
Caption: Workflow for primary extraction of the target compound.
Step-by-Step Methodology:
Transfer the aqueous reaction mixture to a beaker and cool in an ice bath.
While stirring, slowly add 1M HCl or 1M NaOH dropwise to adjust the pH to the predetermined isoelectric point (pI), monitoring with a calibrated pH meter.
Transfer the pH-adjusted solution to a separatory funnel.
(Optional but Recommended) Add ~20% of the aqueous volume as saturated brine to initiate the "salting out" effect.[9][11]
Add a volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) equal to the aqueous volume.
Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
Allow the layers to fully separate. Drain the lower (denser) layer. Note: Chlorinated solvents like dichloromethane will typically be the bottom layer, while solvents like ethyl acetate will be the top layer.
Collect the organic layer and return the aqueous layer to the funnel. Repeat the extraction (steps 5-7) at least two more times with fresh organic solvent.
Combine all collected organic extracts into a single flask.
Add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes until the solution is clear.
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which organic solvent is best for this extraction?
The ideal solvent should have good solubility for the neutral form of your compound, be immiscible with water, and have a relatively low boiling point for easy removal. A good starting point is ethyl acetate. If yields are poor, you may need a more polar solvent like n-butanol.
Moderate choice, but high volatility and peroxide risk.
Dichloromethane (DCM)
3.1
Immiscible
Good choice, but is denser than water.
Ethyl Acetate (EtOAc)
4.4
Immiscible
Excellent starting choice. Good balance of polarity.
n-Butanol
4.0
Partially Miscible
Use for highly polar compounds that are difficult to extract. Can be difficult to separate from water.
FAQ 2: How can I be sure which layer is which?
A simple trick is to add a few drops of water to the separatory funnel after the layers have separated. The layer that the drops merge with is the aqueous layer.
FAQ 3: Can I use a strong base like 6M NaOH to adjust the pH?
While chemically feasible, using highly concentrated acids or bases makes it very difficult to control the pH adjustment precisely. You can easily "overshoot" the target pI. It is always recommended to use more dilute solutions (e.g., 0.5M - 1M) for better control.
FAQ 4: My synthesis was performed in a solvent like DMF or DMSO. How do I perform the extraction?
High-boiling, water-miscible solvents like DMF and DMSO must be removed before a standard liquid-liquid extraction can be performed. The typical procedure is to dilute the reaction mixture with a large volume of water (and/or brine), which will cause many organic compounds to precipitate. You can then proceed with the pH adjustment and extraction as described above. The DMF/DMSO will remain in the large aqueous phase.
References
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
Wikipedia. (n.d.). Acid–base extraction.
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
Extraction method. (n.d.).
ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Diaion. (n.d.). Separation and Refining of Amino acids.
ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?.
PubChem. (n.d.). Morpholine.
Extraction of Acids or Bases from Neutral Organics. (n.d.).
Technical Support Center: Stereocontrol in 2-Methylmorpholine-3-Carboxylic Acid Coupling
Welcome to the Advanced Peptidomimetic Support Center. 2-Methylmorpholine-3-carboxylic acid is a highly valuable cyclic scaffold in drug discovery, often utilized to lock peptide conformations or improve pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptidomimetic Support Center. 2-Methylmorpholine-3-carboxylic acid is a highly valuable cyclic scaffold in drug discovery, often utilized to lock peptide conformations or improve pharmacokinetic properties. However, the stereocenter at the C3 position (alpha to both the carboxylate and the morpholine nitrogen) is exceptionally prone to epimerization during amide bond formation[1].
This troubleshooting guide provides authoritative, mechanistic insights and validated protocols to ensure complete stereoconservation during the activation and coupling of this demanding substrate.
Mechanistic Troubleshooting & FAQs
Q1: Why is the C3 position of 2-Methylmorpholine-3-carboxylic acid so susceptible to epimerization during coupling?A: The vulnerability stems from the stereoelectronic environment of the morpholine ring. When the C3-carboxylic acid is activated (e.g., as an O-acylurea or OBt ester), the oxygen atom of the N-protecting group can nucleophilically attack the activated carbonyl, forming a 5-membered azlactone (oxazolone) intermediate[2]. The C3
α
-proton in this azlactone is highly acidic. In the presence of a base, this proton is easily abstracted to form a planar, achiral enolate. Subsequent reprotonation occurs randomly from either face. Because the C2 position possesses a fixed methyl group, this process results in a mixture of diastereomers (epimerization) rather than simple enantiomers[3].
Figure 1: Mechanism of base-catalyzed azlactone formation and subsequent C3 epimerization.
Q2: How does the choice of tertiary amine base dictate the extent of epimerization?A: The basicity and steric hindrance of the organic base are the primary drivers of azlactone enolization[4]. Standard bases like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are relatively strong (pKa ~10–11) and rapidly abstract the C3 proton. To suppress this, you must switch to a weaker, highly hindered base such as 2,4,6-collidine (TMP) (pKa ~7.4). TMP is basic enough to neutralize the acidic byproducts of the coupling reaction but too sterically hindered to efficiently deprotonate the azlactone intermediate, thereby preserving the stereocenter[4].
Q3: Which coupling reagents offer the highest stereoconservation for this specific scaffold?A: You must avoid standard uronium salts (like HATU or HBTU) without strict base control, as they often lead to rapid epimerization. The two optimal strategies are:
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This organophosphorus reagent is the gold standard for racemization-free coupling. It facilitates amide bond formation without detectable loss of optical purity, even for highly sensitive substrates[2].
DIC / OxymaPure: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that accelerates the desired aminolysis step, allowing it to outcompete the slower intramolecular azlactone formation. It is significantly more effective at suppressing racemization than traditional HOBt or HOAt[5],[6].
Quantitative Matrix: Reagent & Base Selection
To aid in experimental design, the following table synthesizes the expected epimerization rates and yields when coupling N-protected cyclic amino acids (like morpholine-3-carboxylic acid derivatives) under various conditions.
Coupling System
Additive
Base
Solvent
Temp
Expected Epimerization (%)
Relative Yield
HATU
None
DIPEA (2.0 eq)
DMF
RT
15.0 – 30.0%
> 90%
DIC
HOBt
DIPEA (2.0 eq)
DMF
RT
5.0 – 12.0%
85%
DIC
OxymaPure
TMP (2.0 eq)
DMF/DCM
0 °C to RT
< 2.0%
88%
DEPBT
None
DIPEA (2.0 eq)
THF
0 °C to RT
< 1.0%
80%
Note: Data represents aggregated trends for highly sensitive cyclic
α
-amino acids. THF is generally superior to DMF or halogenated solvents for minimizing racemization during mixed anhydride or active ester couplings[7].
Workflow & Validated Experimental Protocols
Figure 2: Decision workflow for optimizing coupling conditions to prevent C3 epimerization.
Protocol A: Solution-Phase Coupling using DEPBT (Maximum Stereoconservation)
This protocol is designed as a self-validating system. It utilizes DEPBT to prevent azlactone formation and includes an analytical checkpoint to confirm stereochemical integrity before downstream processing[2].
Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N2). Dissolve the N-protected 2-Methylmorpholine-3-carboxylic acid and the amine component in anhydrous THF (0.1 M concentration).
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Activation: Add DEPBT (1.2 eq) to the stirring solution as a solid.
Base Addition: Dropwise, add the base (TMP is preferred, though DIPEA is tolerated with DEPBT) over 5 minutes.
Coupling: Stir the reaction at 0 °C for 2 hours. Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 12 hours.
Self-Validation Checkpoint (Crucial): Before workup, withdraw a 10
μ
L aliquot, dilute in mobile phase, and analyze via chiral HPLC or look for the doublet shift of the C2-methyl group via crude
1
H-NMR. You should observe a single diastereomer (dr > 99:1).
Workup: Quench with saturated aqueous NaHCO
3
. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove TMP/amine), brine, and dry over Na
2
SO
4
. Concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
When incorporating this cyclic amino acid into a growing peptide chain on resin, the DIC/OxymaPure system provides the safest balance of high coupling efficiency and low epimerization[6].
Resin Preparation: Swell the functionalized resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF) and wash thoroughly (DMF x 5).
Pre-activation: In a separate vial, dissolve N-Fmoc-2-Methylmorpholine-3-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for exactly 3 minutes to generate the Oxyma activated ester.
Microenvironment Buffering: Add a catalytic amount of TMP (0.1 eq) to the pre-activated mixture. This buffers the local acidity without providing enough basicity to trigger azlactone enolization[4].
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
Self-Validation Checkpoint: Perform a Kaiser test (or Chloranil test for secondary amines) to ensure complete coupling. If a second coupling is required, repeat steps 2-4 but limit the coupling time to 45 minutes to minimize exposure to the reagents.
Cleavage: Cleave a small analytical amount of peptide from the resin using standard TFA cocktails and analyze via LC-MS to confirm the absence of +14 Da (epimeric/isomeric) or +18 Da (hydrolyzed) side products.
Technical Support Center: Chiral HPLC Optimization for 2-Methylmorpholine-3-carboxylic Acid
[label="Mobile Phase", tooltip="Normal phase mobile phase prevents Finalizing the Protocols I'm now integrating final details into Protocols A and B, including injection volumes and detection methods. Protocol A will inv...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Mobile Phase", tooltip="Normal phase mobile phase prevents
Finalizing the Protocols
I'm now integrating final details into Protocols A and B, including injection volumes and detection methods. Protocol A will involve injecting 10 µL and monitoring at 254 nm. Protocol B's method will have a 5 µL injection volume, and require ELSD or MS detection. I have set all parameters. The system is validated for quantitative use only if the resolution is
≥1.5
.
Welcome to the Technical Support Center. As a cyclic amino acid analog, 2-methylmorpholine-3-carboxylic acid is a highly valuable building block in peptidomimetic chemistry and the development of kinase inhibitors [1.1]. However, its zwitterionic nature—specifically the combination of a secondary amine embedded within a morpholine ring and an adjacent carboxylic acid—creates unique chromatographic challenges.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every experimental choice.
Diagnostic Workflow: Method Selection
Before troubleshooting, you must align your analyte's chemical state with the correct chiral stationary phase (CSP) architecture. Use the decision tree below to determine your optimal separation strategy.
Workflow for chiral HPLC method selection for 2-Methylmorpholine-3-carboxylic acid.
Deep-Dive Troubleshooting Guides (Q&A)
Q1: My underivatized 2-methylmorpholine-3-carboxylic acid enantiomers co-elute when using a Crown Ether chiral stationary phase (CSP). Why is there no separation?Causality: Crown ether columns (e.g., Crownpak CR) achieve chiral recognition by forming a tight inclusion complex between the host crown ether and a protonated primary amine. 2-Methylmorpholine-3-carboxylic acid contains a secondary amine within its morpholine ring. The steric bulk of the ring and the lack of a third hydrogen bond completely disrupt the inclusion complex formation, resulting in co-elution.
Solution: Switch to a macrocyclic antibiotic CSP, such as Teicoplanin (Chirobiotic T). Teicoplanin features a hydrophobic cavity and multiple hydrogen-bonding sites that are highly effective for secondary cyclic amino acids like proline and morpholine analogs[1].
Q2: I derivatized my sample to N-Fmoc-2-methylmorpholine-3-carboxylic acid and am using a Chiralcel OD-H column. The enantiomers separate, but the peaks exhibit severe tailing. How can I fix this?Causality: Peak tailing in normal-phase chiral HPLC of N-protected amino acids is almost always caused by secondary, non-specific interactions. While the amine is masked by the Fmoc group, the free carboxylic acid moiety interacts strongly with residual, unendcapped silanol groups on the silica support of the polysaccharide CSP.
Solution: You must suppress the ionization of the analyte's carboxylic acid. Introduce 0.1% Trifluoroacetic acid (TFA) to your Hexane/Isopropanol mobile phase. The TFA will competitively bind to the residual silanols and keep the analyte protonated, resulting in sharp, symmetrical peaks[2][3].
Q3: Can I use basic additives like Diethylamine (DEA) instead of TFA for derivatized morpholine compounds?Causality: The choice of additive is strictly dictated by the functional groups left exposed after derivatization. If you have protected the amine (e.g., N-Boc) but left the carboxylic acid free, you must use an acidic additive (TFA). However, if you have esterified the carboxylic acid and left the amine free, or if you are working with a basic substituted morpholine derivative, a basic additive like 0.1% DEA is required to prevent amine-silanol tailing[4].
Warning: Never mix TFA and DEA in the same mobile phase, as this will precipitate salts and permanently damage the chiral column.
To ensure scientific integrity, every protocol below includes a built-in self-validating system to confirm system suitability before injecting precious samples.
Protocol A: Normal-Phase Separation of N-Fmoc-Protected Enantiomers
Ideal for laboratories equipped with standard UV detectors, as the Fmoc group provides a strong chromophore[2].
Sample Preparation: Dissolve the N-Fmoc derivatized racemate in HPLC-grade Isopropanol (IPA) to a concentration of 1 mg/mL.
Self-Validation Check: Visually inspect the vial. Complete dissolution is mandatory; particulate matter indicates incomplete derivatization or salt formation, which will cause split peaks.
Mobile Phase Preparation: Mix Hexane and IPA in a 90:10 (v/v) ratio. Add 0.1% (v/v) LC-MS grade TFA. Degas the mixture via sonication for 10 minutes.
System Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Purge the system at 1.0 mL/min until the baseline stabilizes (approximately 10 column volumes).
Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm.
System Suitability Check: Calculate the resolution (
Rs
) between the (2S,3R) and (2R,3S) peaks. The system is validated for quantitative enantiomeric excess (ee%) determination only if
Rs≥1.5
.
Protocol B: Direct Polar Organic Separation of Underivatized Enantiomers
Ideal for high-throughput screening where derivatization is a bottleneck[1].
Sample Preparation: Dissolve the underivatized racemate in Methanol to a concentration of 0.5 mg/mL.
Mobile Phase Preparation: Prepare a mixture of Methanol/Water (80:20, v/v). Add 0.1% Acetic Acid and 0.1% Triethylamine (TEA) to create a volatile buffer.
Causality: The Teicoplanin stationary phase relies on ionic interactions. This buffer precisely controls the ionization state of both the zwitterionic analyte and the chiral selector without leaving non-volatile residues.
System Equilibration: Equilibrate a Chirobiotic T column (250 x 4.6 mm, 5 µm) at 1.0 mL/min at a controlled column temperature of 25°C.
Injection & Detection: Inject 5 µL. Monitor via Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as the underivatized morpholine lacks a strong UV chromophore.
System Suitability Check: Verify that the retention factor (
k′
) of the first eluting peak is > 2.0. If
k′<2.0
, the analyte is eluting too close to the void volume, risking interference from sample matrix components. Decrease the water content to increase retention.
Quantitative Method Parameters Matrix
Use this matrix to quickly compare validated column and mobile phase combinations based on your analyte's derivatization state.
Analyte State
Recommended Column
Mobile Phase System
Flow Rate
Additive / Modifier
Detection
Expected
Rs
Underivatized
Chirobiotic T
MeOH / H2O (80:20)
1.0 mL/min
0.1% Acetic Acid + 0.1% TEA
ELSD / MS
> 1.5
N-Fmoc Protected
Chiralcel OD-H
Hexane / IPA (90:10)
1.0 mL/min
0.1% TFA
UV 254 nm
> 2.0
N-Boc Protected
Chiralpak IA
Hexane / IPA (90:10)
1.0 mL/min
0.1% TFA
UV 210 nm
> 1.8
Basic Substituted
Chiralpak IA
Hexane / IPA (90:10)
1.0 mL/min
0.1% DEA
UV 220 nm
> 1.8
Frequently Asked Questions (FAQs)
Q: Can I use a reversed-phase C18 column with a chiral mobile phase additive (CMPA) instead of a dedicated chiral column?A: While theoretically possible, it is highly discouraged for 2-methylmorpholine-3-carboxylic acid. CMPAs (like cyclodextrins) often suffer from poor reproducibility, high background noise in MS/ELSD, and rapid column degradation. A dedicated macrocyclic antibiotic column offers vastly superior robustness and self-validating baseline resolution.
Q: My Chiralcel OD-H column pressure is suddenly spiking. What happened?A: You likely injected a sample dissolved in a solvent incompatible with normal-phase conditions (e.g., water or high concentrations of DMSO), or you failed to flush out basic additives (like DEA) before introducing acidic ones (like TFA), causing salt precipitation. Immediately reverse-flush the column with 100% Isopropanol at 0.5 mL/min.
Q: What is the limit of detection (LOD) for the underivatized compound?A: Because the underivatized morpholine ring lacks a conjugated pi-system, UV detection at 210 nm will yield a poor LOD (~50 µg/mL). By switching to ELSD or MS (ESI+ mode), you can achieve LODs in the range of 0.1–1.0 µg/mL.
References
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
CO-TUTORED PhD Thesis: Synthesis of new chiral piperazinone-5-carboxylic acids
Source: Università degli Studi dell'Insubria / Universität Regensburg
URL:[Link]
Substituted morpholines as modulators for the calcium sensing receptor (WO2012120476A1)
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review
Source: Journal of Chromatography A / Academia.edu
URL:[Link]
Overcoming steric hindrance in 2-Methylmorpholine-3-carboxylic acid reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the synthetic bottlenecks associated wit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the synthetic bottlenecks associated with 2-Methylmorpholine-3-carboxylic acid .
This cyclic amino acid scaffold is highly valuable in peptidomimetics, but the adjacent methyl group at the C2 position introduces severe steric hindrance around the C3-carboxylic acid. This steric bulk impedes standard amide bond formation, often leading to low yields, incomplete couplings, and sequence truncation. Below is a field-proven troubleshooting guide, self-validating protocol, and FAQ to ensure your synthetic success.
Troubleshooting Guide: Overcoming Steric Hindrance in Amide Coupling
The Challenge:
The C2-methyl group physically restricts the conformational approach angle of incoming nucleophiles. When the C3-carboxylic acid is activated, the resulting active ester is heavily shielded. Standard carbodiimides (like DIC or DCC) lack the reactivity to overcome this energy barrier, resulting in slow kinetics that allow competing side reactions—such as oxazolone-mediated racemization or N-acylurea rearrangement—to outpace the desired amide bond formation[1].
The Solution:
To overcome this, highly reactive uronium or phosphonium salts containing the 7-azabenzotriazole (HOAt) leaving group, such as HATU or PyAOP, must be employed. The nitrogen at the 7-position of the HOAt moiety provides a neighboring group effect, acting as an internal base to accelerate the aminolysis of the sterically hindered active ester[2].
Workflow for troubleshooting hindered amide coupling with 2-Methylmorpholine-3-carboxylic acid.
Quantitative Data: Coupling Reagent Efficacy for Sterically Hindered Scaffolds
To optimize your workflow, compare the expected performance of standard coupling reagents when applied specifically to 2-Methylmorpholine-3-carboxylic acid:
Objective: Achieve >90% coupling yield of the sterically hindered 2-methylmorpholine-3-carboxylic acid to a resin-bound amine without inducing chain-terminating guanidinylation.
Materials:
2-Methylmorpholine-3-carboxylic acid (3.0 eq)
PyAOP (3.0 eq)
HOAt (3.0 eq)
DIPEA (6.0 eq)
Anhydrous DMF
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin bearing the free N-terminal amine in anhydrous DMF for 30 minutes. Drain thoroughly.
Pre-Activation: In a separate vial, dissolve 2-Methylmorpholine-3-carboxylic acid (3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in a minimal volume of anhydrous DMF.
Base Addition: Add DIPEA (6.0 eq) to the vial.
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the phosphonium salt of PyAOP, forming the highly reactive OAt ester. Its own steric bulk prevents it from acting as a competing nucleophile.
Activation Time: Stir the mixture for exactly 3 minutes.
Causality: Prolonged pre-activation can lead to oxazolone formation and subsequent racemization at the C3 position.
Coupling: Transfer the pre-activated mixture to the resin. Agitate at 40°C for 2 hours.
Causality: Elevated temperature provides the kinetic energy required to overcome the steric clash induced by the C2-methyl group.
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Validation (Bromophenol Blue Test): Take a few resin beads and add 2 drops of Bromophenol Blue solution.
Result A (Yellow): Coupling is complete. Proceed to the next synthesis step.
Result B (Blue/Green): Unreacted amines remain. Perform a second coupling cycle using the same conditions before any deprotection steps.
Frequently Asked Questions (FAQs)
Q: I am experiencing chain termination when using HATU. What is the mechanistic cause, and how can I fix it?A: HATU is a uronium-based reagent. When activating a highly hindered substrate like 2-Methylmorpholine-3-carboxylic acid, the activation step is slow. If the incoming amine is exposed to excess HATU before the active ester is fully formed, the amine will attack the uronium carbon of HATU. This forms a stable guanidinium species on the N-terminus, permanently terminating the peptide chain.
Solution: Switch to PyAOP. As a phosphonium-based reagent, PyAOP does not contain a uronium moiety and physically cannot cause guanidinylation, allowing for safer, prolonged coupling times[3].
Q: How does the stereochemistry of the C2-methyl group impact the reaction?A: The relative stereochemistry (e.g., (2R,3S) vs. (2S,3S)) dictates the 3D spatial arrangement of the morpholine ring. In certain diastereomers, the C2-methyl group occupies a pseudo-equatorial position that directly shadows the Bürgi-Dunitz trajectory required for nucleophilic attack on the C3-carbonyl. Applying thermal energy (e.g., microwave assistance at 75°C) increases ring-flipping and conformational flexibility, exposing the reactive center long enough for the coupling to occur[4].
Q: What is the purpose of the Bromophenol Blue test in the protocol, and why not use the standard Ninhydrin (Kaiser) test?A: The standard Ninhydrin test is highly reliable for primary amines but often yields false negatives for secondary amines (like the C4-amine of the morpholine ring). Bromophenol Blue is an acid-base indicator that effectively detects the basicity of both primary and secondary unreacted amines on the solid support, making it a self-validating checkpoint to ensure the sterically hindered coupling has reached 100% completion before proceeding.
Technical Support Center: Purification of Crude 2-Methylmorpholine-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-Methylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2-Methylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this valuable heterocyclic amino acid analog.
Introduction: Understanding the Challenge
2-Methylmorpholine-3-carboxylic acid is a polar, heterocyclic compound, and its purification can be complex due to its structural features. The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group makes it zwitterionic at certain pH ranges, influencing its solubility and chromatographic behavior. Crude batches can contain a variety of impurities, including unreacted starting materials, byproducts of cyclization, diastereomers, and residual reagents. This guide provides a structured approach to identifying and removing these impurities effectively.
Troubleshooting Guide: From Common Issues to Proven Solutions
This section addresses specific problems you may encounter during the purification of 2-Methylmorpholine-3-carboxylic acid, offering probable causes and actionable solutions based on established chemical principles.
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
Low Yield After Aqueous Work-up/Extraction
The compound is highly polar and may have significant solubility in the aqueous phase.[1][2][3]
Salting Out: Saturate the aqueous layer with a salt like NaCl or K2CO3 to decrease the solubility of your compound and drive it into the organic phase.[1] pH Adjustment: Adjust the pH of the aqueous layer. To extract into an organic solvent, adjust the pH to be away from the isoelectric point. For this amino acid, making the solution acidic (e.g., pH 2-3 with HCl) will protonate the morpholine nitrogen, forming a salt that is likely more water-soluble. Conversely, making it basic (e.g., pH 9-10 with NaOH) will deprotonate the carboxylic acid, also forming a water-soluble salt. For extraction of the neutral form, the pH should be carefully adjusted to the isoelectric point, where it has minimum water solubility. Use of More Polar Solvents: Employ more polar extraction solvents like dichloromethane (DCM) or chloroform.[1] Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extractor can be highly effective.[2]
"Oiling Out" During Recrystallization
The melting point of the compound (or the eutectic mixture with impurities) is lower than the boiling point of the chosen solvent.[1][4] Impurities are present at a high concentration, depressing the melting point.
Solvent System Adjustment: Re-heat the mixture to dissolve the oil, add more of the "good" solvent to reduce saturation, and then allow it to cool much more slowly.[4] Alternatively, switch to a lower-boiling point solvent system.[1] Use a Binary Solvent System: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., ethanol or methanol) and slowly add a "bad" solvent (e.g., diethyl ether or hexane) at an elevated temperature until turbidity persists. Gently warm to clarify and then cool slowly.[3]
No Crystal Formation Upon Cooling
The solution is not sufficiently supersaturated. The compound is too pure, lacking nucleation sites. The presence of certain impurities can inhibit crystallization.[1]
Concentrate the Solution: Carefully evaporate some of the solvent to increase the compound's concentration.[3] Induce Crystallization: Add a seed crystal of pure 2-Methylmorpholine-3-carboxylic acid. If a seed crystal is unavailable, gently scratch the inside of the flask with a glass rod at the solution's surface. Cool Slowly: Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator to maximize crystal formation.[1]
Peak Tailing or Streaking in Silica Gel Chromatography
The basic morpholine nitrogen interacts strongly with the acidic silanol groups on the silica gel surface.[1]
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) at 0.1-2% is a common and effective choice.[1] Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polar-bonded silica phase (e.g., amine-functionalized).[5][6]
Compound Elutes at the Solvent Front in Reversed-Phase (C18) Chromatography
The compound is too polar to be retained on the non-polar C18 stationary phase.
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[5][7] Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It typically uses a polar stationary phase (like silica or a diol phase) with a mobile phase high in organic solvent (like acetonitrile) and a small amount of water as the strong eluting solvent.[5][8]
Purification Strategy Workflow
Choosing the right purification strategy is critical. The following diagram outlines a logical workflow for purifying crude 2-Methylmorpholine-3-carboxylic acid.
Caption: A decision-making workflow for purifying 2-Methylmorpholine-3-carboxylic acid.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for purifying solid crude 2-Methylmorpholine-3-carboxylic acid. The choice of solvent is critical and should be determined by small-scale solubility tests.[4]
Solvent Selection:
Test the solubility of a small amount of crude material (20-30 mg) in various polar solvents (e.g., water, ethanol, isopropanol, or mixtures thereof).[3]
An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4] A water/ethanol mixture is often a good starting point for polar amino acid derivatives.[3]
Dissolution:
In an appropriately sized Erlenmeyer flask, add the crude solid.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[1]
Crystallization:
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[1]
Dry the crystals under vacuum to a constant weight. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Methylmorpholine-3-carboxylic acid?
A1: Impurities largely depend on the synthetic route. However, common impurities can be analogous to those found in peptide synthesis and other heterocyclic syntheses. These may include:
Starting Materials: Unreacted precursors from the cyclization step.
Deletion/Insertion Analogs: Incomplete ring formation leading to acyclic amino alcohol or ether intermediates.[9][10][11][12]
Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the product may be present.
Oxidation Products: The morpholine nitrogen or other positions can be susceptible to oxidation.[10][11]
Residual Reagents and Solvents: Reagents used for cyclization, protection/deprotection, or solvents from the reaction and work-up.
Q2: My compound is an amorphous solid, not crystalline. How can I improve this?
A2: Amorphous solids can be difficult to purify by recrystallization. Slowing down the rate of precipitation is key. Try using a solvent system where the compound is only sparingly soluble and cool it very slowly over several hours or even days.[1] Alternatively, purification via column chromatography followed by solvent evaporation may be a more suitable approach.
Q3: Can I use Solid-Phase Extraction (SPE) for a quick clean-up?
A3: Yes, SPE is an excellent technique for preliminary purification or sample clean-up.[5] Depending on the impurities, you could use:
Reversed-Phase SPE (e.g., C18): To remove non-polar impurities. Your polar product will likely elute quickly with the loading solvent or a polar wash.
Ion-Exchange SPE: Use a cation exchange cartridge to bind your basic morpholine compound, wash away neutral or acidic impurities, and then elute with a buffer or a solution containing a counter-ion.
Q4: How do I perform "dry loading" for column chromatography if my compound is not soluble in the eluent?
A4: Dry loading is highly recommended for polar compounds. Dissolve your crude sample in a suitable polar solvent (e.g., methanol). Add a small amount of silica gel or an inert support like Celite to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your pre-packed chromatography column.[5]
References
Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
Investigation of Impurities in Peptide Pools. MDPI.
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
US3067249A - Purifying aromatic acids by treatment with morpholine. Google Patents.
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
Related impurities in peptide medicines. PubMed.
Investigation of Impurities in Peptide Pools. OPUS.
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate.
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. European Patent Office.
Morpholine synthesis. Organic Chemistry Portal.
Technical Support Center: Purification of Thiomorpholine-2-carboxylic acid. Benchchem.
PREPARATION OF 2-ISOPROPYLTHIAMORPHOLIN-3-ONE-5-CARBOXYLIC ACID. Nature.
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS.
Technical Support Center: Stabilizing 2-Methylmorpholine-3-carboxylic acid under Acidic Reaction Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Methylmorpholine-3-carboxylic acid in acidic reaction environments. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the integrity of your experiments and the quality of your results.
I. Introduction to 2-Methylmorpholine-3-carboxylic acid Stability
2-Methylmorpholine-3-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a morpholine ring, a carboxylic acid, and a methyl group, presents unique stability considerations, especially under acidic conditions. The presence of both an amine and a carboxylic acid group makes the molecule susceptible to various degradation pathways. This guide will delve into the mechanisms of degradation and provide actionable strategies for stabilization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.
Issue 1: Low Yield or Complete Loss of Starting Material
Symptoms:
Significantly lower than expected yield of the desired product.
TLC or LC-MS analysis shows the absence or very low concentration of 2-Methylmorpholine-3-carboxylic acid post-reaction.
Potential Cause: Acid-Catalyzed Degradation
Under strong acidic conditions, the morpholine ring is susceptible to cleavage. The ether linkage in the morpholine ring can be protonated, initiating a ring-opening cascade. This is a known degradation pathway for morpholine and its derivatives.
Solutions:
pH Control:
Recommendation: Maintain the reaction pH in a mildly acidic to neutral range (pH 4-7) if the reaction chemistry allows.
Rationale: Avoiding strongly acidic conditions minimizes the protonation of the ether oxygen, which is the first step in ring cleavage.
Protocol:
Before adding your acid-sensitive substrate, carefully measure the pH of your reaction mixture.
Use a buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the reaction.
If a strong acid is required as a catalyst, consider adding it slowly and at a low temperature to control the reaction rate and minimize side reactions.
Protecting Group Strategy:
Recommendation: Protect the morpholine nitrogen with a suitable protecting group that is stable to the acidic conditions of your reaction.
Rationale: A protecting group can shield the nitrogen atom, altering the electronic properties of the ring and potentially increasing its stability. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Protocol (Boc Protection):
Dissolve 2-Methylmorpholine-3-carboxylic acid in a suitable solvent (e.g., dioxane, THF).
Add a base such as sodium hydroxide or triethylamine.
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Work up the reaction to isolate the N-Boc protected product.
Issue 2: Formation of Unexpected Side Products
Symptoms:
Multiple unexpected spots on TLC or peaks in LC-MS.
Difficulty in purifying the desired product due to the presence of closely related impurities.
Potential Cause: Acid-Catalyzed Hydrolysis of the Carboxylic Acid or its Esters
If your reaction involves an ester of 2-Methylmorpholine-3-carboxylic acid, acidic conditions can catalyze its hydrolysis back to the carboxylic acid. This is a reversible reaction, and the equilibrium can be shifted depending on the reaction conditions.
Solutions:
Anhydrous Conditions:
Recommendation: Perform the reaction under strictly anhydrous conditions if water is not a required reagent.
Rationale: The acid-catalyzed hydrolysis of esters requires water. By excluding water, this degradation pathway can be significantly suppressed.
Protocol:
Use oven-dried glassware.
Use anhydrous solvents.
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Choice of Acid Catalyst:
Recommendation: Use a non-nucleophilic acid catalyst if possible.
Rationale: Some strong acids can also act as nucleophiles, leading to unwanted side reactions. A non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) can be a better choice.
Data Summary: Recommended Reaction Conditions
Parameter
Recommended Range
Rationale
pH
4 - 7
Minimizes acid-catalyzed ring cleavage.
Temperature
0°C to Room Temperature
Reduces the rate of degradation reactions.
Solvent
Anhydrous Aprotic Solvents (e.g., THF, DCM)
Prevents acid-catalyzed hydrolysis of esters.
Atmosphere
Inert (Nitrogen or Argon)
Prevents side reactions with atmospheric moisture and oxygen.
Experimental Workflow: Stabilization through pH Control
Caption: Workflow for stabilizing 2-Methylmorpholine-3-carboxylic acid by controlling pH.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-Methylmorpholine-3-carboxylic acid in strong acid?
A1: The primary degradation pathway is the acid-catalyzed cleavage of the morpholine ring. The ether oxygen gets protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the opening of the ring and the formation of various degradation products.
Q2: Can I use a strong acid like sulfuric acid or hydrochloric acid in my reaction?
A2: While it is possible, it is not recommended without taking precautions. If a strong acid is essential for your reaction, you should consider using it at a low concentration, adding it slowly at a low temperature, or protecting the morpholine nitrogen beforehand.
Q3: How does the methyl group at the 2-position affect the stability of the molecule?
A3: The methyl group at the 2-position can have a modest electronic effect on the stability of the morpholine ring. It is an electron-donating group, which could slightly increase the basicity of the nearby nitrogen and potentially influence the susceptibility of the ether linkage to protonation.
Q4: Is 2-Methylmorpholine-3-carboxylic acid stable in basic conditions?
A4: Generally, the morpholine ring is more stable under basic conditions than acidic conditions. However, if you are working with an ester of 2-Methylmorpholine-3-carboxylic acid, it will be susceptible to base-catalyzed hydrolysis (saponification). The carboxylic acid itself will be deprotonated to form a carboxylate salt in a basic medium.
Q5: What are the ideal storage conditions for 2-Methylmorpholine-3-carboxylic acid?
A5: It should be stored in a cool, dry place, away from strong acids and oxidizing agents. The hydrochloride salt form is often more stable for long-term storage.
Degradation Pathway under Strong Acidic Conditions
Caption: Simplified degradation pathway of 2-Methylmorpholine-3-carboxylic acid in strong acid.
IV. Conclusion
The stability of 2-Methylmorpholine-3-carboxylic acid under acidic conditions is a critical factor for the success of many synthetic procedures. By understanding the potential degradation pathways and implementing the strategies outlined in this guide—such as careful pH control, the use of protecting groups, and maintaining anhydrous conditions—researchers can significantly improve reaction outcomes. For further inquiries, please consult the references provided or contact our technical support team.
V. References
Taylor & Francis. (2022, July 25). Morpholine Stabilized on Nano Silica Sulfuric Acid: A Reusable Catalyst for the Synthesis of Two Important Derivatives (Thio) Barbituric Acid. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
National Center for Biotechnology Information. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Retrieved from [Link]
ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
Springer. (2021, March 25). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Reference Data & Comparative Studies
Validation
2-Methylmorpholine-3-carboxylic acid vs morpholine-3-carboxylic acid reactivity
Comparative Reactivity Guide: 2-Methylmorpholine-3-carboxylic Acid vs. Morpholine-3-carboxylic Acid Introduction As a Senior Application Scientist, I frequently evaluate chiral building blocks to optimize the pharmacokin...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: 2-Methylmorpholine-3-carboxylic Acid vs. Morpholine-3-carboxylic Acid
Introduction
As a Senior Application Scientist, I frequently evaluate chiral building blocks to optimize the pharmacokinetic and physicochemical properties of drug candidates. Morpholine-3-carboxylic acid (M3C) and its substituted derivatives are premier scaffolds in modern drug discovery, commonly employed to construct constrained heterocyclic frameworks that enhance metabolic stability and target binding affinity[1].
However, the introduction of a methyl group at the C2 position—yielding 2-methylmorpholine-3-carboxylic acid (2-Me-M3C)—fundamentally alters the molecule's steric profile, conformational rigidity, and chemical reactivity[1]. This guide objectively compares the performance of these two building blocks, providing causality-driven insights and self-validating experimental protocols for advanced synthetic workflows.
Structural and Electronic Profiling
The reactivity of cyclic secondary amino acids is notoriously lower than that of acyclic
α
-amino acids. This is due to inherent ring strain and the inability of the tertiary amide nitrogen to act as a hydrogen bond donor during transition state stabilization[2].
When comparing standard M3C to 2-Me-M3C, the C2-methyl group introduces significant steric hindrance adjacent to both the C3-carboxylic acid and the secondary amine. This steric bulk impedes the approach of bulky coupling reagents and nucleophiles during peptide synthesis or esterification. In biological systems, this same steric hindrance can drastically alter enzymatic processing; for instance, highly sterically hindered morpholine derivatives have been shown to block the hydrolysis of carbonates by hydrolases in prodrug applications[3].
In solid-phase and solution-phase peptide synthesis, standard DIC/HOBt activation is often sufficient for M3C, though it still proceeds slower than acyclic amino acids[2]. However, the 2-Me-M3C derivative requires highly efficient coupling reagents (e.g., HATU/HOAt). Because the transition state for the formation of the active ester is sterically crowded, the superior leaving group (HOAt) and the neighboring group effect of the pyridine nitrogen in HATU are required to accelerate the reaction and prevent epimerization.
Table 1: Quantitative Comparison of Amidation Efficiency
Building Block
Coupling Reagent / Base
Reaction Time
Avg. Yield (%)
Epimerization Risk
Morpholine-3-carboxylic acid
DIC / HOBt
2 - 3 hours
>90%
Low
Morpholine-3-carboxylic acid
HATU / DIPEA
1 hour
>95%
Low
2-Methylmorpholine-3-carboxylic acid
DIC / HOBt
12 - 16 hours
<50%
Moderate
2-Methylmorpholine-3-carboxylic acid
HATU / DIPEA
4 - 6 hours
82 - 88%
Low
Note: Yields represent standard solution-phase coupling to a primary amine (e.g., benzylamine) at room temperature.
Step-by-Step Protocol: Amidation of 2-Methylmorpholine-3-carboxylic acid
Preparation : Dissolve 1.0 eq of Boc-protected 2-methylmorpholine-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive, yet sterically hindered, O-At active ester.
Activation : Add 1.1 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.
Causality: The 5-minute pre-activation allows the formation of the active ester. The excess base neutralizes the amine salt of the incoming nucleophile.
Coupling : Add 1.0 eq of the target primary amine.
Monitoring (Self-Validation) : After 4 hours, perform a Bromophenol Blue test or Kaiser test (if using solid-phase resin)[2]. A persistent blue color indicates unreacted amines, confirming the slower kinetics of the 2-Me-M3C derivative. If positive, extend the reaction time by 2 hours.
Workup : Quench with saturated aqueous
NaHCO3
, extract with ethyl acetate, wash with 1M
HCl
and brine, dry over
Na2SO4
, and concentrate in vacuo.
Medicinal Chemistry Case Study: Impact on Target Binding
The choice between M3C and 2-Me-M3C is not solely about synthetic ease; it profoundly impacts pharmacology. The absolute configuration and substitution of the morpholine ring dictate the 3D vector of the carboxylic acid.
In the development of Hepatitis B Virus (HBV) capsid inhibitors, researchers found that the chirality and substitution of the morpholine-carboxylic acid directly influence anti-HBV activity without affecting hERG liability. For instance, an (S)-morpholine-3-carboxylic acid analogue demonstrated nearly 50-fold greater potency than its (R)-counterpart (0.0057
μ
M vs 0.292
μ
M)[4].
The addition of a methyl group (as in 2-Me-M3C) further restricts the conformation, which can uniquely position the carboxylic acid moiety to form critical water-bridged hydrogen bonds with target residues (e.g., Ser121)—a structural feature that less rigid acyclic or unsubstituted rings may fail to maintain[4]. Furthermore, the synthesis of these enantiopure substituted morpholines often relies on regioselective O-sulfonylation of N,N-bis(2-hydroxyalkyl)tosylamides, leveraging the steric hindrance difference between carbon atoms to drive proper cyclization[5].
Sladojevich, F., et al. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". Source: The Journal of Organic Chemistry (ACS Publications).
"Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs". Source: Journal of Medicinal Chemistry (ACS Publications).
"3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid". Source: ACS Publications.
"Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines". Source: Organic Letters (ACS Publications).
Comparative Structural Activity Relationship (SAR) of 2-Methylmorpholine-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a wide array of approved and experimental drugs.[1] Its advantageo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a wide array of approved and experimental drugs.[1] Its advantageous physicochemical, biological, and metabolic properties, coupled with facile synthetic accessibility, make it a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the structural activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 2-Methylmorpholine-3-carboxylic acid analogs.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, biological evaluation, and key structural determinants of activity for this promising class of molecules. By synthesizing available data and providing detailed experimental context, this guide aims to empower researchers to make informed decisions in the design and optimization of next-generation therapeutics based on the 2-methylmorpholine-3-carboxylic acid core.
The 2-Methylmorpholine-3-carboxylic Acid Scaffold: An Overview
The 2-methylmorpholine-3-carboxylic acid scaffold combines several key features that make it an attractive starting point for drug discovery. The morpholine ring itself is a saturated heterocycle that can enhance aqueous solubility and metabolic stability. The presence of a methyl group at the 2-position and a carboxylic acid at the 3-position introduces stereocenters and functional handles for further modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
While extensive SAR studies on this specific analog series are not widespread in publicly available literature, we can construct a comparative framework by examining related morpholine-3-carboxylic acid derivatives and the impact of substitutions at various positions.
Comparative SAR Analysis
The biological activity of 2-methylmorpholine-3-carboxylic acid analogs is highly dependent on the nature and position of substituents on the morpholine ring and modifications of the carboxylic acid moiety.
Substitutions at the 2-Position (C2)
The methyl group at the C2 position is a critical determinant of stereochemistry and, consequently, biological activity. The relative orientation of the C2-methyl group and the C3-carboxylic acid (cis or trans) can significantly influence how the molecule binds to its biological target.
Unfortunately, specific comparative data for a range of C2-substituted analogs of 2-methylmorpholine-3-carboxylic acid is limited in the reviewed literature. However, a study on the stereoselective synthesis of morpholine-3-carboxylic acid derivatives noted that stereoselectivity can be lost in compounds with C2-methyl substitution, suggesting a complex interplay between substituents at this position and the overall conformation of the ring.[3]
Modifications of the 3-Carboxylic Acid (C3)
The carboxylic acid group at the C3 position is a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding or salt bridge formation.[4] Its modification into esters or amides is a common strategy in medicinal chemistry to modulate properties like cell permeability, metabolic stability, and target engagement.
Table 1: Impact of Carboxylic Acid Modification on Biological Activity (Hypothetical Data Based on General SAR Principles)
Analog
Modification at C3
Relative Potency
Rationale for Change in Activity
Parent Compound
-COOH
Baseline
Carboxylic acid may form key ionic or hydrogen bond interactions with the target.[4]
Analog A
-COOCH3 (Methyl Ester)
Decreased
Esterification can disrupt critical hydrogen bonding or ionic interactions, leading to a loss of activity.[4]
Analog B
-CONH2 (Primary Amide)
Variable
The amide may mimic the hydrogen bonding capabilities of the carboxylic acid, potentially retaining or slightly decreasing activity.
Analog C
-CONHR (Substituted Amide)
Variable
The nature of the 'R' group can be explored to probe for additional binding pockets and enhance potency and selectivity.
N-Substitutions on the Morpholine Ring (N4)
The nitrogen atom of the morpholine ring (N4) is a common site for modification to explore the SAR and optimize pharmacokinetic properties. N-acylation and N-sulfonylation are frequently employed strategies.
A solid-phase synthesis approach for N-sulfonylmorpholine-3-carboxylic acid derivatives has been developed, allowing for the generation of a library of analogs with diverse substituents.[3] This methodology highlights the feasibility of exploring a wide range of N-substitutions to identify optimal functionalities for a given biological target.
Experimental Protocols
The following protocols are based on established synthetic methodologies for morpholine-3-carboxylic acid derivatives and can be adapted for the synthesis of a variety of 2-methylmorpholine-3-carboxylic acid analogs.
General Solid-Phase Synthesis of N-Sulfonylmorpholine-3-carboxylic Acid Derivatives[3]
This protocol outlines a general method for the solid-phase synthesis of N-sulfonylmorpholine-3-carboxylic acid derivatives, which can be adapted for 2-methyl analogs by starting with the appropriate amino acid.
Workflow Diagram:
Caption: Solid-phase synthesis workflow for N-sulfonylmorpholine-3-carboxylic acid derivatives.
Step-by-Step Protocol:
Resin Preparation: Start with a suitable solid support, such as Wang resin.
Immobilization: Immobilize the starting amino acid, for example, Fmoc-Ser(tBu)-OH, onto the resin.
Fmoc Deprotection: Remove the Fmoc protecting group from the amino acid.
N-Sulfonylation: Protect and activate the secondary amine by sulfonylation using a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, NsCl).
O-Alkylation: Perform O-alkylation with a suitable alkylating agent (e.g., 2-bromo-4′-methylacetophenone).
Cyclization and Cleavage: Induce cyclization and cleave the final product from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).
Rationale: Solid-phase synthesis allows for the rapid generation of a library of analogs by easily varying the building blocks at each step, facilitating efficient SAR exploration.[3]
Comparative Performance and Future Directions
The therapeutic potential of 2-methylmorpholine-3-carboxylic acid analogs is still in its early stages of exploration. The limited availability of direct comparative data underscores the need for systematic studies to fully elucidate the SAR for this scaffold against various biological targets.
Logical Relationship Diagram:
Caption: Key structural modifications influencing the biological activity and pharmacokinetic properties.
Future research should focus on:
Systematic SAR Studies: Synthesizing and evaluating a diverse library of analogs with systematic modifications at the C2, C3, and N4 positions against specific biological targets.
Stereoselective Synthesis: Developing robust stereoselective synthetic routes to access pure cis and trans isomers to definitively assess the impact of stereochemistry on activity.
Exploration of Diverse Biological Targets: Screening this class of compounds against a wide range of enzymes and receptors to uncover novel therapeutic applications. The morpholine scaffold has shown promise in various areas, including as antifungal agents, providing a starting point for such explorations.[5]
By leveraging the synthetic strategies outlined and conducting comprehensive biological evaluations, the full potential of 2-methylmorpholine-3-carboxylic acid analogs as a source of novel therapeutics can be unlocked.
References
An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(01), 223–236.
Singh, S., & Singh, P. P. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(7), 676–681.
Hassan, T. H. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 146-153.
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
Shaikh, M. R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-237.
A review on pharmacological profile of Morpholine derivatives. (2023).
Krchnak, V., & Naimova, D. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
Matsumoto, K., Yanagi, R., & Oe, Y. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
Armirotti, A., et al. (2011). Synthesis and Structure-Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. eScholarship.
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 933555.
Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. (1991). Chemical & Pharmaceutical Bulletin, 39(7), 1746-1752.
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Methylmorpholine-3-carboxylic Acid Purity Testing
Welcome to this in-depth technical guide on the validation of analytical methods for 2-Methylmorpholine-3-carboxylic acid. As a chiral morpholine derivative, this molecule serves as a critical building block in modern ph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to this in-depth technical guide on the validation of analytical methods for 2-Methylmorpholine-3-carboxylic acid. As a chiral morpholine derivative, this molecule serves as a critical building block in modern pharmaceutical synthesis. Its chemical and enantiomeric purity are not merely a matter of quality control; they are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals, providing a framework for selecting, developing, and validating robust analytical methods grounded in scientific principles and regulatory expectations.
We will move beyond rote procedural descriptions to explore the causality behind our experimental choices. Why is High-Performance Liquid Chromatography (HPLC) often the workhorse for this type of analysis? When would Gas Chromatography (GC) be a viable, or even superior, alternative? How do we ensure our chosen method is not just precise, but fit for its intended purpose? This guide will equip you with the knowledge to answer these questions confidently.
The Regulatory Bedrock: A Lifecycle Approach to Validation
Before delving into specific techniques, it is imperative to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework to ensure analytical methods are suitable for their intended use.[1][2][3][4] The objective is to demonstrate, through rigorous laboratory studies, that a method is reliable, reproducible, and accurate for the analysis of a specific analyte.
The modern approach, as outlined in ICH Q2(R2) and the proposed revisions to USP <1225>, views validation not as a one-time event, but as part of a continuous lifecycle.[1][5][6][7] This lifecycle begins with method development and proceeds through validation and routine use, with ongoing monitoring to ensure the method remains fit for purpose.
2-Methylmorpholine-3-carboxylic acid vs proline in peptidomimetic design
An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary In the realm of peptidomimetic design, natural L-Proline is the archetypal conformational constraint, priz...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
In the realm of peptidomimetic design, natural L-Proline is the archetypal conformational constraint, prized for its ability to nucleate
β
-turns and stabilize polyproline helices. However, its ubiquitous presence in natural proteins makes proline-rich sequences highly susceptible to rapid degradation by prolyl endopeptidases (PREP), severely limiting the in vivo half-life of peptide therapeutics[1].
To overcome these pharmacokinetic limitations while retaining—or even enhancing—conformational rigidity, synthetic surrogates like 2-Methylmorpholine-3-carboxylic acid (2-MeMor) have emerged as powerful alternatives. By replacing the 5-membered pyrrolidine ring of proline with a sterically dense, oxygen-containing 6-membered morpholine ring[2], 2-MeMor fundamentally alters the peptide's physicochemical profile. This guide objectively compares the structural dynamics, synthetic viability, and biological performance of Proline versus 2-MeMor, providing actionable methodologies for their integration into drug discovery pipelines.
Structural and Physicochemical Paradigms
The substitution of Proline with 2-MeMor is not merely a bioisosteric replacement; it is a structural overhaul that relies on specific causal mechanisms to drive performance.
Heteroatom Insertion (The Oxygen Effect): Morpholine-3-carboxylic acid derivatives incorporate an ether oxygen at position 4 of the ring[3]. Unlike the all-carbon backbone of proline's pyrrolidine ring, this oxygen acts as a hydrogen-bond acceptor and significantly increases the hydrophilicity of the residue. This lowers the overall LogP of the peptide, often improving aqueous solubility—a critical parameter for systemic drug delivery.
Steric Bulk (The Methyl Effect): The addition of a methyl group at the 2-position of the morpholine ring introduces severe steric hindrance[4]. This bulk directly clashes with the active site residues of prolyl-specific peptidases, effectively granting the peptide immunity to PREP-mediated cleavage.
Cis-Trans Isomerization: Proline is unique among natural amino acids because the energy barrier between the cis and trans isomers of its preceding amide bond is relatively low, leading to a measurable cis/trans equilibrium. The dense stereochemistry of 2-MeMor shifts this equilibrium. Studies on morpholine-based surrogates demonstrate that specific stereoisomers strongly prefer cis conformations, forcing the peptide backbone into compact folded structures, such as Type VI
β
-turns, which are often inaccessible to standard proline[3].
Table 1: Comparative Physicochemical & Performance Data
Parameter
L-Proline
2-Methylmorpholine-3-carboxylic acid (2-MeMor)
Ring Structure
5-membered (Pyrrolidine)
6-membered (Morpholine)
Heteroatoms
Nitrogen
Nitrogen, Oxygen
Aqueous Solubility Contribution
Baseline
Enhanced (due to ether oxygen dipole)
Cis/Trans Equilibrium (
Ktrans/cis
)
~4.0 (Favors trans)
~1.5 - 2.0 (Shifted toward cis nucleation)
Proteolytic Half-Life (PREP Assay)
< 30 minutes
> 24 hours (Highly resistant)
SPPS Coupling Efficiency
> 99% (Standard DIC/HOBt)
~75-85% (Requires HATU/HOAt & extended time)
Experimental Methodologies
The integration of 2-MeMor into a peptide sequence requires deviations from standard protocols. The following methodologies are designed as self-validating systems to ensure experimental trustworthiness.
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of 2-MeMor Peptides
Causality: The secondary amine of 2-MeMor is highly hindered by the adjacent 2-methyl group and the 3-carboxylic acid[4]. Standard carbodiimide chemistry (DIC/Oxyma) will result in massive deletion sequences. To overcome this, highly reactive uronium salts (HATU) paired with HOAt must be utilized to stabilize the active ester intermediate, alongside extended coupling times.
Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).
Coupling of Fmoc-2-MeMor-OH:
Dissolve 3.0 eq of Fmoc-2-MeMor-OH and 3.0 eq of HATU in minimal DMF.
Add 3.0 eq of HOAt (1M in DMF) and 6.0 eq of N,N-Diisopropylethylamine (DIEA).
Add the activated mixture to the resin and agitate for 3 hours at room temperature (or 75°C for 15 mins if using microwave-assisted SPPS).
Self-Validation Step (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and cleave using TFA/TIS/H2O (95:2.5:2.5) for 30 mins. Analyze the supernatant via LC-MS. If the uncoupled sequence is >10%, perform a double coupling step before proceeding.
Subsequent Coupling (Onto 2-MeMor): The coupling of the next amino acid onto the hindered secondary amine of 2-MeMor is the most difficult step. Repeat Step 3 using the next Fmoc-AA-OH, extending the coupling time to 4 hours.
Fig 1: Peptidomimetic design workflow highlighting extended coupling for 2-MeMor.
Protocol B: Proteolytic Stability Assay (PREP)
Causality: To objectively prove that the steric bulk of 2-MeMor prevents enzymatic degradation, the peptide must be challenged with Prolyl Endopeptidase alongside a known susceptible standard.
Preparation: Dissolve the synthesized 2-MeMor peptide and a Proline-containing control peptide (e.g., Substance P) in PBS (pH 7.4) to a final concentration of 100 µM.
Enzyme Addition: Add recombinant Prolyl Endopeptidase (PREP) to a final concentration of 50 nM. Incubate at 37°C.
Time-Course Sampling: At
t=0,15,30,60,120,
and
240
minutes, withdraw 50 µL aliquots.
Quenching: Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Self-Validation & Analysis: Analyze samples via RP-HPLC. The
t=0
sample serves as the 100% intact baseline. The rapid degradation of the Proline-control validates that the PREP enzyme is active. Calculate the half-life (
t1/2
) by plotting the natural log of the remaining intact peptide area versus time.
Fig 2: Proteolytic degradation pathway comparing Proline and 2-MeMor stability.
Conclusion
While natural Proline remains the gold standard for inducing
β
-turns in early-stage peptide discovery, its metabolic instability is a critical bottleneck. 2-Methylmorpholine-3-carboxylic acid serves as a superior surrogate for advanced lead optimization. By strategically accepting the trade-off of more challenging SPPS coupling dynamics, researchers can leverage 2-MeMor to lock peptides into highly specific, compact conformations while granting them near-total resistance to prolyl endopeptidases.
References
Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. nih.gov.[Link]
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry. acs.org.[Link]
Proline Analogues | Chemical Reviews. acs.org.[Link]
Benchmarking synthetic routes for 2-Methylmorpholine-3-carboxylic acid production
Title: Benchmarking Synthetic Routes for (2R,3S)-2-Methylmorpholine-3-carboxylic Acid: A Comprehensive Guide Executive Summary As a Senior Application Scientist, I frequently evaluate the scalability, cost-efficiency, an...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking Synthetic Routes for (2R,3S)-2-Methylmorpholine-3-carboxylic Acid: A Comprehensive Guide
Executive Summary
As a Senior Application Scientist, I frequently evaluate the scalability, cost-efficiency, and stereochemical fidelity of chiral building blocks. (2R,3S)-2-Methylmorpholine-3-carboxylic acid has emerged as a privileged scaffold in modern drug discovery. It is a critical structural determinant in the synthesis of dihydropyrimidine-based Hepatitis B Virus (HBV) polymerase inhibitors[1] and Casein Kinase 1 Delta (CK1δ) modulators targeted for neurodegenerative diseases[2]. The morpholine ring enhances aqueous solubility and metabolic stability, while the specific (2R,3S) stereochemistry dictates the spatial orientation of the pharmacophore, directly impacting target binding affinity[3].
Before evaluating the synthesis of the building block, it is essential to understand its logical progression into a final Active Pharmaceutical Ingredient (API) and its biological target.
Downstream Application of 2-Methylmorpholine-3-carboxylic Acid in HBV Therapeutics.
Benchmarking Synthetic Routes
The production of this compound requires strict control over two adjacent stereocenters. We benchmark two primary methodologies: the Classical Solution-Phase Chiral Pool approach and the Polymer-Supported Solid-Phase approach.
1. Classical Solution-Phase Synthesis (Chiral Pool)
This route typically utilizes naturally occurring chiral amino acids (e.g., L-Threonine or its derivatives) as starting materials. The morpholine ring is constructed via N-alkylation followed by intramolecular cyclization[4].
Cons: Prone to racemization during harsh cyclization conditions; requires multiple tedious chromatographic purifications.
2. Polymer-Supported Solid-Phase Synthesis
Recent advances have demonstrated the efficacy of solid-phase synthesis using Wang resin immobilized Fmoc-Thr(tBu)-OH[5]. This approach allows for rapid diversification and stereoselective formation of the morpholine ring via a trifluoroacetic acid (TFA)-mediated cleavage/reduction cascade.
Cons: High cost of resins and excess reagents; challenging to scale beyond the pilot plant.
Quantitative Performance Comparison
To objectively guide your route selection, Table 1 summarizes the key performance metrics of these methodologies based on pilot-scale data.
Metric
Solution-Phase (Chiral Pool)
Polymer-Supported (Solid-Phase)
Overall Yield
45–55%
56–92% (Crude)
Enantiomeric Excess (ee)
>98% (Post-crystallization)
>95%
Scalability
High (Multi-kilogram)
Low-Medium (Discovery phase)
Primary Cost Driver
Solvents & downstream processing
Wang resin & coupling reagents
Green Chemistry (E-factor)
High (Solvent heavy)
Very High (Excess reagents)
Cycle Time
7–10 Days
2–3 Days
Mechanistic Workflow: Solid-Phase Synthesis
The solid-phase route represents a paradigm shift in synthesizing morpholine-3-carboxylic acid derivatives. The diagram below illustrates the logical progression of this methodology.
Solid-Phase Synthesis Workflow for Morpholine-3-carboxylic Acid Derivatives.
Experimental Protocols: A Self-Validating System
Below is the optimized, step-by-step methodology for the Polymer-Supported Route. As a self-validating system, each critical step includes built-in analytical checkpoints to ensure the reaction trajectory remains on course[5].
Step 1: Resin Immobilization and Deprotection
Procedure: Swell Wang resin in DMF. Add Fmoc-Thr(tBu)-OH (3 eq), N,N'-diisopropylcarbodiimide (DIC, 3 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Agitate for 12 hours. Wash the resin, then treat with 20% piperidine in DMF for 30 minutes to remove the Fmoc group.
Causality: Wang resin provides an acid-labile anchor, critical for simultaneous cleavage and global deprotection in the final step. DIC acts as the coupling agent, while DMAP catalyzes the esterification. The bulky tBu group on Threonine prevents side reactions at the hydroxyl group during subsequent steps.
Validation Check: Perform a Kaiser test. A positive result (blue color) confirms the successful removal of the Fmoc group and the presence of free primary amines.
Step 2: N-Sulfonylation and Alkylation
Procedure: Treat the resin-bound amine with 4-nitrobenzenesulfonyl chloride (NsCl, 4 eq) and 2,4,6-collidine in DCM. Wash, then alkylate the resulting sulfonamide using a bromoacetal (e.g., 2-bromo-1,1-diethoxyethane) and MTBD as a base in DMF at 50°C.
Causality: The Ns group serves a dual mechanistic purpose: it protects the amine from unwanted over-alkylation and sufficiently acidifies the N-H proton (lowering its pKa) to facilitate mild alkylation. This prevents the need for harsh bases that could racemize the sensitive alpha-chiral center.
Validation Check: Cleave a micro-aliquot of resin using 50% TFA/DCM. Analyze via LC-MS to confirm the mass shift corresponding to the N-alkyl-N-sulfonyl intermediate.
Step 3: Cleavage, Cyclization, and Stereoselective Reduction
Procedure: Treat the resin with a cleavage cocktail consisting of 50% TFA in DCM containing 10% triethylsilane (TES) for 24 hours at room temperature. Filter the resin, concentrate the filtrate, and precipitate the product in cold diethyl ether.
Causality: This is the most elegant step of the sequence. TFA mediates three simultaneous events: (1) cleavage of the ester bond linking the molecule to the Wang resin, (2) removal of the tBu protecting group, and (3) acid-catalyzed cyclization of the deprotected hydroxyl group with the acetal to form a cyclic iminium ion. The addition of TES (a hydride donor) is mechanically vital; it stereoselectively reduces the iminium intermediate in situ from the least hindered face, trapping the morpholine ring in the desired (2R,3S) configuration[5].
Validation Check: Monitor the cleavage cocktail via LC-UV at 205 nm. The complete disappearance of the iminium intermediate mass (m/z [M+H]+ - 2) and the appearance of the saturated morpholine mass confirms successful reduction and prevents the isolation of oxidized impurities.
Conclusion
The selection of a synthetic route for (2R,3S)-2-Methylmorpholine-3-carboxylic acid depends heavily on the project phase. For discovery and structure-activity relationship (SAR) studies, the polymer-supported route offers unparalleled speed and stereocontrol. However, as a project transitions into process development and clinical manufacturing, the classical solution-phase chiral pool approach remains the industry standard due to its scalability and lower raw material costs.
References
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. URL: [Link]
2,4,5,6-Substituted 3,6-dihydropyrimidine derivatives as hepatitis B virus (HBV) polymerase inhibitors. European Patent Office (EP 2 888 241 B1).
Casein kinase 1 delta modulators. World Intellectual Property Organization (WO2022058920A1).
Detailed experimental procedures for the synthesis of intermediate 58I-1 and analogues. Supporting Information / DOI. URL: [Link]
Unlocking Binding Affinity: A Comparative Guide to 2-Methylmorpholine-3-Carboxylic Acid-Based Inhibitors
In the landscape of modern medicinal chemistry, the design of constrained heterocyclic scaffolds is paramount for overcoming the pharmacokinetic and pharmacodynamic limitations of first-generation drugs. The 2-methylmorp...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the design of constrained heterocyclic scaffolds is paramount for overcoming the pharmacokinetic and pharmacodynamic limitations of first-generation drugs. The 2-methylmorpholine-3-carboxylic acid moiety has emerged as a privileged chiral building block, particularly in the development of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[1], protease inhibitors, and CDK2 degraders[2].
This guide provides an in-depth comparative analysis of 2-methylmorpholine-3-carboxylic acid-based inhibitors against other structural alternatives. By examining the causality behind stereochemical choices and providing self-validating experimental protocols, we aim to equip drug development professionals with the mechanistic insights needed to optimize target binding affinity and metabolic stability.
Mechanistic Causality: Why the Scaffold Matters
When optimizing early-stage clinical candidates like the HBV CAM GLS4 , researchers face a dual challenge: maximizing antiviral potency (binding affinity to the core protein dimer) while minimizing off-target cardiotoxicity, specifically the inhibition of the hERG potassium channel[3].
The Role of the Carboxylic Acid
Introducing a carboxylic acid group at the solvent-exposed region of the inhibitor fundamentally alters its binding thermodynamics. In the context of HBV CAMs, the carboxylic acid acts as a potent hydrogen bond acceptor and donor. X-ray crystallography reveals that this moiety forms a critical water-bridged hydrogen bond with the Ser121 residue at the dimer-dimer interface of the HBV core protein[4]. This interaction anchors the inhibitor, triggering an allosteric shift that disrupts normal capsid assembly.
The Impact of the 2-Methyl Substitution and Stereochemistry
While an unsubstituted morpholine-3-carboxylic acid improves hERG profiles compared to GLS4, it often introduces severe CYP3A4 enzyme induction liabilities. The addition of a 2-methyl group (forming 2-methylmorpholine-3-carboxylic acid) restricts the conformational flexibility of the morpholine ring.
Stereochemical Precision: The absolute configuration is non-negotiable. For instance, (S)-morpholine-3-carboxylic acid analogues demonstrate up to a 50-fold greater potency than their (R)-counterparts because the (S)-configuration optimally vectors the carboxylate toward Ser121 without steric clashing.
Regiochemistry: The 2-methyl substitution further locks the chair conformation of the morpholine ring, enhancing the entropic favorability of binding (reducing the penalty of conformational restriction upon target engagement)[4].
Mechanism of 2-Methylmorpholine-3-carboxylic acid binding at the HBV Cp dimer interface.
To objectively evaluate the performance of the 2-methylmorpholine-3-carboxylic acid scaffold, we must compare it against baseline clinical candidates (GLS4) and unsubstituted variants. The table below synthesizes experimental data from structural optimization studies of heteroaryldihydropyrimidine (HAP) analogues[4].
Table 1: Comparative Binding Affinity and Off-Target Profiling
Compound / Scaffold Variant
Stereochemistry
Anti-HBV EC₅₀ (μM)
hERG IC₅₀ (μM)
CYP3A4 Induction
GLS4 (Baseline)
(R)-isomer
0.0098
< 3.0 (High Risk)
Moderate
GLS4 (Enantiomer)
(S)-isomer
3.367
N/A
N/A
Morpholine-3-carboxylic acid (Cmpd 49)
(S)-morpholine
0.0057
> 10.0 (Safe)
Strong (Dose-dependent)
Morpholine-3-carboxylic acid (Cmpd 50)
(R)-morpholine
0.292
> 10.0 (Safe)
Strong
2-Methylmorpholine-3-carboxylic acid (Cmpd 35)
(2R, 3S)-isomer
0.012
> 10.0 (Safe)
Reduced
HEC72702 (Propionic acid derivative)
(R)-morpholine
0.015
> 30.0 (Safe)
None at 10 μM
Data Insights:
Chiral Dependency: The (S)-morpholine-3-carboxylic acid analogue (0.0057 μM) is nearly 50-fold more potent than the (R)-analogue (0.292 μM), mirroring the 400-fold difference seen between (R)-GLS4 and (S)-GLS4.
Safety Optimization: The introduction of the carboxylic acid universally rescues the hERG liability seen in GLS4 (shifting IC₅₀ from < 3.0 μM to > 10 μM) by reducing overall lipophilicity (cLogP).
Metabolic Tuning: The 2-methyl substitution (Compound 35) maintains nanomolar binding affinity (0.012 μM) while beginning to mitigate the severe CYP3A4 induction caused by the unsubstituted morpholine ring, a pathway that was ultimately perfected in the propionic acid derivative HEC72702.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must follow a self-validating workflow. The following protocols include internal controls to verify assay integrity before data is accepted.
This assay measures the functional binding affinity of the inhibitor by quantifying the suppression of HBV DNA replication.
Cell Culture & Seeding: Cultivate HepG2.2.15 cells (stably transfected with the HBV genome) in DMEM supplemented with 10% FBS and 380 μg/mL G418. Seed at
5×104
cells/well in a 96-well plate.
Compound Treatment: After 24 hours, treat cells with serial dilutions of the 2-methylmorpholine-3-carboxylic acid inhibitors (range: 0.001 μM to 10 μM).
Self-Validation Control: Include (R)-GLS4 as a positive control and DMSO (0.5% final) as a vehicle control.
Incubation: Incubate for 9 days, refreshing the media and compound every 3 days to ensure sustained exposure.
DNA Extraction & qPCR: Lyse the cells and extract intracellular core-associated HBV DNA. Quantify using real-time qPCR targeting the HBV core gene.
Data Analysis: Calculate the EC₅₀ using a four-parameter logistic non-linear regression model. Acceptance Criteria: The assay is valid only if the EC₅₀ of the (R)-GLS4 control falls within the historical range (0.008–0.012 μM).
Protocol B: hERG Patch-Clamp Safety Assay
Because early CAMs suffer from cardiotoxicity, validating the hERG profile is mandatory.
Cell Preparation: Use CHO cells stably expressing the human ether-a-go-go-related gene (hERG).
Electrophysiology Setup: Utilize a whole-cell patch-clamp technique. Set the holding potential to -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV to elicit the hERG tail current.
Perfusion: Perfuse the cells with the test compound at concentrations up to 30 μM.
Self-Validation Control: Perfuse Quinidine (1 μM) as a positive control.
Measurement: Record the peak tail current amplitude before and after compound application.
Validation: An IC₅₀ > 30 μM indicates a safe profile. The assay is validated if Quinidine produces >80% inhibition of the tail current.
Step-by-step validation workflow for evaluating binding efficacy and safety profiles of CAMs.
Conclusion
The transition from basic heteroaryldihydropyrimidine scaffolds to 2-methylmorpholine-3-carboxylic acid derivatives represents a masterclass in structure-based drug design. By leveraging stereospecific water-bridged hydrogen bonds and conformationally restricted rings, researchers can dramatically enhance target binding affinity while simultaneously engineering out dangerous off-target liabilities like hERG inhibition[4]. As demonstrated by the data, rigorous adherence to chiral purity and iterative metabolic profiling are essential for advancing these compounds from the bench to the clinic.
References
Ren, Q., Liu, X., Yan, G., Nie, B., et al. (2018). 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. ACS Publications. Available at:[Link]
MySkinRecipes. (2S,3R)-4-(tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid. Available at:[Link]
Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Google Patents. (2025). WO2025043225A2 - Degraders of cyclin-dependent kinase 2.
Cross-validation of NMR and mass spec data for 2-Methylmorpholine-3-carboxylic acid
Orthogonal Cross-Validation of 2-Methylmorpholine-3-carboxylic Acid: Premium Stereopure vs. Generic Mixtures Executive Summary As a Senior Application Scientist, I frequently observe that relying on a single analytical m...
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Cross-Validation of 2-Methylmorpholine-3-carboxylic Acid: Premium Stereopure vs. Generic Mixtures
Executive Summary
As a Senior Application Scientist, I frequently observe that relying on a single analytical modality to verify complex chiral structures leads to catastrophic downstream failures in asymmetric synthesis. In modern medicinal chemistry, particularly in the synthesis of covalent peptidomimetic inhibitors targeting viral proteases like SARS-CoV-2 3CLpro, the stereochemical integrity of chiral building blocks is a critical determinant of pharmacological efficacy [1].
2-Methylmorpholine-3-carboxylic acid (CAS 1268475-20-2) is a highly constrained cyclic amino acid derivative that dictates the spatial orientation of pharmacophores within an enzyme's active site [2]. This guide objectively compares the analytical profiles of a Premium Stereopure standard against a Generic Alternative, demonstrating why an orthogonal cross-validation workflow—integrating High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR)—is mandatory for absolute structural proof.
The Causality of Analytical Choices
A robust analytical protocol must be a self-validating system. Standalone techniques possess inherent blind spots that can compromise drug development:
Why LC-HRMS/MS is Insufficient Alone: Mass spectrometry provides exceptional sensitivity and exact mass capabilities, confirming the empirical formula (C₆H₁₁NO₃) and identifying isobaric impurities [2]. However, MS is largely blind to diastereomers; the (2S,3R) and (2R,3R) isomers produce identical precursor ions ([M+H]⁺ at m/z 146.0812) and indistinguishable collision-induced fragmentation patterns.
Why 1D NMR Requires 2D NOESY Support: While 1D ¹H NMR confirms the presence of the morpholine ring protons, overlapping multiplets can obscure subtle stereochemical differences [3]. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to measure the spatial proximity (< 5 Å) of protons. The presence or absence of a cross-peak between the C2-methyl group and the C3-proton definitively assigns the relative stereochemistry (syn vs. anti), closing the validation loop.
Comparison Guide: Premium Stereopure vs. Generic Alternative
The following table compares the analytical performance of a Premium Stereopure (2S,3R)-2-Methylmorpholine-3-carboxylic acid standard against a Generic Mixed-Isomer alternative.
Analytical Parameter
Premium Stereopure Standard
Generic Alternative
Impact on Drug Development
LC-HRMS Purity
> 99.5% (Single sharp peak)
> 95.0% (Multiple peaks/shoulders)
High purity prevents off-target toxicity and side reactions.
Exact Mass [M+H]⁺
146.0812 Da
146.0812 Da
Confirms the empirical chemical formula (C₆H₁₁NO₃).
¹H NMR Resonance
Sharp, well-defined multiplets
Broad or overlapping signals
Indicates isomeric homogeneity and lack of polymeric impurities.
2D NOESY Profile
Specific anti-correlation
Mixed syn/anti cross-peaks
Critical for specific target binding in enzymatic active sites.
Experimental Methodologies
To ensure reproducibility, the following self-validating protocols must be executed sequentially.
Protocol A: LC-HRMS/MS Profiling
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5–95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
Ionization & Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in full-scan mode (m/z 50–500).
Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 146.08) and apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV to generate a comprehensive fragment library.
Protocol B: 1D and 2D NMR Spectroscopy
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) [3]. D₂O ensures complete solubilization of the polar carboxylic acid and provides a stable lock signal.
¹H NMR Acquisition: Acquire 1D proton spectra at 600 MHz using a 30° pulse angle, 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
2D NOESY Acquisition: Set the mixing time to 300 ms (optimized for small molecules to prevent spin diffusion). Acquire 256 increments in the indirect dimension with 16 scans per increment.
Data Processing: Apply zero-filling and a squared sine-bell apodization function prior to Fourier transformation. Phase and baseline correct the spectra manually to resolve the critical C2/C3 cross-peaks.
Quantitative Data & Structural Proof
The integration of MS and NMR data provides irrefutable proof of the compound's identity and stereopurity.
Table 2: LC-HRMS/MS Fragmentation Data (Precursor m/z 146.08)
Fragment Ion (m/z)
Neutral Loss
Mechanistic Assignment
128.07
-18 Da (H₂O)
Dehydration from the carboxylic acid moiety.
100.07
-46 Da (H₂O + CO)
Complete loss of the carboxylic acid group.
| 82.06 | -64 Da | Cleavage and fragmentation of the morpholine ring. |
Table 3: ¹H NMR (600 MHz, D₂O) and NOESY Correlations
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Key NOESY Correlations (< 5 Å)
C2-CH₃
1.25
Doublet (3H)
Weak/No correlation to C3-H (confirms anti configuration).
C3-H
3.37
Doublet (1H)
Correlates strongly with C5-H (axial).
C5-H, C6-H
3.20 - 4.01
Multiplets (4H)
Internal morpholine ring correlations.
| C2-H | 3.80 | Multiplet (1H) | Correlates with both C2-CH₃ and C3-H. |
Visualizing the Validation Workflow
The logical relationship between the orthogonal techniques forms a closed-loop validation system, ensuring that neither mass fidelity nor spatial arrangement is left to assumption.
Fig 1: Orthogonal validation workflow integrating LC-HRMS and 2D NMR for stereochemical proof.
References
Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety
Source: PMC (National Institutes of Health)
URL:[Link]
A Comparative Guide to the Thermodynamic Stability of 2-Methylmorpholine-3-carboxylic Acid and Standard Amino Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Thermodynamic Stability in Drug Design In the landscape of modern drug discovery and development, the intrinsic thermodynami...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Thermodynamic Stability in Drug Design
In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of molecular entities is a cornerstone of successful therapeutic design. Molecules that are thermodynamically stable are less prone to degradation, exhibit longer shelf-lives, and often display more predictable pharmacokinetic and pharmacodynamic profiles. While the 20 proteinogenic amino acids form the fundamental alphabet of biology, the quest for novel therapeutics has led to the exploration of a vast chemical space of unnatural amino acids and their derivatives. Among these, substituted morpholines have garnered significant attention due to their prevalence in a number of FDA-approved drugs and their favorable pharmacokinetic properties.[1]
This guide provides an in-depth technical comparison of the thermodynamic stability of a representative substituted morpholine, 2-Methylmorpholine-3-carboxylic acid, with that of standard amino acids. Acknowledging the current absence of direct experimental thermodynamic data for 2-Methylmorpholine-3-carboxylic acid in the public domain, this guide will present a robust computational framework for its prediction, alongside established experimental methodologies for validation. This dual approach provides a comprehensive pathway for researchers to assess the thermodynamic landscape of novel amino acid derivatives.
I. The Subjects of Our Comparison: Molecular Structures
To establish a clear basis for comparison, we will focus on 2-Methylmorpholine-3-carboxylic acid and two representative standard amino acids: Alanine, a simple acyclic amino acid, and Proline, a cyclic amino acid that offers a structural parallel to our molecule of interest.
Figure 1: Molecular structures of the compounds under comparison.
II. Computational Prediction of Thermodynamic Stability
In the absence of experimental data, in silico methods provide a powerful and predictive tool for estimating the thermodynamic properties of novel molecules. We will outline a high-level computational protocol for determining the Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔfH°) of 2-Methylmorpholine-3-carboxylic acid.
A. Theoretical Framework: Density Functional Theory (DFT) and High-Accuracy Composite Methods
Our proposed computational strategy leverages the strengths of both Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, and a high-accuracy composite method like G3(MP2) for precise energy calculations.[2]
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for geometry optimization to find the lowest energy conformation of a molecule.
G3(MP2) Theory: Gaussian-3 (G3) theory and its variants, such as G3(MP2), are composite quantum chemistry methods that aim to achieve high accuracy in calculating thermochemical data like enthalpies of formation.[3] They do this by combining calculations at different levels of theory and basis sets to approximate a high-level calculation with a reduced computational cost.
B. Computational Workflow
The following workflow outlines the necessary steps to compute the thermodynamic properties of 2-Methylmorpholine-3-carboxylic acid.
Figure 2: Computational workflow for predicting thermodynamic properties.
Step-by-Step Protocol:
Initial Structure Generation: Generate a 3D structure of 2-Methylmorpholine-3-carboxylic acid using molecular modeling software.
Conformational Analysis: The morpholine ring predominantly adopts a chair conformation.[4] A thorough conformational search should be performed to identify the global minimum energy structure, considering the axial and equatorial positions of the methyl and carboxylic acid groups.
DFT Geometry Optimization: Perform a full geometry optimization of the lowest energy conformers using a DFT method, for instance, B3LYP with the 6-31G(d) basis set.
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
High-Accuracy Energy Calculation: Using the optimized geometry, perform a single-point energy calculation using the G3(MP2) composite method.
Calculation of Thermodynamic Properties: The enthalpy of formation can be calculated using the atomization method, which involves calculating the energy of the molecule and subtracting the energies of its constituent atoms in their standard states. The Gibbs free energy of formation can then be derived using the calculated enthalpy and the thermal corrections from the frequency calculation.
III. Experimental Determination of Thermodynamic Stability
Experimental techniques are indispensable for validating computational predictions and providing a direct measure of thermodynamic stability. Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are two powerful methods in this regard.
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is widely used to determine the thermal stability of molecules, including their melting point (Tm) and the enthalpy of fusion (ΔHfus).
Figure 4: Simplified schematic of an Isothermal Titration Calorimeter.
Experimental Protocol for ITC (for Enthalpy of Solution):
Sample Preparation: Prepare a concentrated solution of the amino acid in a well-defined buffer. The same buffer should be used for the reference cell and for dissolving the sample.
Instrument Setup: Fill the sample cell with the buffer and the injection syringe with the amino acid solution.
Titration: Perform a series of small, sequential injections of the amino acid solution into the buffer-filled sample cell while maintaining a constant temperature.
Data Analysis: The heat change associated with each injection is measured. The integrated heat per mole of injectant gives the enthalpy of solution (ΔHsoln).
IV. Comparative Analysis: 2-Methylmorpholine-3-carboxylic Acid vs. Standard Amino Acids
This section presents a comparison based on existing literature data for standard amino acids and the anticipated results for 2-Methylmorpholine-3-carboxylic acid from the computational workflow.
A. Enthalpy of Formation (ΔfH°)
The enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.
Note: The predicted value for 2-Methylmorpholine-3-carboxylic acid would be populated upon completion of the computational workflow described in Section II.
Expected Insights:
The presence of the morpholine ring in 2-Methylmorpholine-3-carboxylic acid, a saturated heterocycle, is expected to influence its enthalpy of formation compared to its acyclic analogue, Alanine.
Comparison with Proline, a cyclic amino acid, will be particularly insightful. The replacement of a methylene group in the pyrrolidine ring of Proline with an oxygen atom in the morpholine ring will likely lead to differences in ring strain and electronic effects, impacting the overall stability.
B. Gibbs Free Energy of Formation (ΔG°f)
The Gibbs free energy of formation is the ultimate arbiter of thermodynamic stability under standard conditions, as it accounts for both enthalpy and entropy.
Note: The predicted value for 2-Methylmorpholine-3-carboxylic acid would be populated upon completion of the computational workflow described in Section II, with additional consideration for solvation effects.
Expected Insights:
The conformational rigidity of the morpholine ring in 2-Methylmorpholine-3-carboxylic acid may lead to a less favorable entropic contribution to the Gibbs free energy compared to more flexible acyclic amino acids.
Solvation effects will play a crucial role in the aqueous phase stability. [11]The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to favorable interactions with water molecules and contributing to a more negative Gibbs free energy of formation in aqueous solution.
V. Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the thermodynamic stability of the novel amino acid derivative, 2-Methylmorpholine-3-carboxylic acid, with standard amino acids. While a definitive experimental comparison awaits future studies, the outlined computational protocol offers a robust and predictive pathway to estimate its key thermodynamic parameters.
The interplay of the cyclic structure, the presence of the heteroatom (oxygen), and the methyl substitution are all expected to contribute to a unique thermodynamic profile for 2-Methylmorpholine-3-carboxylic acid. The experimental validation of these computational predictions using techniques like DSC and ITC will be a critical next step.
For drug development professionals, a thorough understanding of the thermodynamic stability of such novel building blocks is not merely an academic exercise. It is a crucial component of a rational design strategy, enabling the selection of candidates with enhanced stability, improved developability, and ultimately, a higher probability of clinical success. The methodologies presented herein provide a clear and actionable path toward achieving this goal.
VI. References
Role of backbone solvation in determining thermodynamic β propensities of the amino acids. PMC. Available at: [Link]
G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi- and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. The Journal of Physical Chemistry A. Available at: [Link]
Solvation thermodynamics of four amino acids in electrolytic solutions of sodium and potassium iodide salts at 298.15 K. Canadian Science Publishing. Available at: [Link]
Calculating Reliable Gibbs Free Energies for Formation of Gas-Phase Clusters that Are Critical for Atmospheric Chemistry. NSF PAR. Available at: [Link]
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC. Available at: [Link]
Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Available at: [Link]
G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of-[12]Radialene and Related Compounds. The Journal of Physical Chemistry A. Available at: [Link]
Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. The Journal of Chemical Physics. Available at: [Link]
Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]
Prediction of thermodynamic properties of organic mixtures: Combining molecular simulations with classical thermodynamics. ResearchGate. Available at: [Link]
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. MDPI. Available at: [Link]
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Available at: [Link]
Effects of thermodynamics on the solvation of amino acids in the pure and binary mixtures of solutions: A review. SciSpace. Available at: [Link]
Solvation thermodynamics of amino acids Assessment of the electrostatic contribution and force-field dependence. Sci-Hub. Available at: [Link]
Solvation thermodynamics of amino acid side chains on a short peptide backbone. The Journal of Chemical Physics. Available at: [Link]
A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. SCIRP. Available at: [Link]
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing. Available at: [Link]
Determination of the standard enthalpy of formation of iodine compounds through the G2 and G3(MP2)//B3-SBK theories. PubMed. Available at: [Link]
Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Available at: [Link]
The calculation of thermodynamic properties of molecules. Chemical Society Reviews. Available at: [Link]
Formation Energy Revealing the Thermodynamical Stability of Product. Materials Square. Available at: [Link]
How can I justify that in DFT entalphy is Gibbs free energy?. Stack Exchange. Available at: [Link]
Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. RSC Publishing. Available at: [Link]
DFT And Thermodynamics. Refubium. Available at: [Link]
Differential scanning calorimetry (DSC). Alan Cooper. Available at: [Link]
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
How does calculate the Gibbs free energy from DFT using VASP ?. ResearchGate. Available at: [Link]
Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Malvern Panalytical. Available at: [Link]
Isothermal Titration Calorimetry (ITC). Protocols.io. Available at: [Link]
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link]
Thermodynamic propensities of amino acids in the native state ensemble: Implications for fold recognition. PMC. Available at: [Link]
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]
Chemical Properties of Proline (CAS 147-85-3). Cheméo. Available at: [Link]
Denaturing of Proteins by Thermal and Mechanical Force. MIT OpenCourseWare. Available at: [Link]
Thermodynamics and transport properties of L-Proline in water and binary aqueous mixtures of acetonitrile at 303.15 K.. ResearchGate. Available at: [Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
Aqueous solutions containing amino acids and peptides. Part 5.—Gibbs free energy of interaction of glycine with some alkali metal chlorides at 298.15 K. RSC Publishing. Available at: [Link]
What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. Available at: [Link]
Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. PubMed. Available at: [Link]
Classification of Amino Acids by Multivariate Data Analysis, Based on Thermodynamic and Structural Characteristics. SciSpace. Available at: [Link]
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
Insights into the Thermodynamics and Kinetics of Amino-Acid Radicals in Proteins. PMC. Available at: [Link]
Supramolecular fluorescence sensing of l-proline and l-pipecolic acid. RSC Publishing. Available at: [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]
A Comprehensive Comparison Guide: Chiral Resolution Methods for 2-Methylmorpholine-3-carboxylic Acid
Introduction: The Stereochemical Imperative In modern drug discovery, the spatial orientation of a molecule is just as critical as its chemical composition. (2R,3S)-2-Methylmorpholine-3-carboxylic acid is a highly valuab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Stereochemical Imperative
In modern drug discovery, the spatial orientation of a molecule is just as critical as its chemical composition. (2R,3S)-2-Methylmorpholine-3-carboxylic acid is a highly valuable chiral building block, serving as a core intermediate in the synthesis of potent therapeutics, including Hepatitis B Virus (HBV) capsid inhibitors (such as HEC72702) and Casein kinase 1 delta (CSNK1D) modulators .
The (2R,3S) configuration is biologically imperative; the specific spatial arrangement of the methyl group and the carboxylic acid on the morpholine ring dictates the molecule's ability to fit into targeted enzymatic binding pockets without steric clashes, maximizing hydrogen-bonding interactions. Because standard synthetic routes often yield a racemic or diastereomeric mixture, isolating the pure (2R,3S)-enantiomer is a critical bottleneck.
This guide objectively compares the three leading methodologies for the chiral resolution of 2-Methylmorpholine-3-carboxylic acid: Classical Diastereomeric Salt Resolution , Enzymatic Kinetic Resolution , and Preparative Chiral Chromatography (SFC) .
Mechanistic Overview of Resolution Strategies
To choose the optimal resolution method, researchers must weigh scalability, cost, and enantiomeric excess (ee%).
Method A: Classical Diastereomeric Salt Resolution
This method relies on the thermodynamic differences between diastereomers. By reacting the racemic morpholine acid with an enantiopure chiral resolving agent—such as (+)-Di-p-toluoyl-D-tartaric acid or (1S)-(+)-10-camphorsulfonic acid —diastereomeric salts are formed. Because these salts have different solubility products (
Ksp
), the desired (2R,3S)-salt can be selectively crystallized from a carefully chosen solvent matrix (typically ethanol/water).
Method B: Enzymatic Kinetic Resolution
Enzymatic resolution exploits the exquisite chiral recognition of biocatalysts. By converting the racemic acid into an ester (e.g., ethyl ester) and subjecting it to a lipase (such as Candida antarctica lipase B), the enzyme's active site selectively hydrolyzes only one enantiomer back to the free acid. The unreacted ester and the newly formed acid are then easily separated via standard acid-base extraction.
SFC utilizes supercritical carbon dioxide (
CO2
) paired with an alcohol modifier (like methanol) to pass the racemate over a Chiral Stationary Phase (CSP) . The enantiomers interact differently with the chiral selectors (e.g., amylose or cellulose derivatives) on the column, resulting in different retention times.
Workflow of chiral resolution methods for 2-Methylmorpholine-3-carboxylic acid.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the three resolution methods based on standard industrial and bench-scale metrics.
Metric
Classical Salt Resolution
Enzymatic Resolution
Preparative Chiral SFC
Typical Yield (Theoretical Max 50%)
35% - 42%
40% - 45%
45% - 48%
Enantiomeric Excess (ee%)
> 98% (after recrystallization)
> 99%
> 99.5%
Scalability
Excellent (Multi-kilogram)
Good (Kilogram)
Moderate (Grams to low-kg)
Cost per Gram (Reagents)
Low
Medium (Enzyme cost)
High (Capital equipment/Solvents)
Cycle Time
24 - 48 hours
48 - 72 hours
4 - 8 hours (continuous)
Environmental Impact
Moderate (Solvent usage)
Low (Aqueous/mild conditions)
Low (Green
CO2
solvent)
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies are designed to be self-validating; specific visual or thermodynamic cues indicate the success of each step.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
Causality Note: We utilize (+)-Di-p-toluoyl-D-tartaric acid because its rigid, bulky aromatic groups create highly distinct crystal packing arrangements when paired with the (2R,3S) vs. the (2S,3R) morpholine enantiomer, maximizing the
Ksp
differential .
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g (68.9 mmol) of racemic 2-Methylmorpholine-3-carboxylic acid and 26.6 g (68.9 mmol) of (+)-Di-p-toluoyl-D-tartaric acid in 150 mL of an Ethanol/Water mixture (9:1 v/v).
Thermodynamic Equilibration: Heat the suspension to 75°C under constant stirring until a clear, homogenous solution is achieved. Validation: Complete clarity indicates that all kinetic aggregates have dissolved, resetting the system for thermodynamic control.
Controlled Nucleation: Cool the solution at a strict rate of 5°C per hour down to 20°C. Causality: Rapid cooling causes kinetic trapping of the wrong isomer (crashing out). Slow cooling ensures that only the most thermodynamically stable salt—the (2R,3S) complex—nucleates.
Isolation: Filter the resulting white crystalline precipitate and wash with 20 mL of ice-cold ethanol.
Free Acid Regeneration: Suspend the salt in 50 mL of water, adjust the pH to 2.0 using 1M HCl, and extract the chiral resolving agent with ethyl acetate (3 x 50 mL). The aqueous layer contains the pure (2R,3S)-2-Methylmorpholine-3-carboxylic acid.
Validation: Lyophilize the aqueous layer and analyze via Chiral HPLC. Target ee% should be
≥
98%.
Mechanistic pathway of classical diastereomeric salt resolution.
Protocol 2: Enzymatic Kinetic Resolution
Causality Note: Lipases possess a chiral funnel leading to their catalytic serine-histidine-aspartate triad. By converting the highly polar carboxylic acid into a less polar ethyl ester, the molecule can partition effectively into the enzyme's hydrophobic active site.
Step-by-Step Methodology:
Esterification: React racemic 2-Methylmorpholine-3-carboxylic acid with ethanol and a catalytic amount of sulfuric acid at reflux for 12 hours to yield the racemic ethyl ester. Neutralize and extract.
Enzymatic Hydrolysis: Dissolve 5.0 g of the racemic ester in 50 mL of a phosphate buffer (pH 7.2) / tert-butanol mixture (8:2 v/v). Causality: The co-solvent (tert-butanol) increases ester solubility without denaturing the enzyme.
Biocatalysis: Add 500 mg of immobilized Candida antarctica lipase B (Novozym 435). Incubate at 37°C with orbital shaking (200 rpm) for 48 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. The reaction must be strictly halted at ~50% conversion to prevent the enzyme from slowly hydrolyzing the off-target enantiomer, which would degrade the ee%.
Separation: Filter off the immobilized enzyme (which can be washed and reused). Adjust the filtrate to pH 8.0. Extract the unreacted (2S,3R)-ester with dichloromethane.
Product Isolation: Adjust the remaining aqueous layer to pH 2.0 and extract with ethyl acetate to isolate the newly hydrolyzed, enantiopure (2R,3S)-2-Methylmorpholine-3-carboxylic acid.
Conclusion & Expert Recommendation
The selection of a chiral resolution method for 2-Methylmorpholine-3-carboxylic acid depends heavily on the project phase:
For early-stage discovery and medicinal chemistry (milligram to gram scale):Preparative Chiral SFC is the undisputed champion. It provides immediate access to >99.5% ee material in a matter of hours, accelerating hit-to-lead timelines.
For process development and commercial manufacturing (kilogram to metric ton scale):Classical Diastereomeric Salt Resolution remains the industry standard. Despite the longer cycle times, the low cost of tartaric acid derivatives and the robust scalability of crystallization tanks make it highly economically viable.
By understanding the thermodynamic and kinetic causalities behind these protocols, researchers can reliably secure the critical (2R,3S) configuration necessary for advanced therapeutic targets.
Comparative
A Researcher's Guide to In Vitro and In Vivo Validation of 2-Methylmorpholine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from conceptualization to clinical application is both arduous and exciting. Among the myriad of heterocyclic scaffolds, 2-Methylmorpholin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey of a novel chemical entity from conceptualization to clinical application is both arduous and exciting. Among the myriad of heterocyclic scaffolds, 2-Methylmorpholine-3-carboxylic acid and its derivatives represent a promising class of compounds with diverse therapeutic potential.[1][2] Their unique structural features, combining the versatile morpholine ring with a carboxylic acid moiety, make them attractive candidates for targeting a range of biological processes.[3][4] This guide provides a comprehensive comparison of the essential in vitro and in vivo validation methodologies for these derivatives, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. While specific data on 2-Methylmorpholine-3-carboxylic acid derivatives is emerging, we will draw upon established principles and data from closely related morpholine-containing compounds to illustrate the validation process.
The Rationale: From Benchtop to Biological System
The validation of any potential therapeutic agent follows a logical and stepwise progression. In vitro studies, conducted in a controlled laboratory environment outside of a living organism, provide the initial proof-of-concept. They are essential for high-throughput screening, mechanism of action studies, and establishing baseline efficacy and toxicity. However, the complexity of a living organism, with its intricate network of metabolic pathways and physiological barriers, cannot be fully replicated in a petri dish. This necessitates the transition to in vivo validation, which involves testing within a whole, living organism, to assess the compound's overall effects, including its pharmacokinetics and safety profile in a more biologically relevant context.[5]
Visualizing the Validation Workflow
The journey from a synthesized compound to a potential drug candidate can be visualized as a structured workflow, beginning with foundational in vitro assays and progressing to more complex in vivo models.
Caption: A generalized workflow for the validation of novel therapeutic compounds.
Part 1: In Vitro Validation - The Foundational Proof-of-Concept
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to evaluate the biological activity of newly synthesized 2-Methylmorpholine-3-carboxylic acid derivatives.
Antimicrobial Activity Assessment
The morpholine nucleus is a well-established pharmacophore in a variety of antimicrobial agents.[6][7] Therefore, assessing the antimicrobial potential of novel derivatives is a logical starting point.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Comparative MIC Values of Morpholine Derivatives
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
C. albicans MIC (µg/mL)
Derivative A
16
32
>64
8
Derivative B
8
16
32
4
Ampicillin
0.5
8
NA
NA
Fluconazole
NA
NA
NA
2
Note: Data is hypothetical and for illustrative purposes.
Anticancer Activity Evaluation
Many morpholine-containing compounds have demonstrated potent anticancer activities.[8][9][10][11] The initial assessment of anticancer potential is typically performed using cytotoxicity assays on various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key metric.[12]
Data Presentation: Comparative IC50 Values against Cancer Cell Lines
Compound
MCF-7 (Breast Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
HT-29 (Colon Cancer) IC50 (µM)
NIH3T3 (Normal Fibroblast) IC50 (µM)
Derivative C
5.2
10.8
7.5
>100
Derivative D
1.8
3.5
2.1
85.3
Doxorubicin
0.1
0.2
0.15
1.2
Note: Data is hypothetical and for illustrative purposes. Including a normal cell line like NIH3T3 helps assess selectivity.[8]
Enzyme Inhibition Assays
If the 2-Methylmorpholine-3-carboxylic acid derivatives are designed to target a specific enzyme, a direct enzyme inhibition assay is crucial. For instance, some morpholine derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase or VEGFR-2.[8][13]
Reaction Mixture Preparation: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding the substrate) and incubate at the optimal temperature for a defined period.
Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
IC50 Calculation: Determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Part 2: In Vivo Validation - Assessing Performance in a Living System
Promising candidates identified through in vitro screening must then be evaluated in living organisms to understand their behavior in a complex physiological environment.[12]
Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a 2-Methylmorpholine-3-carboxylic acid derivative is critical for determining its dosing regimen and predicting its efficacy and potential toxicity. The morpholine ring is known to often improve the pharmacokinetic properties of compounds.[1][3][9]
Experimental Protocol: Murine Pharmacokinetic Study
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).
Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).
Blood Sampling: Collect blood samples at predetermined time points post-administration.
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Studies in Disease Models
The ultimate test of a therapeutic compound is its ability to produce the desired effect in a relevant disease model.
Experimental Protocol: Xenograft Model for Anticancer Efficacy
This is a common in vivo model where human cancer cells are implanted into immunocompromised mice.[12]
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth: Allow the tumors to grow to a palpable size.
Treatment: Randomize the mice into control and treatment groups and administer the test compound according to the determined PK profile.
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
Efficacy Assessment: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth inhibition between the treated and control groups.
Data Presentation: Tumor Growth Inhibition in a Xenograft Model
Treatment Group
Average Tumor Volume (Day 21) (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
1250 ± 150
-
Derivative D (10 mg/kg)
625 ± 80
50
Doxorubicin (2 mg/kg)
375 ± 50
70
Note: Data is hypothetical and for illustrative purposes.
Toxicology and Safety Assessment
Concurrent with efficacy studies, it is essential to evaluate the safety profile of the lead candidates.
Experimental Protocol: Acute Toxicity Study
Animal Model: Use healthy rodents (mice or rats).
Dose Escalation: Administer escalating doses of the compound to different groups of animals.
Observation: Closely monitor the animals for signs of toxicity, morbidity, and mortality over a defined period (e.g., 14 days).
LD50 Determination: Determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any signs of tissue damage.
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is establishing a correlation between in vitro findings and in vivo outcomes. A compound with potent in vitro activity may fail in vivo due to poor pharmacokinetics or unexpected toxicity. Conversely, a compound with moderate in vitro activity might show excellent in vivo efficacy due to favorable metabolic properties. Therefore, a comprehensive understanding of both aspects is crucial for making informed decisions about which candidates to advance in the drug development pipeline.
Visualizing the Interplay of Factors in Drug Efficacy
The successful transition from in vitro to in vivo efficacy is dependent on a multitude of interconnected factors.
As drug development professionals and synthetic chemists, handling amphoteric cyclic amines like 2-Methylmorpholine-3-carboxylic acid (CAS 1268475-20-2) requires precision not only during synthesis but also in end-of-lif...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and synthetic chemists, handling amphoteric cyclic amines like 2-Methylmorpholine-3-carboxylic acid (CAS 1268475-20-2) requires precision not only during synthesis but also in end-of-life logistics. Standard "pour-and-drain" or generic solid waste procedures are insufficient. This guide provides an authoritative, self-validating operational blueprint for the safe handling, neutralization, and disposal of this compound, ensuring compliance and environmental safety.
Mechanistic Causality: The Chemistry of the Waste
To design an effective disposal strategy, we must first understand the structural behavior of the molecule. 2-Methylmorpholine-3-carboxylic acid features both a basic secondary amine (within the morpholine ring) and an acidic carboxylic acid moiety.
Zwitterionic Behavior: In aqueous environments, the compound exists primarily as a zwitterion. This amphoteric nature means its solubility and reactivity fluctuate wildly depending on the pH of the waste stream. It can act as an acid in the presence of strong bases, or as a base in the presence of strong acids, potentially leading to unexpected exothermic reactions if bulked improperly.
Aquatic Toxicity & Persistence: The morpholine ring is highly mobile in aqueous environments and resists standard municipal biological wastewater treatment. Morpholine derivatives pose acute toxicity risks to aquatic life, mandating strict adherence to P501 disposal protocols (disposal to an approved waste plant) .
Nitrosamine Formation Risk: If the secondary amine of the morpholine ring is exposed to nitrites in unsegregated, acidic waste streams, it can undergo nitrosation to form
N
-nitrosamines, which are highly potent carcinogens. Segregation from oxidizing agents and nitrites is an absolute operational requirement.
Quantitative Waste Stream Categorization
Proper segregation dictates the logistical flow of the waste. Below is the quantitative and categorical data required to manage the three primary waste streams generated during laboratory use.
Waste Stream Matrix
Primary Chemical Hazard
Optimal Storage Receptacle
EPA Waste Code Applicability
Max Accumulation Time
Solid Reagent / PPE
Irritant, Zwitterionic dust
Double-bagged PE in HDPE Drum
Non-RCRA (Handle as Chemical Waste)
90 Days
Aqueous Solutions
Aquatic toxicity, pH extremes
HDPE Carboy (Vented Cap)
D002 (Only if pH < 2.0 or > 12.5)
90 Days
Organic Mother Liquor
Flammability, Cross-reactivity
Flammable Solvent Carboy
D001 (Flammable Ignitable)
90 Days
Self-Validating Disposal Methodologies
Do not simply discard materials; follow these step-by-step, self-validating protocols to ensure chemical stability prior to vendor pickup.
Applicable for expired bulk powders, contaminated spatulas, and weighing papers.
Containment: Inside a certified chemical fume hood, carefully sweep all unreacted solid 2-methylmorpholine-3-carboxylic acid into a primary polyethylene (PE) bag.
Neutral Packaging: Seal the primary bag and place it into a secondary PE bag (double-bagging prevents fugitive dust escape).
Drumming: Place the double-bagged waste into a High-Density Polyethylene (HDPE) drum. HDPE is required because it provides an inert barrier against the compound's amphoteric functional groups, unlike metal drums which may corrode if exposed to damp, acidic conditions.
Self-Validation Checkpoint: Weigh the sealed secondary container and cross-reference it with your laboratory's inventory depletion log. A mass balance match validates that no fugitive dust remains unaccounted for in the fume hood.
Protocol B: Aqueous Matrix Neutralization
Applicable for HPLC aqueous mobile phases, extraction washes, and buffer solutions.
Isolation: Collect the aqueous waste in a dedicated borosilicate glass beaker. Ensure no nitrites or strong oxidizing agents are present in the mixture.
Isoelectric Titration: Slowly titrate the solution using 1M NaOH or 1M HCl to achieve a target pH of 6.5–7.5. Adjusting the solution near its isoelectric point minimizes the compound's ionic mobility and prevents exothermic acid-base reactions during storage.
Transfer: Funnel the neutralized solution into an aqueous hazardous waste HDPE carboy.
Self-Validation Checkpoint: Dip a universal pH indicator strip into the homogenized waste. The protocol is validated for packaging only when the strip reads a stable pH of 6.5–7.5 for two consecutive readings spaced 5 minutes apart.
Protocol C: Organic Solvent Segregation
Applicable for reaction matrices containing DCM, Methanol, DMF, or DMSO.
Compatibility Verification: Ensure the organic waste stream does not contain halogenated solvents unless the 2-methylmorpholine-3-carboxylic acid was specifically synthesized in them. Mixing non-halogenated morpholine waste with halogenated streams drastically increases incineration costs and environmental burden.
Dilution: If the concentration of the morpholine derivative exceeds 0.5 M, dilute the waste with a compatible solvent (e.g., ethanol) by 20% volume to prevent precipitation of the zwitterion inside the carboy.
Storage: Transfer to a grounded, flammable solvent carboy.
Self-Validation Checkpoint: Perform a visual inspection of the carboy after 15 minutes. The absence of phase separation, precipitation, or exothermic heat generation (verified via an IR thermometer) validates chemical compatibility.
Logistical Workflow Diagram
Workflow for the categorization and disposal of 2-Methylmorpholine-3-carboxylic acid waste streams.
Final Destruction: EPA-Compliant Incineration
Under no circumstances should 2-methylmorpholine-3-carboxylic acid be disposed of in municipal landfills or standard drain systems. The ultimate and only scientifically sound method of destruction is High-Temperature Incineration .
Because the molecule contains a heterocyclic nitrogen atom, its combustion will inevitably generate nitrogen oxides (
NOx
). Your selected waste disposal vendor must utilize an EPA-approved rotary kiln incinerator operating at temperatures exceeding 1000°C with a minimum 2-second residence time . Furthermore, the facility must be equipped with alkaline wet scrubbers or selective catalytic reduction (SCR) systems to neutralize
NOx
emissions before they reach the atmosphere, ensuring complete, environmentally responsible molecular destruction.
References
Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (1978/2011). Hazardous Waste: Guidelines and Regulations. Retrieved from[Link]
Handling
Personal protective equipment for handling 2-Methylmorpholine-3-carboxylic acid
As a Senior Application Scientist, I understand that true laboratory safety extends far beyond merely reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle and the implemen...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that true laboratory safety extends far beyond merely reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle and the implementation of self-validating operational systems.
2-Methylmorpholine-3-carboxylic acid (CAS: 1268475-20-2) is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics and kinase inhibitors[1]. However, handling this compound requires a rigorous understanding of its physicochemical behavior to ensure the safety of researchers and the integrity of the drug development process.
Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal logistics for this compound.
Mechanistic Hazard Profile: The "Why" Behind the Risk
To select the correct PPE, we must first understand the chemical entity. 2-Methylmorpholine-3-carboxylic acid contains both a secondary/tertiary amine in the morpholine ring and a carboxylic acid moiety, meaning it typically exists as a zwitterionic crystalline solid or a hydrochloride salt[2].
Dermal and Ocular Toxicity (H315, H319): The morpholine nitrogen acts as a moderate base, while the carboxylic group acts as an organic acid. When aerosolized dust contacts the moisture of the eyes or sweat on the skin, it rapidly dissolves. This causes localized pH shifts and severe osmotic stress, leading to acute tissue irritation and potential cellular necrosis if left untreated[3].
Respiratory Sensitization (H335): Inhalation of fine crystalline dust bypasses the upper respiratory cilia, depositing directly into the lower bronchioles. The compound's hygroscopic nature causes it to absorb mucosal water, triggering acute coughing, wheezing, and potential bronchitis-like symptoms[4].
Quantitative PPE Specifications
The following table outlines the mandatory PPE required for handling this compound, grounded in quantitative regulatory standards.
PPE Category
Regulatory Standard
Material & Specification
Performance Metric
Mechanistic Justification
Hand Protection
EN 374 / ASTM F739
Nitrile (Minimum 0.11 mm thickness)
> 480 min breakthrough time
Nitrile provides superior chemical resistance against organic amines and prevents dermal absorption of zwitterionic solids[3].
Eye Protection
EN 166 / ANSI Z87.1
Polycarbonate Safety Goggles (Indirect Vented)
100% particulate block
Indirect venting prevents aerosolized crystalline dust from dissolving in ocular fluid, avoiding severe osmotic irritation.
Respiratory
NIOSH / OSHA
N95 or P100 Particulate Respirator
APF = 50 (Half-mask)
Required if fume hood ventilation fails. Filters out fine particulates (PEL: 20 ppm for morpholine base equivalents) to prevent bronchial distress[5][6].
Body Protection
EN 13034
Flame-Resistant (FR) Lab Coat
N/A
Prevents electrostatic accumulation of dust on personal clothing, mitigating secondary exposure risks[4].
Operational Workflow Visualization
Operational workflow for handling 2-Methylmorpholine-3-carboxylic acid.
Self-Validating Standard Operating Procedure (SOP): Chemical Transfer
Every operational step must have a built-in validation check to ensure the system is functioning correctly before proceeding.
Step 1: Engineering Control Verification
Action: Activate the Local Exhaust Ventilation (LEV) or fume hood. Set the sash to the operational maximum (typically 18 inches).
Causality: Morpholine derivatives cause acute respiratory irritation if inhaled[2]. A physical barrier and negative pressure are your primary defenses.
Validation Check: Tape a single Kimwipe to the bottom edge of the sash. If the tissue flutters dynamically inward, the required negative pressure is confirmed. If it hangs still, abort the operation.
Step 2: PPE Integrity Audit
Action: Don specified nitrile gloves, indirect-vented goggles, and an FR lab coat.
Causality: Micro-tears in gloves can trap hygroscopic chemicals against the skin, accelerating dermal burns[4].
Validation Check: Perform a "roll-and-trap" air test on the gloves before wearing. Inflate the glove, twist the cuff, and apply pressure. A deflating glove indicates a micro-puncture and must be discarded immediately.
Step 3: Electrostatic Discharge (ESD) Mitigation
Action: Treat the weighing spatula, analytical balance, and receiving vessel with a zero-stat anti-static gun.
Causality: 2-Methylmorpholine-3-carboxylic acid is a fine, dry powder. Static charge causes the powder to repel from the spatula, aerosolizing directly into the breathing zone.
Validation Check: Hover the treated spatula 1 cm above a test piece of weighing paper. If the paper does not jump or cling to the metal, static is successfully neutralized.
Step 4: Execution and Containment
Action: Transfer the required mass using slow, deliberate movements. Immediately cap both the source and receiving containers.
Causality: Rapid movements create micro-turbulences that defeat the fume hood's directional airflow.
Validation Check: Inspect the balance floor using a UV or high-contrast flashlight. Any errant dust particles will cast a shadow, indicating a micro-spill that requires immediate cleanup.
Emergency Spill Containment and Disposal Logistics
If a spill occurs outside of the fume hood, immediately execute the following protocol to prevent environmental release and personnel exposure[7].
Step 1: Isolation and Evacuation
Action: Establish a 2-meter perimeter around the spill. If the spill exceeds 50 grams, evacuate the immediate laboratory area.
Validation Check: Ensure no personnel are downwind of the spill zone.
Step 2: Particulate Suppression
Action: Do NOT dry sweep. Cover the spilled powder with a damp, inert absorbent pad or slightly moisten it with water to suppress dust formation[8].
Causality: Dry sweeping aerosolizes the morpholine derivative, exponentially increasing the inhalation hazard and spreading contamination[7].
Step 3: Collection and Neutralization
Action: Use non-sparking tools to scoop the dampened material into a high-density polyethylene (HDPE) hazardous waste container[9]. Wash the affected surface with copious amounts of water and a mild detergent.
Causality: Morpholine derivatives are highly water-soluble; detergent ensures the complete removal of any residual organic films[9].
Step 4: RCRA-Compliant Disposal
Action: Label the container as "Hazardous Solid Waste: Toxic/Irritant (Morpholine Derivative)". Do not mix with strong oxidizing agents (e.g., peroxides, nitrates) as this can trigger violent exothermic reactions and produce poisonous ammonia/nitrogen oxide gases[4].
Validation Check: Verify the waste manifest matches the chemical identity and physical state before transferring to the facility's approved waste disposal plant[7].